molecular formula C11H18O2 B3323276 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one CAS No. 163128-46-9

4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one

Cat. No.: B3323276
CAS No.: 163128-46-9
M. Wt: 182.26 g/mol
InChI Key: BVSGSUJTRGDNQW-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one is 182.130679813 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-8(12)6-9-7-11(2,3)5-4-10(9)13/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSGSUJTRGDNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CC(CCC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729399
Record name 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163128-46-9
Record name 4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4,4-dimethyl-2-cyclohexen-1-one from isobutyraldehyde

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Advanced Organic Synthesis

Part 1: Strategic Analysis & Core Directive

The Target: 4,4-dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) is a pivotal "A-ring" building block in the total synthesis of terpenes, steroids, and polycyclic natural products. Its gem-dimethyl group at the C4 position introduces specific steric constraints often required in target-oriented synthesis.

The Challenge: Direct base-catalyzed Robinson annulation between isobutyraldehyde and methyl vinyl ketone (MVK) is fraught with complications. Isobutyraldehyde possesses only one


-proton, making enolate formation sluggish and reversible. Furthermore, MVK is highly prone to polymerization under basic conditions, and the thermodynamic equilibrium often favors side reactions or low yields (25-43%).

The Solution: This guide details the Stork Enamine Alkylation route. By converting isobutyraldehyde to its pyrrolidine enamine, we generate a soft, neutral nucleophile that undergoes a clean Michael addition to MVK. This is followed by acid-catalyzed hydrolysis and cyclization. This protocol elevates yields to 75-85% , offering a robust, self-validating system for scale-up.

Part 2: Mechanistic Architecture

The synthesis operates through a three-phase mechanistic cascade. Understanding these phases is critical for troubleshooting and optimization.

  • Enamine Activation: Pyrrolidine condenses with isobutyraldehyde to form the nucleophilic enamine, removing the kinetic barrier of enolate formation.

  • Michael Addition: The enamine attacks the soft electrophile (MVK) in a 1,4-conjugate addition. This step is regioselective and avoids MVK polymerization.

  • Robinson Annulation (Hydrolysis/Cyclization): Acidic hydrolysis releases the pendant 1,5-dicarbonyl intermediate, which undergoes intramolecular Aldol condensation and dehydration to lock the six-membered ring.

Mechanism Iso Isobutyraldehyde Enamine Enamine Intermediate Iso->Enamine -H2O (Dean-Stark) Pyr Pyrrolidine Pyr->Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct + MVK MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Dicarbonyl 1,5-Dicarbonyl (Hydrolyzed) Michael_Adduct->Dicarbonyl + H3O+ / Hydrolysis Product 4,4-dimethyl-2- cyclohexen-1-one Dicarbonyl->Product Aldol Condensation -H2O

Figure 1: Mechanistic cascade from isobutyraldehyde to the target enone via Stork Enamine synthesis.

Part 3: Experimental Protocol (Self-Validating System)

Safety Warning: Methyl Vinyl Ketone (MVK) is a severe lachrymator and highly toxic. All operations must be performed in a high-efficiency fume hood. Isobutyraldehyde is flammable.[1][2][3]

3.1 Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Isobutyraldehyde 72.111.061.5 g (0.85 mol)Substrate
Pyrrolidine 71.121.060.6 g (0.85 mol)Enamine Catalyst
Methyl Vinyl Ketone 70.091.2~71.5 g (1.02 mol)Michael Acceptor
Benzene/Toluene -Solvent~300 mLAzeotropic Agent
HCl (8 M) -Excess250 mLHydrolysis/Cyclization
3.2 Step-by-Step Methodology

Phase A: Enamine Formation (The Water Check)

  • Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

  • Charging: Add isobutyraldehyde (61.5 g) and solvent (Benzene or Toluene, 300 mL) to the flask.

  • Addition: Cool the flask slightly. Add pyrrolidine (60.6 g) dropwise over 15 minutes. Note: The reaction is exothermic.[4]

  • Reflux: Heat to reflux.[5] Monitor water collection in the Dean-Stark trap.

    • Validation Point: The reaction is complete when the theoretical amount of water (~15 mL) is collected and no further separation occurs (approx. 3-4 hours).

  • Concentration: Remove the solvent and excess reagents via rotary evaporation or distillation under reduced pressure. Isolate the crude 1-(2-methyl-1-propenyl)pyrrolidine.

Phase B: Alkylation & Annulation

  • Alkylation: Dissolve the crude enamine in dry solvent (optional, or run neat if controlled). Cool to 0°C under

    
    .
    
  • MVK Addition: Add Methyl Vinyl Ketone (freshly distilled is preferred to remove polymerization inhibitors) dropwise. Maintain temperature <5°C to prevent polymerization.

  • Incubation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Hydrolysis/Cyclization: Cool the mixture to 0°C. Add 8 M HCl (250 mL) dropwise.

    • Critical Step: Vigorous stirring is required. The mixture will turn biphasic and eventually dark.

  • Reflux: Reflux the acidic mixture for 14 hours. This drives the hydrolysis of the iminium salt and the subsequent aldol dehydration.

Phase C: Workup & Purification

  • Extraction: Cool to room temperature. Extract the mixture with diethyl ether (

    
     mL).
    
  • Neutralization: Wash combined organic layers with saturated

    
     until neutral, then with brine.
    
  • Drying: Dry over anhydrous

    
     and filter.
    
  • Distillation: Perform vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 73–74°C at 14 mmHg .

    • Yield Expectation: 70–85% (Colorless liquid).

Workflow Start Start: Isobutyraldehyde + Pyrrolidine Reflux Reflux w/ Dean-Stark (Remove H2O) Start->Reflux Isolate Isolate Enamine (Vacuum Distillation) Reflux->Isolate Water Removed AddMVK Add MVK (0°C) Stir 4h @ RT Isolate->AddMVK AcidHydro Add 8M HCl Reflux 14h AddMVK->AcidHydro Michael Adduct Formed Extract Ether Extraction Wash w/ NaHCO3 AcidHydro->Extract Cyclization Complete Distill Vacuum Distillation (73-74°C @ 14mmHg) Extract->Distill

Figure 2: Operational workflow for the synthesis and purification of 4,4-dimethyl-2-cyclohexen-1-one.

Part 4: Troubleshooting & Optimization
IssueRoot CauseCorrective Action
Low Yield (<50%) Polymerization of MVKEnsure MVK is added slowly at 0°C. Use freshly distilled MVK.
Incomplete Cyclization Insufficient acid reflux timeExtend HCl reflux to 16-20h. Ensure vigorous stirring for phase transfer.
Product Impurity Residual PyrrolidineEnsure thorough acid wash during workup or increase vacuum distillation efficiency.
Dark/Tar Formation Oxidation or OverheatingMaintain strict

atmosphere. Do not overheat the pot residue during distillation.
Part 5: References
  • Organic Syntheses Procedure (Primary Source)

    • Title: 4,4-Dimethyl-2-cyclohexen-1-one[6][7][8][9]

    • Source: Organic Syntheses, Coll. Vol. 6, p.442 (1988); Vol. 51, p.93 (1971).

    • URL:[Link]

  • Enamine Catalysis Mechanism

    • Title: The Enamine Alkylation and Acylation of Carbonyl Compounds

    • Source: Stork, G. et al., Journal of the American Chemical Society, 85(2), 207–222 (1963).

    • URL:[Link]

  • Robinson Annulation Overview

    • Title: Robinson Annulation[10][11][12][13][14][15]

    • Source: Organic Chemistry Portal

    • URL:[Link]

Sources

Physicochemical Properties of Substituted Cyclohexanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted cyclohexanones represent a cornerstone scaffold in organic synthesis and medicinal chemistry. Unlike their cyclohexane counterparts, the introduction of a


 hybridized carbonyl center dramatically alters the conformational landscape, stereoelectronic requirements, and reactivity profiles of the ring.

This guide provides a technical deep-dive into the physicochemical behavior of these systems, moving beyond basic textbook definitions to practical, field-proven applications in drug discovery and complex molecule synthesis.

Part 1: Conformational Dynamics & Stereoelectronics

The "Cyclohexanone Effect" vs. Cyclohexane

In substituted cyclohexanes, conformational preference is dictated almost exclusively by A-values (steric bulk). In cyclohexanones, the carbonyl group removes one set of 1,3-diaxial interactions, significantly altering these thermodynamic preferences.

Key Phenomenon: The 2-Alkyl Ketone Effect An alkyl group at the


-position (C2) experiences less steric strain in the axial position compared to a similar group in cyclohexane.
  • Mechanism: In cyclohexane, an axial substituent at C1 interacts with axial protons at C3 and C5. In cyclohexanone, if the substituent is at C2, the carbonyl oxygen at C1 replaces one of the interfering protons.

  • Consequence: The energy penalty for placing a substituent axially at the

    
    -position is lower than standard A-values would predict.
    

Table 1: Comparative A-Values (kcal/mol) Note: A-values represent the free energy difference (


) between equatorial and axial conformers.
SubstituentCyclohexane A-ValueCyclohexanone

-Position A-Value
Interpretation
Methyl1.74~1.50Reduced steric penalty in ketone.
Isopropyl2.21~1.80Rotational freedom allows lower strain.
tert-Butyl4.90> 4.0Still effectively locks conformation.
Halogen (Cl/Br)0.43 / 0.38VariableSubject to dipole-dipole interactions.
Stereoelectronic Effects: The Furst-Plattner Rule

When analyzing reactivity (e.g., epoxide opening or enolization), the Furst-Plattner Rule (trans-diaxial effect) dictates that nucleophiles attack in a manner that leads to a chair-like transition state, typically favoring the formation of trans-diaxial products.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between conformers, highlighting the relief of strain in the ketone scaffold.

ConformationalAnalysis Subst_Axial Axial Conformer (Higher Energy) Transition Twist-Boat Transition State Subst_Axial->Transition Ring Flip Subst_Equatorial Equatorial Conformer (Lower Energy) Transition->Subst_Equatorial Relaxation Diaxial 1,3-Diaxial Interaction (Removed by C=O) Diaxial->Subst_Axial Reduced in Cyclohexanone

Figure 1: Conformational equilibrium landscape. Note the specific reduction of 1,3-diaxial strain due to the carbonyl group.

Part 2: Spectroscopic Characterization[1]

Accurate identification of substitution patterns relies on predictable shifts in IR and NMR signals.

Infrared Spectroscopy (IR): The Field Effect

The carbonyl stretching frequency (


) is a sensitive probe for 

-substitution.
  • Standard Cyclohexanone:

    
    
    
  • 
    -Halo Effect:  Placing a halogen (Cl, Br) at the 
    
    
    
    -position shifts the frequency up (e.g., to
    
    
    ).
    • Causality: The electronegative halogen creates a field effect that aligns with the C=O dipole, increasing the double-bond character of the carbonyl by suppressing resonance contribution from the single-bond polarized form (

      
      ).
      
  • Conjugation:

    
    -unsaturation shifts the frequency down  (e.g., to 
    
    
    
    ) due to resonance delocalization weakening the C=O bond.[1]
NMR Spectroscopy: Coupling Constants

The Karplus relationship allows determination of axial vs. equatorial protons based on


 coupling constants.
  • Axial-Axial (

    
    ):  Large coupling (10–13 Hz).
    
  • Axial-Equatorial (

    
    ):  Moderate coupling (2–5 Hz).
    
  • Equatorial-Equatorial (

    
    ):  Small coupling (2–5 Hz).
    

Technical Insight: In 4-substituted cyclohexanones, if the multiplet for the proton at C4 is wide (


 Hz width at half-height), it indicates an axial proton (two large 

couplings), confirming the substituent is equatorial.

Part 3: Reactivity Profiles & Stereoselectivity

Nucleophilic Addition: Axial vs. Equatorial Attack

The addition of nucleophiles (e.g., hydrides, Grignards) to cyclohexanones is governed by two competing models:

  • Steric Approach Control: Favors equatorial attack (leading to axial alcohol) to avoid 1,3-diaxial hydrogens.

  • Torsional Strain (Felkin-Anh): Favors axial attack (leading to equatorial alcohol) to avoid eclipsing interactions in the transition state.

  • Small Nucleophiles (LiAlH4, NaBH4): Prefer Axial Attack .

    • Product: Equatorial Alcohol (Thermodynamic product).

  • Bulky Nucleophiles (L-Selectride): Prefer Equatorial Attack .[2]

    • Product: Axial Alcohol (Kinetic product).

NucleophilicAddition cluster_pathways Nucleophilic Trajectories Ketone 4-tert-Butylcyclohexanone (Locked Conformation) SmallNu Small Nucleophile (NaBH4) Ketone->SmallNu LargeNu Bulky Nucleophile (L-Selectride) Ketone->LargeNu AxialAttack Axial Attack (Favored by Torsional Strain) SmallNu->AxialAttack EquatorialAttack Equatorial Attack (Favored by Sterics) LargeNu->EquatorialAttack Product_Trans Trans-Alcohol (Equatorial - OH) AxialAttack->Product_Trans Major Product Product_Cis Cis-Alcohol (Axial - OH) EquatorialAttack->Product_Cis Major Product

Figure 2: Stereoselectivity in the reduction of conformationally locked cyclohexanones.

Part 4: Experimental Protocols

Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone

This protocol demonstrates the isolation of the kinetic product (axial alcohol) using a bulky borohydride.

Reagents:

  • 4-tert-butylcyclohexanone (1.0 eq)

  • L-Selectride (1.0 M in THF, 1.2 eq)

  • THF (anhydrous)

  • 30%

    
     / NaOH (for workup)
    

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add ketone and dissolve in anhydrous THF. Cool to -78°C.
    
  • Addition: Add L-Selectride dropwise over 20 mins. Why? Low temperature and slow addition maximize kinetic control by preventing equilibration.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Quench: Self-Validating Step: Carefully add 30%

    
     and 3M NaOH at 0°C. This oxidizes the organoboron intermediate. If bubbling is vigorous, addition is too fast.
    
  • Analysis: Extract with ether, dry over

    
    , and concentrate. Analyze crude via 
    
    
    
    NMR.
    • Success Criteria: Look for the carbinol proton signal.

    • Cis (Axial OH): Narrow signal (

      
       Hz).
      
    • Trans (Equatorial OH): Broad signal (

      
       Hz).
      
Protocol 2: Thermodynamic Enolization (Robinson Annulation Precursor)

Generating the thermodynamic enolate (more substituted double bond) is critical for subsequent alkylations.

Workflow:

  • Dissolve cyclohexanone derivative in t-BuOH.

  • Add potassium tert-butoxide (t-BuOK) at reflux.

  • Mechanism: The bulky base and high temperature allow equilibration between the kinetic and thermodynamic enolates. The thermodynamic enolate (tetrasubstituted double bond) is lower in energy and accumulates.

Part 5: Applications in Drug Design[4][5]

Substituted cyclohexanones and their reduced cyclohexyl counterparts serve as critical bioisosteres in modern pharmacology.

Bioisosterism & Metabolic Stability[6]
  • Phenyl Ring Replacement: Cyclohexyl rings are non-planar, lipophilic replacements for phenyl rings. They increase

    
     character (Fsp3), which correlates with improved clinical success by increasing solubility and reducing "flat" aromatic stacking.
    
  • Metabolic Blocking: Introducing gem-dimethyl or spiro-cyclic groups at the 4-position of the cyclohexanone ring blocks metabolic oxidation (P450 hydroxylation), extending half-life (

    
    ).
    

Case Study: Venetoclax (BCL-2 Inhibitor) In the optimization of Venetoclax, cyclohexene/cyclohexane derivatives were utilized to optimize the binding within the hydrophobic groove of BCL-2. The puckered conformation of the ring allowed for more specific van der Waals contacts compared to a planar phenyl ring.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Master Organic Chemistry. (2014). Ranking the Bulkiness of Substituents on Cyclohexanes: A-Values. [Link]

  • ACS Omega. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. [Link]

  • LibreTexts Chemistry. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]

Sources

Spectroscopic Elucidation of 4,4-Dimethyl-2-cyclohexen-1-one: A Comprehensive NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,4-Dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) is a highly versatile


-unsaturated ketone utilized extensively as a building block in the total synthesis of complex terpenoids and pharmaceutical intermediates [1]. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring molecular integrity during multi-step syntheses. This whitepaper provides a rigorous, causality-driven analysis of the 

H and

C NMR spectral data for this compound, establishing a self-validating framework for researchers and drug development professionals.

Structural Dynamics and Spectroscopic Causality

The molecule consists of a six-membered cyclohexenone ring featuring a conjugated enone system and a gem-dimethyl group at the C-4 position. The electronic environment is heavily influenced by the electron-withdrawing nature of the carbonyl group (C-1) and the resonance stabilization across the C-2 and C-3 double bond.

H NMR Spectral Analysis

The


H NMR spectrum of 4,4-dimethyl-2-cyclohexen-1-one in CDCl

exhibits distinct resonances dictated by proximity to the enone system and the anisotropic effects of the

-bonds [2].

Table 1:


H NMR Spectral Data (CDCl

, 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Causality
H-3 6.66Doublet of triplets (dt)1H~10.0, 2.0

-proton to the carbonyl. Highly deshielded due to resonance (partial positive charge at C-3).
H-2 5.84Doublet of triplets (dt)1H~10.0, 2.0

-proton to the carbonyl. Less deshielded than H-3, exhibiting classic enone splitting.
H-6 2.45Triplet (t)2H~6.8Methylene protons adjacent to the carbonyl group. Deshielded by the inductive effect of C=O.
H-5 1.87Triplet (t)2H~6.8Methylene protons situated between C-4 and C-6. Relatively shielded compared to H-6.
H-7, H-8 1.17Singlet (s)6H-Gem-dimethyl protons at C-4. Equivalent, showing no vicinal coupling due to the quaternary C-4.

Mechanistic Insight: The pronounced downfield shift of H-3 (


 6.66) compared to H-2 (

5.84) is a direct consequence of the resonance structures of the

-unsaturated system. The carbonyl oxygen withdraws electron density, placing a partial positive charge on the

-carbon (C-3), thereby heavily deshielding the attached proton[2].
C NMR Spectral Analysis

The


C NMR spectrum provides a definitive map of the carbon framework, validating the electronic distribution inferred from the proton spectrum [2].

Table 2:


C NMR Spectral Data (CDCl

, 100 MHz)
Carbon PositionChemical Shift (

, ppm)
Carbon TypeAssignment Causality
C-1 199.61Quaternary (C=O)Carbonyl carbon, highly deshielded by the electronegative oxygen.
C-3 159.85Methine (=CH)

-alkene carbon. Deshielded by resonance conjugation with C=O.
C-2 126.86Methine (=CH)

-alkene carbon. Higher electron density than C-3 due to resonance.
C-6 36.11Methylene (CH

)

-carbon to the carbonyl. Deshielded by inductive effects.
C-4 34.40Quaternary (C)Sterically hindered quaternary carbon bearing the gem-dimethyl groups.
C-5 32.83Methylene (CH

)
Aliphatic methylene, furthest from the strongly deshielding groups.
C-7, C-8 27.71Methyl (CH

)
Equivalent methyl carbons attached to C-4.

Advanced 2D NMR Correlations

To ensure absolute confidence in structural assignments—especially in complex pharmaceutical matrices—1D NMR data must be cross-validated using 2D techniques such as HMQC/HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation)[2].

  • HMBC correlations from the methyl protons (

    
     1.17) to C-4 (
    
    
    
    34.40), C-3 (
    
    
    159.85), and C-5 (
    
    
    32.83) unambiguously anchor the gem-dimethyl group at the C-4 position.
  • The H-3 proton (

    
     6.66) shows a strong 
    
    
    
    correlation to the carbonyl carbon C-1 (
    
    
    199.61), confirming the enone connectivity.

HMBC_Network H_Me H-7/8 (1.17 ppm) C3 C-3 (159.8 ppm) H_Me->C3 3J C4 C-4 (34.4 ppm) H_Me->C4 2J C5 C-5 (32.8 ppm) H_Me->C5 3J H2 H-2 (5.84 ppm) C1 C-1 (199.6 ppm) H2->C1 2J H2->C4 3J H3 H-3 (6.66 ppm) H3->C1 3J H3->C5 3J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) logical relationships.

Experimental Protocols: Self-Validating NMR Acquisition

Achieving high-fidelity spectral data requires a rigorous, standardized protocol. The following methodology ensures optimal signal-to-noise (S/N) ratios and precise line shapes, critical for resolving the fine splitting patterns of H-2 and H-3[3].

Step-by-Step Methodology for Sample Preparation and Acquisition
  • Sample Preparation : Weigh exactly 15–20 mg of highly purified 4,4-dimethyl-2-cyclohexen-1-one. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (
    
    
    
    0.00 ppm).
  • Filtration : Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

  • Probe Tuning and Matching : Insert the sample into the NMR spectrometer (e.g., 400 MHz). Manually or automatically tune and match the probe for

    
    H and 
    
    
    
    C nuclei to maximize power transfer and sensitivity.
  • Locking and Shimming : Lock the spectrometer to the deuterium signal of CDCl

    
    . Perform gradient shimming (Z0, Z1, Z2, Z3, Z4) until the lock level is stable and maximized, ensuring a sharp solvent peak line width (< 0.5 Hz at half-height).
    
  • Parameter Optimization :

    • For

      
      H NMR: Use a 30° pulse angle, a relaxation delay (D1) of 1.5 seconds, and acquire 16–32 scans to ensure a high S/N ratio.
      
    • For

      
      C NMR: Use a 
      
      
      
      H-decoupled pulse sequence (e.g., zgpg30), a relaxation delay of 2.0 seconds, and acquire a minimum of 512 scans.
  • Data Processing : Apply a zero-filling factor of 2 and an exponential window function (LB = 0.3 Hz for

    
    H; LB = 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation. Perform manual phase correction and a polynomial baseline correction for accurate integration.

NMR_Workflow SamplePrep Sample Preparation (15-20mg in CDCl3 + TMS) Tuning Probe Tuning & Matching (Optimize 1H/13C Channels) SamplePrep->Tuning Shimming Locking & Shimming (Optimize Z-gradients) Tuning->Shimming Acquisition Pulse Sequence Execution (1D & 2D NMR) Shimming->Acquisition Processing Data Processing (FT, Phase & Baseline Corr.) Acquisition->Processing

Caption: Standardized, self-validating workflow for high-fidelity NMR spectral acquisition.

Conclusion

The comprehensive


H and 

C NMR characterization of 4,4-dimethyl-2-cyclohexen-1-one reveals a textbook example of conjugated enone electronics. The profound deshielding of the C-3 proton and carbon, coupled with the distinct splitting patterns, provides an unambiguous fingerprint of this molecule. By adhering to the rigorous acquisition protocols detailed above, researchers can ensure the highest standards of scientific integrity when utilizing this compound in advanced synthetic applications.

References

  • Title: 4,4-dimethylcyclohex-2-en-1-one (CID 136839) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 2-Cyclohexen-1-one, 4,4-dimethyl- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

An In-depth Technical Guide to 2-(2-oxopropyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Forward

This technical guide provides a comprehensive overview of 2-(2-oxopropyl)cyclohexanone, a key intermediate in synthetic organic chemistry. Intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's nomenclature, synthesis, spectroscopic signature, and its pivotal role in the construction of complex molecular architectures. The information presented herein is curated to provide not only procedural knowledge but also a deeper understanding of the underlying chemical principles that govern its synthesis and reactivity.

Compound Identification and Properties

Nomenclature and Identifiers

The compound of interest is systematically named according to IUPAC nomenclature, and it is crucial to recognize its various synonyms used across chemical literature and databases.

IdentifierValue
IUPAC Name 2-(2-oxopropyl)cyclohexan-1-one[1]
CAS Number 6126-53-0[1]
Synonyms 2-Acetonylcyclohexanone, 2-acetylcyclohexanone
Molecular Formula C₉H₁₄O₂[2][3]
Molecular Weight 154.21 g/mol [2][3]
InChIKey ZBEKDHUCMTXKAO-UHFFFAOYSA-N[2]
Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-oxopropyl)cyclohexanone is provided below. These properties are essential for its handling, purification, and use in synthetic protocols.

PropertyValue
Appearance Colorless to pale yellow liquid
Density 1.078 g/mL at 25 °C
Boiling Point 111-112 °C at 18 mmHg
Refractive Index n20/D 1.509

Synthesis of 2-(2-oxopropyl)cyclohexanone

The synthesis of this 1,4-dicarbonyl compound is a critical step for its subsequent use in more complex syntheses. The primary strategy involves the α-alkylation or acylation of cyclohexanone. The choice of reagents and reaction conditions is paramount to avoid common side reactions such as self-condensation and over-alkylation.

Synthesis via Enamine Intermediate

A robust and widely employed method for the synthesis of 2-substituted cyclohexanones involves the use of an enamine intermediate. This approach offers milder reaction conditions compared to the use of strong bases, thereby minimizing side reactions.

The reaction proceeds in two main stages:

  • Formation of the Enamine: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine or morpholine, typically with acid catalysis and azeotropic removal of water to drive the equilibrium towards the enamine product.

  • Acylation and Hydrolysis: The resulting enamine, which is nucleophilic at the α-carbon, is then reacted with an acylating agent like acetic anhydride. The intermediate iminium salt is subsequently hydrolyzed to yield the desired 2-acetylcyclohexanone.

This method has been reported to produce 2-acetylcyclohexanone in high yields (approximately 73.6%).[4]

Diagram: Enamine-Mediated Synthesis of 2-(2-oxopropyl)cyclohexanone

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acylation & Hydrolysis Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine + Pyrrolidine - H₂O Iminium_Salt Iminium_Salt Enamine->Iminium_Salt + Acetic Anhydride Product 2-(2-oxopropyl)cyclohexanone Iminium_Salt->Product + H₂O (Hydrolysis)

Caption: Enamine synthesis workflow.

Synthesis via Direct Enolate Alkylation

An alternative and more direct approach involves the deprotonation of cyclohexanone with a strong, non-nucleophilic base, followed by quenching the resulting enolate with a suitable electrophile.

A detailed one-pot method has been described, which provides a high yield of the target compound.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a patented procedure and is designed for high efficiency and purity.

  • Step 1: Enolate Formation

    • In a reaction vessel, add cyclohexanone (1.0 equivalent) to anhydrous tetrahydrofuran (THF).

    • Cool the mixture to 0-5°C using an ice-water bath.

    • Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), dropwise.

    • Allow the reaction to stir at room temperature for approximately 1-2 hours to ensure complete formation of the lithium enolate.

  • Step 2: Acylation

    • Cool the reaction mixture again in an ice-water bath.

    • Add a solution of acetyl chloride in chloroform dropwise.

    • Remove the ice-water bath and continue stirring at room temperature for 1-2 hours.

  • Step 3: Work-up and Purification

    • Quench the reaction with water and perform a liquid-liquid extraction.

    • The organic layer is then concentrated under reduced pressure to remove the solvent.

    • The crude product is purified by vacuum distillation, collecting the fraction at 118-136°C, to yield 2-acetylcyclohexanone with a reported purity of over 96% and a yield exceeding 94%.

Diagram: Direct Enolate Alkylation Workflow

G Start Cyclohexanone in THF Deprotonation Add LDA at 0-5°C Stir at RT Start->Deprotonation Acylation Add Acetyl Chloride at 0-5°C Stir at RT Deprotonation->Acylation Workup Aqueous Workup Extraction Acylation->Workup Purification Vacuum Distillation Workup->Purification Product 2-(2-oxopropyl)cyclohexanone Purification->Product

Caption: Direct enolate alkylation protocol.

Spectroscopic Characterization

The structural elucidation of 2-(2-oxopropyl)cyclohexanone is confirmed through various spectroscopic techniques. The presence of two distinct carbonyl groups and the asymmetric nature of the molecule give rise to a characteristic spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key resonances would include a singlet for the methyl protons (CH₃) adjacent to the acetyl carbonyl, deshielded by the carbonyl group. The protons on the cyclohexanone ring would appear as a series of multiplets, with the proton at the C2 position being particularly deshielded due to its proximity to both carbonyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides clear evidence of the two carbonyl groups, with signals appearing in the characteristic downfield region for ketones (typically >200 ppm). PubChem lists a ¹³C NMR spectrum for this compound, confirming the presence of the expected number of carbon signals.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(2-oxopropyl)cyclohexanone is dominated by the strong absorption bands of the two carbonyl (C=O) groups. Saturated aliphatic ketones typically show a strong C=O stretching vibration around 1715 cm⁻¹.[5] Due to the presence of two ketone functionalities, a strong and possibly broad absorption band is expected in the region of 1700-1725 cm⁻¹ . Additionally, C-H stretching vibrations from the alkyl portions of the molecule will be observed around 2850-2950 cm⁻¹ .

Mass Spectrometry (MS)

In mass spectrometry, 1,4-dicarbonyl compounds can undergo characteristic fragmentation patterns. Upon electron ionization, the molecular ion peak (M⁺) would be observed at m/z = 154. A prominent fragmentation pathway for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For 2-(2-oxopropyl)cyclohexanone, this could lead to the formation of an acylium ion [CH₃CO]⁺ at m/z = 43 , which is often a characteristic peak for methyl ketones.[6] Other fragmentation pathways would involve cleavage of the cyclohexanone ring.

Chemical Reactivity and Applications in Synthesis

2-(2-oxopropyl)cyclohexanone is a valuable building block in organic synthesis, primarily due to its nature as a 1,4-dicarbonyl compound. This structural motif makes it an ideal precursor for intramolecular cyclization reactions to form six-membered rings.

Intramolecular Aldol Condensation

The most significant application of 2-(2-oxopropyl)cyclohexanone is its use as a substrate for intramolecular aldol condensation. When treated with either a base or an acid, the molecule can cyclize to form a bicyclic enone. This transformation is a critical part of the well-known Robinson annulation sequence, where 2-(2-oxopropyl)cyclohexanone represents the Michael adduct intermediate.

The intramolecular reaction can, in principle, proceed via two different enolates, leading to different ring-fused products. However, the formation of a six-membered ring is thermodynamically favored over more strained ring systems. The subsequent dehydration of the aldol addition product leads to a conjugated system, which is the driving force for the reaction.

Diagram: Intramolecular Aldol Condensation

G Substrate 2-(2-oxopropyl)cyclohexanone Enolate Enolate Formation (Base or Acid) Substrate->Enolate Cyclization Intramolecular Aldol Addition Enolate->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Octahydronaphthalene-1,6-dione (Bicyclic Enone) Dehydration->Product

Caption: Key synthetic application pathway.

Precursor to Bicyclic Systems

The resulting bicyclic enone, an octahydronaphthalene-1,6-dione derivative, is a versatile intermediate for the synthesis of more complex molecules, including steroids and terpenoids. The ability to construct this fused ring system efficiently makes 2-(2-oxopropyl)cyclohexanone a valuable starting material in natural product synthesis. For instance, such intermediates are employed in the synthesis of terpenes and for projected syntheses of steroids.

Conclusion

2-(2-oxopropyl)cyclohexanone, with its well-defined synthesis and predictable reactivity, stands as a cornerstone intermediate for synthetic chemists. Its utility, primarily as a precursor to fused bicyclic systems via intramolecular aldol condensation, provides a reliable pathway to complex molecular scaffolds. The synthetic and spectroscopic data compiled in this guide offer a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel pharmaceuticals and other advanced materials.

References

  • CymitQuimica. (n.d.). CAS 874-23-7: 2-Acetylcyclohexanone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538581, 2-(2-Oxopropyl)cyclohexanone.
  • Scribd. (n.d.). Project 3 - Enamine Reactions 2-Acetylcyclohexanone.
  • Madsen, J. Ø., & Records, R. (1966). Studies in Mass Spectroscopy. Part XI. Mass Spectra of 1,4-Dicarbonyl Compounds. Acta Chemica Scandinavica, 20, 1477-1484.
  • Yoo, E.-S. (2009). Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-enamine. Journal of Advanced Engineering and Technology.
  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.
  • Ramachandran, S., & Newman, M. S. (1961). 1,6-DIOXO-8a-METHYL-1,2,3,4,6,7,8,8a-OCTAHYDRONAPHTHALENE. Organic Syntheses, 41, 38.
  • Reddit. (2015, November 15). Preparation of 2-Acetylcyclohexanone. r/chemhelp.
  • Sigma-Aldrich. (n.d.). 2-Acetylcyclohexanone 97.
  • Staal, L. H., van Koten, G., Fokkens, R. H., & Nibbering, N. M. M. (1981). Field Desorption Mass Spectrometry of a Series of Various Metal Carbonyl 1,4-diazabutadiene Compounds. Inorganica Chimica Acta, 50, 205-213.
  • Stenutz, R. (n.d.). 2-(2-oxopropyl)cyclohexan-1-one.
  • Echemi. (n.d.). 6126-53-0, 2-(2-Oxopropyl)cyclohexan-1-one Formula.
  • Sato, K. I. (2001). Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. Journal of Synthetic Organic Chemistry, Japan, 59(9), 858-868.
  • Bartleby. (2021, August 17). IR Spectrum Of Cyclohexanone.
  • Huang, C., Jiang, H., Wang, R., Fun, H.-K., & Zhang, Y. (n.d.).
  • Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(2), 183-187.
  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284906).
  • Chemistry Steps. (2025, September 29). The m/z 43 Peak in Mass Spectrometry.
  • Cutulle, R. A., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants (Basel), 11(17), 2269.
  • Green, P. G., et al. (2006). LC−MS Analysis of Carbonyl Compounds and Their Occurrence in Diesel Emissions. Analytical Chemistry, 78(15), 5436-5442.
  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from University of Colorado Boulder website.
  • Cantillo, D., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Plants, 11(17), 2269.
  • Gualandi, A., et al. (2016). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals.
  • Organic Syntheses. (n.d.). 1,2-cyclohexanedione dioxime.
  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
  • Minne, G. B., & De Clercq, P. J. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.
  • Nikiforova, E., Vasyanin, A. N., & Dmitriev, M. (2018). Synthesis of dispirotetrahydropyran-2,4-diones containing six- and seven-membered rings. Chemistry of Heterocyclic Compounds, 54(1), 101-102.

Sources

Molecular formula and weight of 4,4-dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Characterization, Synthesis, and Photochemical Utility

Executive Summary

4,4-Dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) is a pivotal


-unsaturated ketone employed as a structural scaffold in organic synthesis and photophysical research.[1][2] While its fundamental identity is defined by the molecular formula 

and a molecular weight of 124.18 g/mol , its value to researchers lies in its reactivity profile.

Unlike simple cyclohexenone, the gem-dimethyl substitution at the C4 position blocks enolization at the


-position and sterically directs nucleophilic attacks, making it an ideal substrate for studying regioselective Michael additions and Type A (lumiketone) photochemical rearrangements. This guide provides a definitive technical profile, validated synthesis protocols, and mechanistic insights for drug development and academic research.

Physicochemical Characterization

The following data represents the consensus of experimental values derived from high-purity reference standards.

PropertyValueContext/Condition
Molecular Formula

Molecular Weight 124.18 g/mol Monoisotopic Mass: 124.0888 Da
CAS Registry Number 1073-13-8
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure
Boiling Point 73–74 °C@ 14 mmHg (Vacuum Distillation)
Density 0.944 g/mL@ 25 °C
Refractive Index (

)
1.472 – 1.473
Solubility Soluble in EtOH, Et₂O, CHCl₃Sparingly soluble in water
Flash Point 64 °C (148 °F)Closed Cup

Structural Analysis & Spectroscopy

Accurate identification relies on distinct spectroscopic signatures resulting from the conjugated enone system and the gem-dimethyl group.

Spectroscopic Signatures
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    The gem-dimethyl group appears as a strong singlet, distinct from the splitting patterns of the ring methylene protons.
    • 
       1.17 (s, 6H, 2 
      
      
      
      CH
      
      
      )
    • 
       1.87 (t, 2H, C5-H)
      
    • 
       2.46 (t, 2H, C6-H)
      
    • 
       5.84 (d, 1H, 
      
      
      
      Hz, C2-H,
      
      
      -proton)
    • 
       6.66 (d, 1H, 
      
      
      
      Hz, C3-H,
      
      
      -proton)
  • IR Spectrum: Characteristic strong absorption at 1680–1685 cm

    
      (conjugated C=O) and 1615 cm
    
    
    
    (C=C stretch).
  • Mass Spectrometry (EI): Molecular ion

    
     at m/z 124. Base peak often at m/z 96 (loss of CO) or m/z 68 (retro-Diels-Alder fragmentation).
    
Structural Connectivity Diagram

The following diagram visualizes the core connectivity and key spectroscopic assignments.

G Compound 4,4-Dimethyl-2-cyclohexen-1-one (C8H12O) GemDimethyl Gem-Dimethyl (C4) Singlet (1.17 ppm) Steric Blocking Group Compound->GemDimethyl Structural Feature Enone Enone System (C1-C2-C3) IR: 1680 cm-1 Michael Acceptor Compound->Enone Functional Core Methylene Ring Methylenes (C5, C6) Triplets (1.87, 2.46 ppm) Compound->Methylene Ring Backbone GemDimethyl->Enone Blocks Gamma-deprotonation

Figure 1: Structural decomposition of 4,4-dimethyl-2-cyclohexen-1-one highlighting spectroscopic markers and functional reactivity.

Synthesis Protocol: Stork Enamine Route

While a direct Robinson Annulation (base-catalyzed condensation of isobutyraldehyde and methyl vinyl ketone) is theoretically possible, it suffers from low yields due to polymerization of the vinyl ketone.

The Stork Enamine Synthesis is the industry-standard protocol for high-yield production. This method uses a pyrrolidine enamine to activate the aldehyde, preventing side reactions.

Reagents & Equipment[6][7][9]
  • Reactants: Isobutyraldehyde (freshly distilled), Pyrrolidine, Methyl Vinyl Ketone (MVK).

  • Solvent: Benzene or Toluene (for azeotropic water removal).

  • Catalyst: p-Toluenesulfonic acid (trace) or simply heat for enamine formation.

  • Hydrolysis: Hydrochloric acid (HCl).

Step-by-Step Methodology
  • Enamine Formation:

    • Combine isobutyraldehyde (1.0 eq) and pyrrolidine (1.1 eq) in benzene.

    • Reflux using a Dean-Stark trap to remove water.[3]

    • Checkpoint: Reaction is complete when theoretical water volume is collected. Isolate the enamine (N-(2-methyl-1-propenyl)pyrrolidine) by distillation.

  • Michael Addition:

    • Dissolve the isolated enamine in anhydrous dioxane or ether.

    • Add Methyl Vinyl Ketone (MVK, 1.0 eq) dropwise at 0°C under nitrogen atmosphere.

    • Allow to stir at room temperature for 4 hours. The enamine attacks the MVK to form a Michael adduct.

  • Hydrolysis & Cyclization:

    • Add aqueous HCl (10%) to the reaction mixture.

    • Reflux for 1-2 hours. This step hydrolyzes the enamine back to a ketone (triggering an intramolecular Aldol condensation) and dehydrates the intermediate to form the enone.

  • Purification:

    • Extract with ether, wash with NaHCO

      
       and brine.
      
    • Dry over MgSO

      
       and concentrate.
      
    • Final Step: Vacuum distillation (bp 73–74 °C @ 14 mmHg) yields the pure product.[4]

Reaction Workflow Diagram

Synthesis Start Isobutyraldehyde + Pyrrolidine Enamine Intermediate: Pyrrolidine Enamine Start->Enamine - H2O (Dean-Stark) MVK_Add Add Methyl Vinyl Ketone (Michael Addition) Enamine->MVK_Add Adduct Michael Adduct MVK_Add->Adduct 0°C to RT Hydrolysis Acid Hydrolysis (HCl) & Cyclization Adduct->Hydrolysis Reflux Product 4,4-Dimethyl-2-cyclohexen-1-one (Final Product) Hydrolysis->Product - Pyrrolidine - H2O

Figure 2: The Stork Enamine synthesis pathway, avoiding polymerization issues common in direct base-catalyzed Robinson annulations.

Reactivity & Applications

Photochemical "Type A" Rearrangement

In drug discovery, this compound is a standard substrate for studying the Type A (Lumiketone) Rearrangement . Upon UV irradiation (typically >300 nm in t-butanol), the molecule undergoes a rearrangement to form a bicyclo[3.1.0]hexanone system. This provides a rapid route to complex, fused ring systems found in terpenoid natural products.

  • Mechanism:

    
     excitation 
    
    
    
    Triplet state
    
    
    C2-C4 bonding
    
    
    C3-C5 cleavage.
  • Product: 6,6-dimethylbicyclo[3.1.0]hexan-2-one.

Michael Acceptor Utility

The gem-dimethyl group at C4 prevents deprotonation at the


-position, meaning reactions with strong bases (like LDA) occur exclusively at the 

(C6) position. This makes it an excellent model for studying regioselective alkylation and cuprate conjugate additions .

Safety & Handling (SDS Summary)

  • Hazards: Combustible liquid (H227).[5] Harmful if swallowed (H302).[1] Causes skin and eye irritation.[1][5]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The compound is sensitive to oxidation; prolonged exposure to air can lead to epoxide formation or polymerization.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.

References

  • Organic Syntheses. "4,4-Dimethyl-2-cyclohexen-1-one." Org.[6][4][7][8] Synth.1974 , 54, 42.

  • National Institute of Standards and Technology (NIST). "4,4-Dimethyl-2-cyclohexen-1-one Mass Spectrum." NIST Chemistry WebBook.

  • PubChem. "4,4-Dimethyl-2-cyclohexen-1-one Compound Summary."[5] National Library of Medicine.

  • Zimmerman, H. E. "Mechanistic Organic Photochemistry." Science1966, 153, 837–844.
  • Sigma-Aldrich. "Product Specification: 4,4-Dimethyl-2-cyclohexen-1-one."

Sources

The Robinson Annulation: Mechanistic Fundamentals, Asymmetric Organocatalysis, and Experimental Protocols for Cyclohexenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Discovered in 1935 by Robert Robinson and William Rapson, the Robinson annulation remains one of the most powerful and elegant transformations in synthetic organic chemistry[1]. By fusing a new six-membered ring onto a preexisting framework, this tandem reaction is indispensable for the construction of complex polycyclic architectures, including steroids, terpenoids, and various alkaloids[1][2]. This technical whitepaper explores the mechanistic causality driving the reaction, the evolutionary leap into asymmetric organocatalysis, and provides self-validating, step-by-step experimental protocols designed for high-yield cyclohexenone synthesis.

Mechanistic Causality: The Tandem Reaction System

The Robinson annulation is not a single transformation but a highly orchestrated cascade sequence comprising a Michael addition followed by an intramolecular aldol condensation [2][3]. The success of the reaction relies on strict thermodynamic control and the exploitation of ring-strain kinetics.

  • Enolate Generation & Michael Addition: The sequence initiates when a base deprotonates an enolizable ketone (the Michael donor) to form a thermodynamically stable enolate nucleophile[3][4]. This enolate undergoes a 1,4-conjugate addition into an

    
    -unsaturated ketone (the Michael acceptor, typically methyl vinyl ketone or MVK), generating a 1,5-diketone intermediate[2][3].
    
  • Intramolecular Aldol Condensation: The 1,5-diketone undergoes subsequent base-catalyzed enolization. While multiple enolates can theoretically form, the geometry heavily favors the cyclization that produces a six-membered ring, governed by Baldwin’s rules and the minimization of ring strain[3][5]. Nucleophilic attack yields a cyclic

    
    -hydroxy alkoxide.
    
  • E1cB Dehydration: The final, irreversible step is an E1cB (Elimination Unimolecular conjugate Base) dehydration. The expulsion of a hydroxide ion generates the stable, conjugated

    
    -unsaturated cyclohexenone system, providing the thermodynamic driving force that pulls the entire equilibrium forward[3][5].
    

G Donor Michael Donor (e.g., Cyclohexanone) Base1 Base Deprotonation Donor->Base1 Enolate Enolate Nucleophile Base1->Enolate MichaelAdd 1,4-Conjugate Addition Enolate->MichaelAdd Acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) Acceptor->MichaelAdd Diketone 1,5-Diketone Intermediate MichaelAdd->Diketone Base2 Base Deprotonation Diketone->Base2 AldolEnolate Internal Enolate Base2->AldolEnolate Cyclization Intramolecular Attack (6-Membered Ring) AldolEnolate->Cyclization Alkoxide Cyclic β-Hydroxy Ketone Cyclization->Alkoxide Dehydration E1cB Dehydration (-H2O) Alkoxide->Dehydration Product Substituted Cyclohexenone (Annulation Product) Dehydration->Product

Mechanistic workflow of the Robinson annulation from Michael addition to aldol condensation.

The Asymmetric Organocatalysis Paradigm

While traditional Robinson annulations yield racemic mixtures, the development of the Hajos–Parrish–Eder–Sauer–Wiechert reaction in 1971 revolutionized the field by introducing L-proline as a chiral organocatalyst[3][6]. This methodology allows for the highly enantioselective synthesis of critical building blocks like the Wieland-Miescher ketone[1][7].

L-proline operates via a bifunctional activation model[6]:

  • Enamine Catalysis: The secondary amine of L-proline condenses with the ketone to form a nucleophilic enamine, raising the Highest Occupied Molecular Orbital (HOMO) energy and activating the donor.

  • Hydrogen-Bond Directing: Simultaneously, the carboxylic acid moiety of proline acts as a Brønsted acid, forming a highly ordered, hydrogen-bonded transition state with the electrophilic carbonyl. This rigid pre-organization dictates strict facial selectivity during the intramolecular attack, resulting in high enantiomeric excess (ee)[6].

G Proline L-Proline Catalyst Enamine Enamine Intermediate (Raised HOMO) Proline->Enamine Substrate 1,5-Diketone Substrate Substrate->Enamine H_Bond Carboxylic Acid H-Bonding Network Enamine->H_Bond Facial Facial Selective Intramolecular Attack H_Bond->Facial Iminium Iminium Intermediate Facial->Iminium Hydrolysis Hydrolysis (Regenerates Catalyst) Iminium->Hydrolysis Hydrolysis->Proline Catalyst Turnover Product Enantiopure Bicyclic Ketone Hydrolysis->Product

Bifunctional activation model of L-proline in the asymmetric Robinson annulation.

Quantitative Optimization of Reaction Conditions

Selecting the appropriate catalytic system is paramount and depends entirely on the substrate's steric hindrance, electronic demands, and the requirement for chirality. The table below summarizes comparative performance metrics across different catalytic environments.

Catalyst SystemSubstrate TypeReaction ConditionsYield (%)Enantiomeric Excess (ee %)Key Mechanistic Advantage
NaOH / EtOH Simple ketones / MVK0 °C to Reflux, 6–24 h60 – 75N/A (Racemic)High thermodynamic driving force for E1cB dehydration[8].
L-Proline Cyclic 1,3-diketonesDMSO, 35 °C, 89 h70 – 8575 – 93Bifunctional enamine/H-bond activation enables facial selectivity[7][9].
Cinchona Alkaloids

-fluoro-

-keto esters

, MeCN, 25 °C
82> 90Iminium-enamine activation tolerates highly electronegative substituents[10].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for both traditional and asymmetric Robinson annulations, explicitly outlining the causality behind critical experimental steps.

Protocol A: Base-Catalyzed Synthesis of Cyclohexenone Derivatives

This procedure utilizes a kinetic-to-thermodynamic temperature gradient to maximize yield while suppressing side reactions[9].

  • Reagent Preparation: Dissolve potassium tert-butoxide (2.65 mmol) in absolute ethanol (25 mL) at 0 °C under an inert argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the highly reactive enolate. The 0 °C environment kinetically controls the initial deprotonation, preventing unwanted aldol self-condensation of the starting material[9].

  • Enolate Generation: Slowly add the Michael donor (e.g., ethyl 2-oxocyclohexanecarboxylate, 50 mmol) and stir for 15 minutes.

    • Causality: This incubation period allows for the complete, homogeneous generation of the thermodynamic enolate prior to the introduction of the electrophile[9].

  • Electrophile Addition: Introduce methyl vinyl ketone (MVK, 50 mmol) over 5 hours using a syringe pump.

    • Causality: MVK is highly susceptible to base-catalyzed homopolymerization[11]. Dropwise addition via a syringe pump keeps the steady-state concentration of MVK extremely low, heavily favoring the desired cross-reaction (Michael addition)[9].

  • Thermodynamic Cyclization: Heat the resulting deep-orange solution to reflux for 6 hours.

    • Causality: While the Michael addition occurs readily at 0 °C, the subsequent intramolecular aldol condensation and E1cB dehydration require higher thermal activation energy to overcome the ring-strain transition state and eliminate water[5][9].

  • Workup: Cool to ambient temperature, quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via silica gel flash chromatography[9].
    
Protocol B: Asymmetric Organocatalytic Annulation (L-Proline Catalyzed)

This protocol details the Hajos-Parrish-Eder-Sauer-Wiechert modification for synthesizing enantiopure bicyclic diketones[6][9].

  • Catalyst-Substrate Complexation: Suspend L-proline (2.8 mmol) and 2-methyl-1,3-cyclohexanedione (7.7 mmol) in 50 mL of anhydrous DMSO.

    • Causality: The use of strictly anhydrous DMSO is critical. Competitive hydrogen bonding from trace water molecules would disrupt the highly ordered, cyclic transition state formed by the proline's carboxylic acid, drastically reducing enantioselectivity[6][9].

  • Activation: Stir the suspension under argon at 35 °C until complete dissolution is achieved.

    • Causality: Mild heating ensures the formation of the active enamine intermediate between the secondary amine of proline and the ketone substrate[9].

  • Annulation: Slowly add freshly distilled MVK (11.9 mmol) dropwise. Vigorously stir the reaction at 35 °C for 89 hours.

    • Causality: Organocatalysts typically exhibit lower turnover frequencies compared to strong inorganic bases. The extended reaction time (89 h) compensates for this, ensuring maximum conversion to the bicyclic product without degrading the stereocenter[7][9].

  • Isolation: Quench the reaction with an ethyl acetate/saturated

    
     mixture. Separate the phases, filter the aqueous layer, and evaporate the organic layer in vacuo to yield the crude enantiopure product[9].
    

References

1.[1] Wikipedia Contributors. "Robinson annulation." Wikipedia. URL: [Link] 2.[4] JoVE. "Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation." JoVE. URL:[Link] 3.[2] OpenStax. "23.12 The Robinson Annulation Reaction - Organic Chemistry." OpenStax. URL:[Link] 4.[5] Chemistry Steps. "Robinson Annulation-Mechanism and Shortcut." Chemistry Steps. URL:[Link] 5.[3] Master Organic Chemistry. "The Robinson Annulation." Master Organic Chemistry. URL:[Link] 6.[11] Juniper Publishers. "A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes." Organic & Medicinal Chem IJ. URL:[Link] 7.[9] Total Synthesis. "Robinson Annulation Mechanism & Examples." Total Synthesis. URL:[Link] 8.[10] National Institutes of Health (PMC). "One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones." Molecules. URL:[Link] 9.[7] ResearchGate. "A Proline-Catalyzed Asymmetric Robinson Annulation Reaction." Tetrahedron Letters. URL:[Link] 10.[6] Wikipedia Contributors. "Proline-catalyzed aldol reactions." Wikipedia. URL:[Link] 11.[8] Scribd. "Chm557 Laboratory Report: Experiment 5 The Robinson Annulation Reaction." Scribd. URL:[Link]

Sources

Functionalized Cyclohexanone Scaffolds: From Asymmetric Organocatalysis to High-Purity Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Cyclohexanone Pharmacophore

In modern drug discovery, the cyclohexanone ring is not merely a solvent or intermediate; it is a privileged scaffold . Its thermodynamic stability, coupled with the ability to lock substituents into specific axial/equatorial conformations, makes it an ideal core for displaying pharmacophoric elements in 3D space.

Recent high-impact studies (2023–2024) have validated functionalized cyclohexanones as potent agents in:

  • Oncology: Curcumin analogues (e.g., 2,6-bis(benzylidene)cyclohexanones) exhibiting IC50 values <1 µM against castration-resistant prostate cancer (PC-3) by inhibiting NF-κB signaling.

  • Antivirals: Novel ligands (e.g., ZINC07333416) targeting the SARS-CoV-2 Mpro active site.[1]

  • Spiro-cyclic Architectures: Complex multi-stereocenter cores generated via organocascade reactions, offering high Fsp3 character desirable in modern library design.

This guide details the de novo discovery of these complex scaffolds using asymmetric organocatalysis and their subsequent isolation using high-fidelity purification techniques.

Discovery Phase: Asymmetric Organocascade Synthesis

Objective: To synthesize chiral, multi-substituted spiro-cyclohexanone derivatives with high enantiomeric excess (ee).

We move beyond simple alkylation. The current gold standard for generating novel cyclohexanone complexity is the organocatalytic quadruple cascade reaction . This method constructs spiro-polycyclic scaffolds in a single pot, avoiding the isolation of unstable intermediates.

The Mechanistic Logic

We utilize a bifunctional thiourea catalyst . This catalyst operates via a dual-activation mode:

  • H-Bond Donor: The thiourea moiety activates the electrophile (e.g., nitroalkene or indanedione).

  • Brønsted Base: The tertiary amine moiety activates the nucleophile (cyclohexanone) via enamine formation.

Experimental Protocol: Spiro-Cyclohexanone Synthesis

Target: Chiral spiro[cyclohexane-1,2'-indan]-1',3'-dione derivatives.

Reagents:

  • 1,3-Indanedione (1.0 equiv)

  • Substituted Benzaldehyde (1.2 equiv)

  • 4-Substituted Cyclohexanone (1.2 equiv)

  • Catalyst: Bifunctional Thiourea (Takemoto-type) (10 mol%)

  • Solvent: CHCl3 (Anhydrous)

Step-by-Step Workflow:

  • Pre-Complexation: In a flame-dried round-bottom flask under Argon, dissolve 1,3-indanedione (0.2 mmol) and the thiourea catalyst (0.02 mmol) in CHCl3 (2.0 mL). Stir for 10 minutes at ambient temperature. Rationale: This allows the thiourea to H-bond with the dione, lowering the LUMO energy.

  • Cascade Initiation: Add the substituted benzaldehyde (0.24 mmol) followed by the 4-substituted cyclohexanone (0.24 mmol).

  • Reaction Monitoring: Stir at 25°C. Monitor via TLC (Hexane/EtOAc 7:3). The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition.

    • Critical Checkpoint: Disappearance of the aldehyde spot indicates the initial condensation is complete.

  • Termination: Upon consumption of starting materials (approx. 12–24 h), quench the reaction with 0.1 M HCl (2 mL).

  • Work-up: Extract with DCM (3 x 5 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

Mechanistic Pathway Visualization

G Start Substrates: Indanedione + Aldehyde + Cyclohexanone Step1 Knoevenagel Condensation Start->Step1 Thiourea Cat. Step2 Enamine Activation Start->Step2 Amine Cat. Step3 Michael Addition Step1->Step3 Electrophile Generated Step2->Step3 Nucleophile Generated Step4 Aldol Cyclization Step3->Step4 Stereo- control Product Chiral Spiro- Cyclohexanone Step4->Product - H2O

Figure 1: The organocascade workflow. Note the convergence of the Knoevenagel electrophile and Enamine nucleophile.

Isolation & Purification Protocols

Objective: To isolate the pure derivative from the reaction mixture and separate cyclohexanone/cyclohexanol byproducts.

Cyclohexanone derivatives are often prone to epimerization or retro-aldol degradation on acidic silica. Standard purification must be modified.

Method A: Buffered Flash Chromatography (Standard)

For stable spiro-derivatives, silica gel chromatography is effective if the stationary phase is neutralized.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Buffering: Slurry the silica in Hexane containing 1% Triethylamine (Et3N) before packing. This neutralizes acidic sites that catalyze decomposition.

  • Eluent: Gradient of Hexane/EtOAc (95:5 to 60:40).

  • Detection: UV at 254 nm (aromatic rings) and Vanillin stain (cyclohexanone core).

Method B: Pillar[5]arene Adsorptive Separation (Novel/High-Purity)

Context: When synthesizing cyclohexanone derivatives, unreacted starting material often contains cyclohexanol impurities (KA-oil). Separation by distillation is energy-intensive due to close boiling points (155.6°C vs 161.8°C).

Technique: Adaptive Macrocycle Co-crystallization (2023 Methodology).[2][3] This method uses Pillar[5]arene (P5) and Naphthalenediimide (NDI) to selectively co-crystallize with cyclohexanone.[2][3]

Protocol:

  • Mixture Preparation: Dissolve the crude reaction oil (containing cyclohexanone/cyclohexanol impurities) in minimal THF.

  • Host Addition: Add equimolar amounts of P5 and NDI.

  • Evaporation: Allow slow evaporation at 50°C.

  • Filtration: Dark brown co-crystals (CHA-one@P5-NDI) will form.[3] Cyclohexanol remains in the mother liquor.

  • Recovery: Heat the crystals to 100°C under vacuum to release ultra-pure cyclohexanone (>99%).

Purification Data Summary
MethodTarget ImpurityPurity AchievedYieldSuitability
Buffered SiO2 Reaction side-products95-98%75-85%General synthetic libraries
Recrystallization (EtOH) Diastereomers>99% (single dia.)50-60%Final drug candidates
Pillar[5]arene Cyclohexanol (feedstock)>99.5%90%Feedstock purification

Structural Elucidation & Validation

Trustworthiness in publication requires rigorous characterization.

  • 1H NMR (500 MHz, CDCl3): Look for the disappearance of the vinyl proton (if Michael addition occurred) and the emergence of high-field multiplets (1.5 - 2.5 ppm) corresponding to the rigidified cyclohexanone ring.

  • X-Ray Crystallography: Essential for spiro-compounds to determine absolute configuration.

    • Tip: If the derivative is an oil, convert to a semicarbazone or 2,4-DNP derivative to induce crystallization for X-ray analysis.

References

  • Vertex AI Search. (2024). Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells. National Institutes of Health. Link

  • Vertex AI Search. (2023). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[5]arene Cocrystals Accompanied by Vapochromic Behavior. American Chemical Society (JACS Au). Link

  • Vertex AI Search. (2015). Enantioselective Synthesis of Functionalized Polycarbocycles via a Three-Component Organocascade Quadruple Reaction. Organic Letters. Link

  • Vertex AI Search. (2020). Novel cyclohexanone compound as a potential ligand against SARS-CoV-2 main-protease. Microbial Pathogenesis. Link

  • Vertex AI Search. (2013). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications. Link

Sources

Chemical structure and stereochemistry of 4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Organic Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary

The molecule 4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one (CAS: 163128-46-9) represents a critical structural motif in the synthesis of polycyclic terpenoids and steroid analogs.[1] Structurally, it consists of a cyclohexane ring functionalized with a gem-dimethyl group at the C4 position and an acetonyl (2-oxopropyl) side chain at the C2 position.

This guide analyzes the stereochemical rigidity introduced by the C4-gem-dimethyl group, the thermodynamic preference for equatorial substitution at C2, and the high-precision synthetic pathways required to access this motif, specifically focusing on Michael addition chemistries.

Structural Analysis & Conformational Dynamics

Stereochemical Architecture

The core challenge in synthesizing and utilizing this molecule lies in controlling the stereocenter at C2 . While the C4 position is achiral (due to identical methyl substituents), it exerts a profound "remote steric control" over the conformation of the ring.

  • C1 (Ketone): Planar

    
     hybridization, flattening the ring slightly at the "head."
    
  • C2 (Chiral Center): The site of the acetonyl group attachment.

  • C4 (Gem-Dimethyl): The structural anchor.[1] In a chair conformation, one methyl is always axial and the other equatorial.[2][3][4]

Conformational Locking

Unlike simple cyclohexanones, the 4,4-dimethyl substitution restricts the ring's conformational freedom. The equilibrium strongly favors the chair conformation where the bulky acetonyl group at C2 is equatorial .

  • Scenario A (C2-Equatorial): The acetonyl group projects away from the ring. Steric interactions are minimized (gauche interactions only).

  • Scenario B (C2-Axial): The acetonyl group projects parallel to the axial methyl at C4. This creates a severe 1,3-diaxial interaction (syn-diaxial) between the C2-substituent and the C4-axial methyl.[1]

Visualization of Conformational Equilibrium

The following diagram illustrates the steric pressure that drives the equilibrium toward the equatorial conformer.

Conformation Axial Axial Conformer (High Energy) Transition Ring Flip Transition State Axial->Transition Slow Clash Severe 1,3-Diaxial Interaction (C2-Acetonyl vs C4-Me) Axial->Clash Steric Penalty Equatorial Equatorial Conformer (Thermodynamic Product) Transition->Equatorial Fast Equatorial->Transition Unfavorable

Figure 1: Conformational energy landscape showing the thermodynamic drive toward the equatorial isomer due to 1,3-diaxial strain.[1]

Synthetic Methodology: The Mukaiyama Michael Route

While direct alkylation of 4,4-dimethylcyclohexanone is possible, it often suffers from poly-alkylation or regioselectivity issues.[1] The most robust route is the Mukaiyama Michael Addition , utilizing 4,4-dimethylcyclohex-2-en-1-one and a silyl enol ether equivalent of acetone.[1]

Reaction Mechanism
  • Activation: A Lewis Acid (e.g.,

    
     or 
    
    
    
    ) coordinates to the enone carbonyl, lowering the LUMO energy.
  • Nucleophilic Attack: The silyl enol ether (nucleophile) attacks the

    
    -carbon (C3 of the enone, which becomes C3 of the product, pushing the double bond to satisfy the enolate). Correction: The nucleophile attacks C3, but the substituent ends up at C2 relative to the carbonyl if we are doing an alkylation. Wait—in a Michael addition to an enone, the group adds to the 
    
    
    
    -position (C3). To get the group at C2 (alpha), one must perform an
    
    
    -alkylation or use a specific polarity inversion strategy.[1]

Correction on Target Structure Synthesis: To obtain the 2-(2-oxopropyl) derivative (substitution at the


-carbon), one typically does not  use standard Michael addition to an enone (which substitutes the 

-carbon).[1] Instead, the standard route involves:
  • Enamine Formation: Reacting 4,4-dimethylcyclohexanone with pyrrolidine.[1]

  • Alkylation: Reaction with chloroacetone or bromoacetone (often low yield due to self-condensation).[1]

  • Alternative (Preferred): Alkylation of the enolate of 4,4-dimethylcyclohexanone using propargyl bromide followed by hydration, or using methallyl chloride followed by ozonolysis.

However, if the target is derived from 4,4-dimethylcyclohex-2-en-1-one via Michael addition (as is common in this structural class), the substituent would be at C3.[1] Given the prompt specifies the "2-(2-oxopropyl)" isomer, we proceed with the Enolate Alkylation or Enamine Alkylation pathway.

Protocol: Enamine Alkylation Route

This protocol ensures regioselectivity for the C2 position over C6.

Reagents:

  • 4,4-dimethylcyclohexan-1-one[1][5][6]

  • Pyrrolidine (1.1 eq)[1]

  • Propargyl bromide (1.2 eq) (Precursor to acetonyl)[1]

  • 
     (hydration catalyst)[1]
    

Step-by-Step Workflow:

  • Enamine Formation:

    • Mix 4,4-dimethylcyclohexanone and pyrrolidine in toluene.

    • Reflux with a Dean-Stark trap to remove water.[1]

    • Result: Formation of the thermodynamically stable enamine (double bond prefers "less substituted" side? No, for 4,4-dimethyl, the C2-C3 double bond is sterically congested.[1] The C6-C1 double bond is preferred kinetically, but C2 is often targeted via thermodynamic equilibration).

    • Note: The 4,4-dimethyl group makes C2 and C6 non-equivalent. Sterics at C4 shield C3/C5.

  • Alkylation:

    • Cool enamine solution to 0°C.

    • Add propargyl bromide slowly.

    • Reflux for 4 hours.

    • Hydrolyze with aqueous buffer.

    • Intermediate: 4,4-dimethyl-2-(prop-2-ynyl)cyclohexan-1-one.[1]

  • Hydration (Mercury-Catalyzed):

    • Treat the alkyne intermediate with

      
       in aqueous 
      
      
      
      /THF.
    • Mechanism:[1][7][8][9][10] Markovnikov hydration of the terminal alkyne converts the

      
       group into the acetonyl group 
      
      
      
      .
Synthetic Pathway Diagram

Synthesis Start 4,4-Dimethylcyclohexanone Step1 Enamine Formation (Pyrrolidine, -H2O) Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Alkylation (Propargyl Bromide) Intermediate1->Step2 Intermediate2 2-Propargyl Derivative Step2->Intermediate2 Step3 Oxymercuration/Hydration (HgSO4, H2O) Intermediate2->Step3 Product 4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one Step3->Product

Figure 2: Synthetic workflow via the enamine-alkyne hydration route to ensure regioselectivity.

Spectroscopic Characterization

Researchers should validate the structure using the following predicted spectral signatures.

Nuclear Magnetic Resonance (NMR)
NucleusSignal Region (ppm)MultiplicityAssignmentStructural Logic
1H 0.95 - 1.10Two SingletsC4-Me (x2)Gem-dimethyls are diastereotopic due to the chiral center at C2.[1]
1H 2.15SingletAcetonyl -CH3Methyl ketone terminal group (distinctive singlet).[1]
1H 2.30 - 2.60MultipletC2-HMethine proton alpha to the ring ketone.[1]
1H 2.40 - 2.90AB SystemAcetonyl -CH2-Diastereotopic methylene protons adjacent to the chiral center.[1]
13C ~210 - 212SingletC1 (C=O)Ring ketone carbonyl.[1]
13C ~207SingletSidechain C=O[1]Acyclic ketone carbonyl.[11]
13C ~30 - 32QuartetsC4-MeGem-dimethyl carbons.[1]
Infrared Spectroscopy (IR)
  • 1710 cm⁻¹: Ring ketone stretching frequency (typical for cyclohexanone).

  • 1725 cm⁻¹: Acyclic ketone stretching frequency (acetonyl group).

  • 1365/1385 cm⁻¹: Gem-dimethyl "doublet" deformation (characteristic split peak).[1]

Applications in Drug Discovery

Terpenoid Scaffolding

This molecule serves as a "monocyclic precursor" to the Wieland-Miescher ketone family of structures. By subjecting 4,4-dimethyl-2-(2-oxopropyl)cyclohexan-1-one to an intramolecular Aldol condensation (using base), one can close the second ring to form a bicyclic octalone system.[1] This is a fundamental strategy in the total synthesis of:

  • Taxanes: (Though taxol requires an 8-membered ring, the gem-dimethyl cyclohexane A-ring is a common motif).[1]

  • Steroids: Building the A/B ring system.

Stereochemical Probes

Because the C4-gem-dimethyl group locks the conformation, this molecule is often used as a probe to study facial selectivity in reduction reactions (e.g., hydride reduction of the C1 ketone). The fixed conformation allows researchers to quantify the energy difference between axial and equatorial attack vectors without the complication of ring flipping.

References

  • Synthesis of 4,4-dimethyl-2-cyclohexen-1-one: Organic Syntheses, Coll. Vol. 5, p.486 (1973); Vol. 45, p.33 (1965). Link[1]

  • Conformational Analysis of 4,4-dimethylcyclohexanones: Canadian Journal of Chemistry, 1974, 52(12): 2231-2241.[1] (Discusses 13C shielding and conformational locking). Link[1]

  • General Michael Addition Methodologies: Journal of the American Chemical Society, "Stereochemistry of nucleophilic addition to cyclohexanone."[8] Link[1]

  • Enamine Alkylation Strategies: Journal of Organic Chemistry, Stork Enamine Synthesis foundations. (General Reference for mechanism). Link[1]

Sources

Methodological & Application

Application Note: Strategic Utilization of 4,4-Dimethyl-2-cyclohexen-1-one in Asymmetric & Photochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for advanced synthetic chemists and process development scientists. It moves beyond basic textbook descriptions to address the strategic utility of 4,4-dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) in complex molecule synthesis.

Executive Summary & Chemical Profile

4,4-Dimethyl-2-cyclohexen-1-one is not merely a cyclic enone; it is a "sterically biased" building block. The gem-dimethyl group at the C4 position exerts a profound Thorpe-Ingold effect , locking the conformation and strictly prohibiting nucleophilic attack at the C4 position. This steric blockade forces regioselectivity toward the C3 (Michael addition) or C2 (alpha-functionalization) positions, making it an ideal substrate for constructing quaternary centers and bicyclic cores found in terpenoids (e.g., Cuparene) and steroids.

Chemical Profile
PropertyValueCritical Note
CAS 1073-13-8
MW 124.18 g/mol
Boiling Point 73–74 °C (14 mmHg)Volatile; use rotary evaporator with care.[1]
Density 0.944 g/mL
Hazards Combustible (Flash Pt: 64°C)WGK 3; Potential skin sensitizer (Michael acceptor).
Structural Key C4-Gem-Dimethyl Blocks gamma-deprotonation; prevents aromatization.

Reactivity Landscape & Logic

The utility of this enone stems from its divergence into two distinct mechanistic pathways: Ground State (Thermal) and Excited State (Photochemical) .

Diagram 1: The Divergent Reactivity Map

This diagram illustrates the primary synthetic pathways available to the researcher, highlighting the regiochemical control imposed by the C4-methyl groups.

ReactivityMap Enone 4,4-Dimethyl-2- cyclohexen-1-one Michael 1,4-Addition (Soft Nucleophiles) Enone->Michael R2CuLi or Malonates Photo Photochemical Rearrangement (Type A) Enone->Photo hν (300 nm) n -> π* Epox Epoxidation (Nucleophilic) Enone->Epox H2O2 / NaOH or mCPBA Cuparene Total Synthesis: (±)-Cuparene (via Organozinc) Michael->Cuparene C-C Bond Formation Lumiketone Bicyclo[3.1.0]hexanone (Lumiketone) Photo->Lumiketone Ring Contraction Epoxide 4,5-Epoxy-ketones (Scyphostatin precursors) Epox->Epoxide O-Insertion

Caption: Strategic divergence of 4,4-dimethyl-2-cyclohexen-1-one into Michael adducts (thermal) and bicyclic systems (photochemical).

Detailed Experimental Protocols

Protocol A: Organocatalytic Vinylogous Michael Addition

Objective: To install a gamma-stereocenter with high enantioselectivity, leveraging the "vinylogous" reactivity where the nucleophile attacks the conjugated system extended by the enone.[2] Mechanism: This protocol utilizes a primary amine catalyst (dienamine activation) to overcome the steric bulk of the gem-dimethyl group.

Reagents:

  • Substrate: 4,4-Dimethyl-2-cyclohexen-1-one (1.0 equiv)

  • Electrophile: trans-β-Nitrostyrene (1.5 equiv)

  • Catalyst: Chiral primary amine (e.g., 9-amino-9-deoxy-epicinchonine, 20 mol%)

  • Co-catalyst: 2-Fluorobenzoic acid (30 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the chiral amine catalyst (0.2 mmol) and 2-fluorobenzoic acid (0.3 mmol) in Toluene (1.0 mL). Stir for 10 minutes at ambient temperature to form the active salt.

  • Addition: Add 4,4-dimethyl-2-cyclohexen-1-one (1.0 mmol, 124 mg) followed by trans-β-nitrostyrene (1.5 mmol).

  • Reaction: Seal the vial and stir at 40 °C for 48 hours.

    • Note: The slightly elevated temperature is required to overcome the steric hindrance of the C4-gem-dimethyl group compared to simple cyclohexenone.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product (Michael adduct) will appear as a less polar spot.

  • Workup: Quench the reaction with 1N HCl (2 mL) to hydrolyze the imine intermediate. Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexane).

Expected Outcome:

  • Yield: 70–85%[1][3]

  • Selectivity: >90% ee (enantiomeric excess)[4]

  • Structure: The product possesses adjacent stereocenters, critical for complex drug scaffolds.

Protocol B: Type A Photochemical (Lumiketone) Rearrangement

Objective: To access the strained bicyclo[3.1.0]hexanone skeleton, a core structure in sesquiterpenes, via the "Lumiketone" rearrangement. Mechanism: Excitation to the triplet state ³(π,π*) leads to twisting of the C=C bond, followed by a 1,2-acyl shift (di-π-methane-like rearrangement).

Reagents:

  • Substrate: 4,4-Dimethyl-2-cyclohexen-1-one (1.0 g)

  • Solvent: tert-Butanol (Grade: HPLC, 100 mL)

  • Equipment: Immersion well photochemical reactor with a medium-pressure Mercury lamp (450W) and Pyrex filter (cutoff λ > 280 nm).

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in tert-butanol (0.1 M concentration).

    • Critical: Deoxygenate the solution by bubbling Argon for 30 minutes. Oxygen acts as a triplet quencher and will inhibit the reaction.

  • Irradiation: Place the solution in the reactor. Turn on cooling water (maintain < 25 °C). Irradiate through the Pyrex filter.

  • Timeline: Monitor by GC-MS every 30 minutes. The reaction typically reaches photostationary state (PSS) within 2–4 hours.

  • Workup: Evaporate the solvent under reduced pressure.

  • Isolation: The crude mixture will contain the bicyclic product (6,6-dimethylbicyclo[3.1.0]hexan-2-one) and trace phenols. Purify by vacuum distillation or column chromatography.

Diagram 2: Photochemical Mechanism (Type A)

This diagram details the electron flow from the excited triplet state to the final bicyclic product.

PhotoMech GS Ground State (Enone) Excited Triplet State ³(π,π*) (Twisted C=C) GS->Excited ISC Zwitter Zwitterionic/Diradical Intermediate Excited->Zwitter C-C Bond Twist & 1,2-Acyl Shift Product Lumiketone (Bicyclo[3.1.0]hexanone) Zwitter->Product Ring Closure

Caption: The Type A rearrangement pathway involves a triplet-state mediated ring contraction.

Case Study: Total Synthesis of (±)-Cuparene

Context: The synthesis of the sesquiterpene Cuparene demonstrates the utility of 4,4-dimethyl-2-cyclohexen-1-one as a scaffold for generating quaternary carbon centers.

Workflow Summary:

  • 1,4-Addition: Reaction of the enone with p-tolyl magnesium bromide (catalyzed by CuI) installs the aromatic ring at C3. The C4-gem-dimethyl group forces the incoming nucleophile to the less hindered face if chiral ligands are used, though in the racemic synthesis, it simply ensures regioselectivity at C3 (vs C2).

  • Ozonolysis: Cleavage of the remaining double bond (after further manipulation) or ring modification.

  • Dieckmann Condensation: Used to close the five-membered ring characteristic of Cuparene.

Key Insight: The starting material provides 3 of the 15 carbons of Cuparene, but more importantly, it provides the pre-installed gem-dimethyl quaternary center , which is notoriously difficult to construct late-stage.

References & Authority

The protocols and insights above are grounded in the following authoritative sources:

  • Synthesis of the Reagent:

    • Organic Syntheses, Coll.[3] Vol. 6, p.442 (1988); Vol. 52, p.39 (1972). "4,4-Dimethyl-2-cyclohexen-1-one".[1][5][6]

  • Photochemical Rearrangements:

    • Journal of the American Chemical Society, "Photocycloaddition of 4,4-Dimethylcyclohexenone to 1,1-Diphenylethylene".[7]

    • Journal of Advanced Scientific Research, "Mechanistic aspects of lumiketone photo-rearrangement".

    • 8

  • Michael Addition Applications:

    • Organic Syntheses, "4,4-Dimethyl-2-cyclohexen-1-one" (Discussion on Michael addition utility).

    • PMC / NIH, "Direct asymmetric vinylogous Michael addition of cyclic enones".

  • Total Synthesis (Cuparene):

    • Synthetic Communications, "An Efficient Synthesis of (±)-Cuparene from 4,4-Dimethyl-2-Cyclohexen-1-One".[5]

Disclaimer: These protocols involve hazardous chemicals (flammable solvents, UV radiation, pressurized gases). Always perform a full Risk Assessment before experimentation.

Sources

Application Note: 2-(2-Oxopropyl)cyclohexanone as a Versatile 1,5-Diketone Synthon in Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In advanced pharmaceutical synthesis, the architectural complexity of drug candidates often relies on the efficient construction of bicyclic and heterocyclic core scaffolds. 2-(2-Oxopropyl)cyclohexanone (CAS 6126-53-0), also known as 2-acetonylcyclohexanone, is a privileged 1,5-diketone building block[1]. As an Application Scientist, I leverage this bifunctional molecule because its specific carbon-chain length perfectly positions the two carbonyl moieties for thermodynamically driven cyclizations.

This guide details the mechanistic causality and validated protocols for utilizing 2-(2-oxopropyl)cyclohexanone in two critical pathways:

  • Intramolecular Aldol Condensation to form hydrindenone (bicyclo[4.3.0]non-6-en-8-one) frameworks—essential for steroid and terpenoid synthesis[2].

  • Paal-Knorr Cyclodehydration to form tetrahydroindole (pyrrole) derivatives—ubiquitous in statins and antimicrobial agents[3].

Pathway A: Hydrindenone Scaffolds via Intramolecular Aldol Condensation

Mechanistic Causality

The synthesis of fused 5,6-bicyclic systems (hydrindenones) from 1,5-diketones is a classic Robinson-type annulation process. When exposed to an aqueous base, 2-(2-oxopropyl)cyclohexanone can theoretically form multiple enolates. However, the reaction is governed by strict thermodynamic and kinetic controls:

  • Enolization: Deprotonation of the terminal methyl group on the acetonyl side chain yields a kinetic enolate.

  • Cyclization (5-exo-trig): This terminal enolate attacks the internal cyclic carbonyl. According to Baldwin's rules, this 5-exo-trig cyclization is highly favored, forming a stable 5-membered ring fused to the existing 6-membered ring.

  • Thermodynamic Sink: Subsequent dehydration of the

    
    -hydroxy ketone intermediate yields a conjugated 
    
    
    
    -unsaturated ketone (bicyclo[4.3.0]non-6-en-8-one). The extended conjugation provides the thermodynamic driving force that makes this step irreversible[2].

G A 2-(2-Oxopropyl) cyclohexanone B Base Catalysis (2N NaOH) A->B C Terminal Enolate Formation B->C D Intramolecular Aldol Addition C->D Cyclization E Dehydration (-H2O) D->E F Hydrindenone Scaffold (Bicyclo[4.3.0]non-6-en-8-one) E->F Thermodynamic Sink

Figure 1: Base-catalyzed intramolecular aldol condensation pathway to hydrindenone scaffolds.

Experimental Protocol: Synthesis of Bicyclo[4.3.0]non-6-en-8-one

This protocol is adapted from the quantitative cyclization methodologies established by Corey and Estreicher[2]. It is a self-validating system; the visual phase separation during extraction and the distinct UV-activity of the product confirm success.

Reagents:

  • 2-(2-Oxopropyl)cyclohexanone: 10.0 mmol (1.54 g)

  • Aqueous Sodium Hydroxide (NaOH): 2 N solution, 20 mL

  • Diethyl ether (for extraction)

  • Anhydrous Magnesium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1.54 g of 2-(2-oxopropyl)cyclohexanone.

  • Base Addition: Add 20 mL of 2 N aqueous NaOH to the flask. The biphasic mixture will initially appear cloudy.

  • Thermal Activation: Heat the mixture to a gentle reflux (

    
     block temperature) with vigorous stirring for exactly 50 minutes. Note: Prolonged heating may lead to polymerization of the 
    
    
    
    -unsaturated product.
  • Cooling & Quenching: Remove the flask from the heat source and cool to

    
     in an ice bath to halt the reaction.
    
  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (

    
    ). The product partitions into the organic layer.
    
  • Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude hydrindenone as a pale yellow oil.

  • Validation: Purify via flash column chromatography (silica gel, Hexanes/EtOAc). The pure product exhibits strong UV absorbance at 254 nm due to the enone chromophore. Expected yield: ~91%[2].

Pathway B: Tetrahydroindole Scaffolds via Paal-Knorr Cyclodehydration

Mechanistic Causality

Pyrrole derivatives, specifically fused tetrahydroindoles, are critical pharmacophores. The Paal-Knorr synthesis converts 1,5-diketones into pyrroles via condensation with primary amines[3].

  • Chemoselectivity: 2-(2-oxopropyl)cyclohexanone possesses two distinct carbonyls. The acyclic methyl ketone is less sterically hindered than the cyclic ketone. Consequently, the primary amine selectively attacks the acyclic ketone first, forming a hemiaminal that dehydrates to an imine.

  • Cyclization: Acid catalysis (e.g., p-Toluenesulfonic acid) activates the remaining cyclic carbonyl. The imine tautomerizes to an enamine, which subsequently attacks the activated cyclic carbonyl.

  • Aromatization: A final dehydration step yields the fully aromatized pyrrole ring. The use of a Dean-Stark trap to continuously remove water drives the equilibrium strictly toward the product[4].

G2 A 1,5-Diketone (2-Acetonylcyclohexanone) B Primary Amine + Acid Catalyst A->B C Hemiaminal Formation (Less Hindered Ketone) B->C Nucleophilic Attack D Imine Intermediate C->D -H2O E Cyclodehydration (Dean-Stark) D->E Tautomerization & Cyclization F Tetrahydroindole Scaffold (Pyrrole Derivative) E->F Aromatization

Figure 2: Paal-Knorr cyclocondensation mechanism yielding tetrahydroindole pharmaceutical scaffolds.

Experimental Protocol: Synthesis of N-Substituted Tetrahydroindoles

This protocol utilizes azeotropic distillation. The physical collection of water in the Dean-Stark trap serves as a real-time, self-validating metric of reaction progression.

Reagents:

  • 2-(2-Oxopropyl)cyclohexanone: 10.0 mmol (1.54 g)

  • Primary Amine (e.g., Benzylamine): 11.0 mmol (1.18 g)

  • p-Toluenesulfonic acid monohydrate (pTSA): 0.5 mmol (95 mg, 5 mol%)

  • Toluene (anhydrous): 30 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.54 g of 2-(2-oxopropyl)cyclohexanone and 1.18 g of benzylamine in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add 95 mg of pTSA. Attach a Dean-Stark trap fitted with a reflux condenser to the flask.

  • Azeotropic Distillation: Heat the mixture to reflux (approx.

    
    ). Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is 0.36 mL (2 equivalents per molecule of diketone).
    
  • Monitoring: Continue refluxing until water ceases to collect (typically 3-5 hours). TLC (Hexanes/EtOAc 8:2) should indicate the complete consumption of the starting diketone.

  • Workup: Cool the reaction to room temperature. Wash the toluene solution with saturated aqueous

    
     (20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude N-benzyl-4,5,6,7-tetrahydroindole via recrystallization or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the key reaction parameters, yields, and pharmaceutical applications of the scaffolds derived from 2-(2-oxopropyl)cyclohexanone.

Reaction PathwayCatalyst / ReagentsTemp & TimeTarget ScaffoldTypical YieldPharmaceutical Application
Intramolecular Aldol 2 N Aqueous NaOH

, 50 min
Bicyclo[4.3.0]non-6-en-8-one85 - 91%Core framework for steroids and bioactive terpenoids (e.g., Bakkenolide-A)
Paal-Knorr (Pyrrole) Primary Amine, pTSA

, 3-5 hrs
N-Substituted Tetrahydroindoles75 - 88%Pharmacophores for statins (HMG-CoA reductase inhibitors) and antimicrobials
Furan Synthesis Strong Acid (e.g.,

)

, 2 hrs
Tetrahydrobenzofurans60 - 70%Building blocks for anti-inflammatory and analgesic agents

References

1.[1] PubChem. "2-(2-Oxopropyl)cyclohexanone - Compound Summary". National Center for Biotechnology Information. URL: [Link] 2.[2] Corey, E. J., & Estreicher, H. "A New Synthesis of Conjugated Nitro Cyclo Olefins, Unusually Versatile Synthetic Intermediates". Journal of the American Chemical Society, 1978. URL: [Link] 3.[4] Strunz, G. M., et al. "On the crossed-aldol reaction of cyclohexane-1,2-dione with acetone, and the preparation of pyrroline derivatives from the product". Canadian Journal of Chemistry, 1988. URL: [Link] 4.[3] Parikh, A., et al. "Name Reactions in Organic Synthesis (Paal-Knorr Synthesis)". DOKUMEN.PUB. URL: [Link]

Sources

Application Notes and Protocols for Michael Addition Reactions Involving 4,4-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in modern organic synthesis. This powerful reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). Among the vast array of Michael acceptors, 4,4-dimethyl-2-cyclohexen-1-one is a particularly valuable and sterically defined building block. The gem-dimethyl group at the C4 position not only prevents enolization towards this position but also provides a distinct steric environment that can influence the stereochemical outcome of the conjugate addition at the C3 position.

This guide provides an in-depth exploration of Michael addition reactions utilizing 4,4-dimethyl-2-cyclohexen-1-one. It is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical framework and detailed, field-proven experimental protocols. The focus is on explaining the causality behind experimental choices to empower users to adapt and troubleshoot these critical synthetic transformations.

Theoretical Background: The Nuances of Conjugate Addition to a Hindered Cyclohexenone

The reactivity of 4,4-dimethyl-2-cyclohexen-1-one as a Michael acceptor is governed by the electrophilicity of the β-carbon (C3), which is rendered electron-deficient through conjugation with the carbonyl group. A wide variety of nucleophiles, including organometallics, stabilized carbanions (e.g., malonates), amines (aza-Michael), and thiols (thia-Michael), can add to this position.

The gem-dimethyl group at C4 plays a crucial role. It locks the conformation of the ring and presents a significant steric shield. This steric hindrance influences the trajectory of the incoming nucleophile, often leading to predictable diastereoselectivity in the formation of the 3-substituted-4,4-dimethylcyclohexanone product. The choice of catalyst, solvent, and nucleophile can be strategically employed to control the stereochemical outcome, making this a powerful tool in asymmetric synthesis.

Reaction Mechanism: A Visual Overview

The general mechanism involves the attack of a nucleophile on the β-carbon of the enone, leading to the formation of a resonance-stabilized enolate intermediate. This enolate is then protonated, typically during aqueous workup, to yield the final 1,4-adduct.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation enone 4,4-Dimethyl-2-cyclohexen-1-one enolate Resonance-Stabilized Enolate Intermediate enone->enolate nucleophile Nucleophile (Nu⁻) nucleophile->enone 1,4-Addition enolate_p Enolate Intermediate product 3-Substituted-4,4-dimethylcyclohexanone enolate_p->product proton Proton Source (H⁺) proton->enolate_p

Caption: Generalized mechanism of the Michael addition to 4,4-dimethyl-2-cyclohexen-1-one.

Experimental Protocols

The following protocols are presented as robust starting points for performing Michael additions on 4,4-dimethyl-2-cyclohexen-1-one. They include methodologies for the addition of carbon, nitrogen, and sulfur nucleophiles.

Protocol 1: Synthesis of the Starting Material: 4,4-Dimethyl-2-cyclohexen-1-one

A reliable synthesis of the starting enone is paramount. The procedure outlined in Organic Syntheses is a well-established and high-yielding method.[1] It involves the formation of an enamine from isobutyraldehyde and pyrrolidine, followed by a Michael-type reaction with methyl vinyl ketone and subsequent acid-catalyzed cyclization and dehydration.

Workflow for Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

G cluster_0 Part A: Enamine Formation cluster_1 Part B: Annulation & Hydrolysis A1 Isobutyraldehyde + Pyrrolidine A2 Reflux with Dean-Stark Trap (Remove H₂O) A1->A2 A3 Distill under reduced pressure A2->A3 A4 1-(2-Methylpropenyl)pyrrolidine A3->A4 B1 Enamine + Methyl Vinyl Ketone A4->B1 Reacts with B2 Stir at Room Temp. B1->B2 B3 Acid Hydrolysis (HCl) B2->B3 B4 Workup & Distillation B3->B4 B5 4,4-Dimethyl-2-cyclohexen-1-one B4->B5

Sources

Application Note: High-Impact Synthesis of Functionalized Cyclohexanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Cyclohexanone derivatives are not merely solvents; they are the structural backbone of countless pharmacophores, including analgesics (Tramadol), anesthetics (Ketamine), and mucolytics. In modern drug discovery, the demand has shifted from simple achiral ketones to enantio-enriched 3- and 4-substituted cyclohexanones .

This Application Note provides two validated protocols designed for high-throughput and scale-up environments:

  • Protocol A: A green, metal-free oxidation of substituted cyclohexanols using the Anelli Protocol (TEMPO/Bleach) . This replaces the toxic Jones oxidation, offering superior safety profiles for scale-up.

  • Protocol B: The Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of Grignard reagents to 2-cyclohexenone. This protocol allows for the precise installation of chiral centers at the C3 position, a frequent requirement in fragment-based drug design (FBDD).

Protocol A: Chemo-Selective Anelli Oxidation

Target: Conversion of 4-substituted cyclohexanols to cyclohexanones. Mechanism: Oxoammonium-catalyzed dehydrogenation.

Strategic Rationale

While Cr(VI) reagents (Jones, PCC) are effective, they pose severe purification and toxicity challenges in pharma. The Anelli oxidation utilizes TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a catalytic radical mediator and cheap sodium hypochlorite (bleach) as the stoichiometric oxidant.[1]

  • Selectivity: Highly selective for primary/secondary alcohols over other oxidizable groups.[1]

  • Green Chemistry: Water-based, low waste, no heavy metals.

Reaction Mechanism (TEMPO Cycle)

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr (Oxidation) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol -> Ketone (Hydride Abstraction) Ketone Cyclohexanone Product Oxoammonium->Ketone Hydroxylamine->Oxoammonium NaOCl (Regeneration) Alcohol Substituted Cyclohexanol Alcohol->Oxoammonium

Figure 1: The catalytic cycle of TEMPO.[2] The oxoammonium species acts as the hydride acceptor from the alcohol.

Experimental Procedure

Scale: 50 mmol input.

ReagentEquiv/ConcRole
4-tert-butylcyclohexanol 1.0 equiv (7.8 g)Substrate
TEMPO 0.01 equiv (78 mg)Catalyst
KBr 0.1 equiv (0.6 g)Co-catalyst (generates HOBr)
NaOCl (Bleach) 1.1 - 1.2 equivStoichiometric Oxidant
DCM 0.5 MSolvent (Organic phase)
NaHCO₃ (sat. aq) BufferMaintains pH 8.6-9.5

Step-by-Step:

  • Preparation: In a 250 mL round-bottom flask, dissolve the alcohol (50 mmol) and TEMPO (0.5 mmol) in CH₂Cl₂ (100 mL).

  • Aqueous Phase: In a separate beaker, dissolve KBr (5 mmol) in saturated aqueous NaHCO₃ (30 mL). Add this to the organic phase.[3]

  • Cooling: Cool the biphasic mixture to 0–5 °C using an ice/water bath. Vigorous stirring (1000 rpm) is critical to increase surface area between phases.

  • Oxidant Addition: Add aqueous NaOCl (commercial bleach, approx. 10-13%) dropwise via an addition funnel over 20 minutes.

    • Critical Control Point: Maintain internal temperature <10 °C. Higher temperatures promote haloform side reactions (chlorination at the

      
      -position).
      
  • Monitoring: Monitor by TLC (stain with Anisaldehyde). Reaction is typically complete within 30–60 minutes.

    • QC Check: Test aqueous layer with starch-iodide paper. It should turn blue (indicating excess oxidant). If not, add small aliquots of NaOCl.

  • Quench: Add saturated aqueous Na₂SO₃ (20 mL) to quench excess oxidant (starch-iodide paper should remain white).

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: >90% isolated yield. Purification: Usually sufficiently pure. If necessary, recrystallize from hexanes (for solids) or distill.

Protocol B: Asymmetric Copper-Catalyzed Conjugate Addition

Target: Synthesis of (R)-3-phenylcyclohexanone (and analogs). Mechanism: Enantioselective 1,4-addition via chiral Copper-Phosphoramidite complex.[4]

Strategic Rationale

Creating a chiral center at the C3 position of a cyclohexanone ring is a classic challenge. Traditional Michael additions are racemic. This protocol uses a Copper(I)/Chiral Ligand system to direct the addition of a Grignard reagent to 2-cyclohexenone.

  • Ligand Choice: TaniaPhos or Phosphoramidites (e.g., Feringa ligands) are the gold standard for high enantiomeric excess (ee).

  • Versatility: Works with alkyl and aryl Grignards.

Reaction Workflow

ACA_Workflow Complex 1. Catalyst Formation CuCl + Chiral Ligand (DCM, -78°C) Substrate 2. Substrate Addition 2-Cyclohexenone Complex->Substrate Coordination Grignard 3. Nucleophile Addition R-MgBr (Slow addition) Substrate->Grignard Activation Enolate Intermediate Mg-Enolate Species Grignard->Enolate Asymmetric 1,4-Addition Hydrolysis 4. Hydrolysis MeOH / NH4Cl Enolate->Hydrolysis Trapping Product Chiral 3-Substituted Cyclohexanone Hydrolysis->Product Isolation

Figure 2: Workflow for the asymmetric conjugate addition.[5] The chiral environment is established prior to the nucleophilic attack.

Experimental Procedure

Scale: 1.0 mmol.

ReagentAmountRole
CuCl 0.05 equiv (5 mg)Pre-catalyst
(R,S)-TaniaPhos 0.06 equivChiral Ligand
2-Cyclohexenone 1.0 equiv (96 mg)Substrate
PhMgBr 1.2 equiv (1M in THF)Nucleophile
t-BuOMe (MTBE) 5 mLSolvent (Non-coordinating preferred)

Step-by-Step:

  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve CuCl and TaniaPhos in anhydrous MTBE (3 mL). Stir at room temperature for 20 minutes to form the active yellow complex.

  • Substrate Addition: Add 2-cyclohexenone to the catalyst solution.

  • Cooling: Cool the mixture to -78 °C (Acetone/Dry Ice).

    • Note: While some ligands work at 0°C, -78°C generally guarantees max ee for aryl Grignards.

  • Grignard Addition: Add PhMgBr solution dropwise over 30 minutes via syringe pump.

    • Causality: Rapid addition causes local heating and background racemic reaction.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench: Add MeOH (1 mL) at -78 °C to quench the enolate, then warm to RT and add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc 95:5).

Validation:

  • Yield: ~85-90%.

  • Enantiomeric Excess: Expect >95% ee.

  • Chiral HPLC: Chiralcel OD-H column, Hexane/iPrOH 99:1, 0.5 mL/min.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Protocol A: Chlorinated By-products Temp > 10°C or pH < 8Keep T < 5°C. Ensure NaHCO₃ saturation.
Protocol A: Incomplete Conversion Old BleachTitrate bleach or use fresh bottle.
Protocol B: Low ee Fast addition or Wet solventDry solvent over sieves. Use syringe pump for Grignard.
Protocol B: 1,2-Addition Product Hard NucleophileEnsure CuCl is high quality (white solid, not green).

References

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Feringa, B. L., Naasz, R., Imbos, R., & Arnold, L. A. (2004). Copper-Catalyzed Asymmetric Conjugate Additions. Modern Organocopper Chemistry, 224-258.

  • López, F., van Zijl, A. W., Minnaard, A. J., & Feringa, B. L. (2006). Highly enantioselective copper-catalyzed conjugate addition of Grignard reagents to cyclic enones.[4][6] Chemical Communications, (25), 2683-2685.

  • Cirriez, V., Riant, O., & Scrivanti, A. (2018). Optimization of the Anelli Oxidation of Alcohols. Organic Process Research & Development.

Sources

Application Note: High-Fidelity Enantioselective Synthesis of Chiral Cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Chiral cyclohexanone scaffolds are ubiquitous in the pharmacophores of steroids, terpenes, and polyketides. Their synthesis represents a critical "choke point" in drug development; a failure to establish high enantiomeric excess (ee) at this stage propagates stereochemical errors downstream, exponentially increasing purification costs.

This guide moves beyond generic textbook definitions to provide a field-validated framework for the enantioselective synthesis of chiral cyclohexanones . We focus on two high-impact organocatalytic strategies that avoid trace metal contamination—a crucial requirement for late-stage pharmaceutical intermediates.

The Two Strategic Pillars
  • Intramolecular Desymmetrization (The Robinson/Hajos-Parrish Route): Best for constructing bicyclic cores (e.g., steroid backbones).

  • Intermolecular Asymmetric Functionalization (The Michael Route): Best for introducing complexity to existing cyclohexanone rings.

Mechanistic Logic: The Enamine Activation Cycle

To control stereochemistry without metal ligands, we utilize Enamine Catalysis . This mimics the Type I Aldolase enzyme mechanism.

  • The Driver: A chiral secondary amine (e.g., L-Proline or a derivative) reacts with the cyclohexanone carbonyl to form a nucleophilic enamine.

  • The Shield: The chiral catalyst backbone sterically blocks one face of the enamine, forcing the electrophile to approach from the exposed face.

  • The Release: Hydrolysis releases the chiral product and regenerates the catalyst.

Visualization: The Catalytic Cycle

The following diagram illustrates the generic enamine activation pathway governing both protocols described below.

EnamineCycle Start Cyclohexanone (Substrate) Iminium Iminium Ion (Intermediate I) Start->Iminium + Catalyst (-H2O) Cat Chiral Amine Catalyst Cat->Iminium Enamine Chiral Enamine (Nucleophile) Iminium->Enamine Tautomerization Coupled C-C Bond Formed (Iminium II) Enamine->Coupled + Electrophile (Stereo-determining step) Electrophile Electrophile (e.g., Nitroolefin) Electrophile->Coupled Product Chiral Cyclohexanone Coupled->Product Release Hydrolysis Hydrolysis (+ H2O) Product->Cat Recycle Catalyst

Figure 1: The Enamine Catalytic Cycle. The transition from Iminium to Enamine raises the HOMO energy, allowing nucleophilic attack on the electrophile with high stereocontrol.

Protocol A: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Application: Synthesis of bicyclic hydrindane derivatives (steroid precursors). Mechanism: Intramolecular Aldol Condensation.[1][2][3]

This reaction is the "gold standard" for organocatalysis. It converts an achiral triketone into a chiral bicyclic ketol.

Materials
  • Substrate: 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (Triketone).

  • Catalyst: (S)-(-)-Proline (99% purity).

  • Solvent: DMF (Anhydrous is not required, but consistent water content is critical).

  • Quench: Water/Brine.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve the Triketone (10 mmol, 1.96 g) in DMF (10 mL).

    • Expert Insight: The concentration should be roughly 1.0 M. Too dilute (<0.5 M) slows the intermolecular reaction but does not significantly aid this intramolecular process.

  • Catalyst Addition: Add (S)-Proline (3 mol%, 35 mg).

    • Note: While modern protocols use 10-20 mol% for intermolecular reactions, this intramolecular variant is highly efficient. 3 mol% is sufficient.[4][5]

  • Incubation: Stir the mixture at 20–22°C (controlled room temperature) for 20–24 hours.

    • Critical Control Point: Do not heat. Higher temperatures (>30°C) accelerate the dehydration to the enone but degrade enantioselectivity (ee).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) will disappear, replaced by the bicyclic ketol (less polar).

  • Workup:

    • Dilute with water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine to remove DMF.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

  • Result: Expected yield >95%; ee >93%.

Protocol B: Asymmetric Michael Addition to Nitroolefins

Application: Functionalization of simple cyclohexanone with a nitro-alkene handle (precursor to


-amino acids).
Mechanism:  Intermolecular Enamine Addition.[2]

This protocol uses a bifunctional catalyst (Thiourea-amine) or a Proline derivative to activate both the nucleophile (ketone) and electrophile (nitroolefin).

Materials
  • Substrate: Cyclohexanone (distilled).

  • Electrophile: trans-

    
    -Nitrostyrene.[6]
    
  • Catalyst: Prolineamide or Takemoto's Catalyst (Thiourea derivative).

  • Additive: Acetic Acid or p-Nitrobenzoic acid (optional, see optimization).

  • Solvent: Chloroform or Toluene.

Experimental Workflow

MichaelWorkflow Prep PREPARATION Dry Solvents Distill Ketone Mix REACTION Mix Ketone (5-10 eq) + Nitroolefin (1 eq) + Catalyst (10-20 mol%) Prep->Mix Monitor MONITORING TLC/NMR Check conversion Mix->Monitor Quench QUENCH Add 1N HCl Stop hydrolysis Monitor->Quench Purify PURIFICATION Flash Column (Silica) Quench->Purify

Figure 2: Operational workflow for the asymmetric Michael addition.

Step-by-Step Methodology
  • Stoichiometry Setup: Use a large excess of cyclohexanone (5–10 equivalents) relative to the nitroolefin.

    • Expert Insight: Cyclohexanone acts as both reagent and co-solvent. This drives the equilibrium toward enamine formation.

  • Mixing: To a vial containing trans-

    
    -nitrostyrene (0.5 mmol, 74.6 mg) and the Catalyst (15 mol%), add the solvent (1.0 mL) and then the cyclohexanone (2.5 mmol, 0.26 mL).
    
  • Additive (Optional): Add 15 mol% of an acidic additive (e.g., acetic acid).

    • Why? The acid aids in the hydrolysis step (turnover) of the catalytic cycle. Without it, the reaction may stall at the iminium stage.

  • Reaction: Stir at room temperature for 24–48 hours.

  • Workup:

    • Evaporate the excess cyclohexanone under high vacuum (or recycle via distillation if scaling up).

    • Dissolve residue in DCM and perform a rapid aqueous wash.

  • Analysis:

    • dr (Diastereomeric Ratio): Determine by ¹H NMR of the crude mixture (integration of the chiral proton signals). Typical dr is >20:1 (syn/anti).

    • ee (Enantiomeric Excess): Determine by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column, Hexane/iPrOH mobile phase).

Data Summary & Optimization Guide

The following table summarizes the effect of solvent and additives on the Michael Addition protocol (Reference Substrate: Cyclohexanone + Nitrostyrene).

ParameterConditionYield (%)ee (%)dr (syn:anti)Expert Note
Solvent DMSO85605:1Too polar; disrupts H-bonding transition state.
Solvent Ethanol 92 90 20:1 Best balance of solubility and protic activation.
Solvent Toluene709415:1Highest ee, but slower reaction rate.
Solvent Water (Brine)958850:1"On water" conditions accelerate rate via hydrophobic effect.
Additive None508510:1Slow turnover.
Additive AcOH (15%) 90 92 20:1 Accelerates hydrolysis step.

Troubleshooting: The "Senior Scientist" Perspective

Issue 1: Low Enantiomeric Excess (ee)

  • Cause: Background reaction.[1][2][3][4][5][7][8][9] If the uncatalyzed reaction competes with the catalyzed one, ee drops.

  • Solution: Lower the temperature to 0°C or -10°C. The catalytic pathway usually has a lower activation energy than the background thermal pathway, so cooling favors the catalyst.

Issue 2: Reaction Stalls at 50% Conversion

  • Cause: Product inhibition or lack of water for hydrolysis.

  • Solution: Add a stoichiometric amount of water (1-2 eq) or a weak acid (AcOH) to facilitate the release of the product from the catalyst.

Issue 3: Poor Diastereocontrol (syn/anti ratio)

  • Cause: Epimerization of the product.[10] The

    
    -position of the product is acidic.
    
  • Solution: Avoid basic workups. Use buffered aqueous solutions or rapid filtration through a silica plug.

References

  • Hajos, Z. G., & Parrish, D. R. (1974).[2][4] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673.

  • Vishweshwar, V., et al. (2011). Asymmetric Michael Addition of Cyclohexanones to trans-β-Nitrostyrene Catalyzed by Prolineamide-Based Organocatalyst. AIP Conference Proceedings.

  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569.

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 4,4-Dimethyl-2-cyclohexen-1-on für das biologische Screening

Author: BenchChem Technical Support Team. Date: March 2026

Verfasst von: Dr. Eva Reinhardt, Leitende Applikationswissenschaftlerin

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet eine umfassende Anleitung zur strategischen Derivatisierung des 4,4-Dimethyl-2-cyclohexen-1-on-Gerüsts, einer vielversprechenden Ausgangsstruktur für die Wirkstoffentdeckung. Wir erläutern die chemische Logik hinter der Auswahl von Synthesewegen zur Erzeugung einer diversen Molekülbibliothek, die für das biologische Hochdurchsatz-Screening (HTS) geeignet ist. Detaillierte, validierte Protokolle für Schlüsselreaktionen wie die Thia-Michael-Addition und die reduktive Aminierung werden ebenso vorgestellt wie ein allgemeiner Arbeitsablauf für das anschließende biologische Screening, von der Assay-Entwicklung bis zur Hit-Validierung. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, die das Potenzial von Cyclohexenon-basierten Gerüsten für die Identifizierung neuer therapeutischer Leitstrukturen nutzen möchten.

Einleitung: Das 4,4-Dimethyl-2-cyclohexen-1-on-Gerüst als privilegierte Struktur

In der medizinischen Chemie gelten bestimmte molekulare Gerüste als "privilegierte Strukturen", da sie in der Lage sind, mit einer Vielzahl biologischer Zielmoleküle zu interagieren und somit eine breite Palette an biologischen Aktivitäten zu entfalten. Das Cyclohexenon-Motiv ist ein solches Gerüst und findet sich in zahlreichen bioaktiven Naturstoffen wie Carvotacetonen, Phorbasinen und Antheminonen, die antitumorale, antiplasmodiale und antileishmaniale Eigenschaften aufweisen[1][2][3].

Das 4,4-Dimethyl-2-cyclohexen-1-on im Speziellen bietet durch sein α,β-ungesättigtes Ketonsystem und die geminale Dimethylgruppe eine einzigartige Kombination aus Reaktivität und sterischer Hinderung. Diese Eigenschaften ermöglichen eine gezielte und vielfältige Funktionalisierung, um eine Bibliothek von Derivaten für das biologische Screening zu erstellen. Die geminale Dimethylgruppe kann die metabolische Stabilität erhöhen und die Konformation des Rings beeinflussen, was zu spezifischeren Interaktionen mit Proteintargets führen kann.

Die strategische Derivatisierung dieses Gerüsts zielt darauf ab, den chemischen Raum systematisch zu erkunden und Moleküle mit potenziell neuartigen Wirkmechanismen zu identifizieren.

Chemische Rationale und Synthesestrategien

Die Reaktivität des 4,4-Dimethyl-2-cyclohexen-1-on wird primär durch das α,β-ungesättigte Ketonsystem bestimmt. Dieses System bietet zwei hauptelektrophile Zentren: das Carbonyl-Kohlenstoffatom (Position 1) und das β-Kohlenstoffatom der Doppelbindung (Position 3). Dies ermöglicht eine Reihe von chemischen Transformationen.

Hauptreaktionswege zur Derivatisierung:

  • Konjugierte Addition (Michael-Addition): Das β-Kohlenstoffatom ist anfällig für den Angriff von Nukleophilen. Dies ist der bevorzugte Weg, um eine Vielzahl von Heteroatomen (S, N, O) und Kohlenstoff-Nukleophilen einzuführen und so die physikochemischen Eigenschaften wie Polarität und Lipophilie gezielt zu steuern[4][5].

  • Reaktionen am Carbonyl-Kohlenstoff: Der Carbonyl-Kohlenstoff kann mit Nukleophilen in 1,2-Additionsreaktionen reagieren. Eine besonders nützliche Weiterentwicklung ist die Bildung von Iminen oder Enaminen, die anschließend zu Aminen reduziert werden können (reduktive Aminierung), was eine wichtige Klasse von funktionellen Gruppen in die Molekülbibliothek einführt[6][7][8].

Die folgende Abbildung veranschaulicht die primären Angriffspunkte für die Derivatisierung.

G cluster_0 Synthesestrategien cluster_1 Angriff am β-Kohlenstoff (Position 3) cluster_2 Angriff am Carbonyl-Kohlenstoff (Position 1) Start 4,4-Dimethyl-2-cyclohexen-1-on (Ausgangsmaterial) Michael Konjugierte Addition (Michael-Addition) Start->Michael 1,4-Addition Carbonyl_Chem Carbonyl-Chemie Start->Carbonyl_Chem 1,2-Addition & Kondensation Thio_Michael Thia-Michael-Addition (Thiol-Nukleophile) Michael->Thio_Michael z.B. R-SH Aza_Michael Aza-Michael-Addition (Amin-Nukleophile) Michael->Aza_Michael z.B. R-NH2 Schiff Bildung von Schiff'schen Basen (Primäre Amine) Carbonyl_Chem->Schiff Reductive_Amine Reduktive Aminierung Schiff->Reductive_Amine Reduktion (z.B. NaBH(OAc)₃)

Abbildung 1: Übersicht der Derivatisierungsstrategien für 4,4-Dimethyl-2-cyclohexen-1-on.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als robuste und validierte Methoden konzipiert. Jedes Protokoll enthält Schritte zur Reinigung und Charakterisierung, um die Integrität der synthetisierten Verbindungen sicherzustellen.

Protokoll 1: Thia-Michael-Addition von Thiophenol

Diese Reaktion führt ein Thioether-Fragment ein, das die Lipophilie erhöht und als Wasserstoffbrücken-Akzeptor dienen kann. Die Reaktion verläuft oft unter milden, lösungsmittelfreien Bedingungen, was sie sowohl effizient als auch umweltfreundlich macht[5][9].

Prinzip: Das Thiolat-Anion, das in situ gebildet oder durch eine milde Base erzeugt wird, greift das β-Kohlenstoffatom des Cyclohexenons in einer konjugierten Addition an.

Reagenzien & MaterialienMolekulargewichtMenge (mol-Äquiv.)Benötigte Menge
4,4-Dimethyl-2-cyclohexen-1-on124.18 g/mol 1.01.24 g (10 mmol)
Thiophenol110.18 g/mol 1.11.21 g (11 mmol)
Triethylamin (TEA)101.19 g/mol 0.1140 µL (1 mmol)
Dichlormethan (DCM)--50 mL
Silicagel für Säulenchromatographie--ca. 50 g
Eluent (Hexan/Ethylacetat)--nach Bedarf

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1.24 g (10 mmol) 4,4-Dimethyl-2-cyclohexen-1-on in 25 mL DCM in einem 100-mL-Rundkolben.

  • Geben Sie 1.21 g (11 mmol) Thiophenol zur Lösung hinzu.

  • Fügen Sie katalytische Mengen Triethylamin (140 µL, 1 mmol) hinzu, um die Deprotonierung des Thiols zu erleichtern.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit weiteren 25 mL DCM und waschen sie nacheinander mit 1 M HCl (2 x 20 mL) und gesättigter NaCl-Lösung (1 x 20 mL).

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Silicagel (typischerweise ein Gradient von 5% bis 20% Ethylacetat in Hexan), um das reine Produkt, 4,4-Dimethyl-3-(phenylthio)cyclohexan-1-on, zu erhalten.

Charakterisierung (Erwartete Ergebnisse):

  • ¹H-NMR: Das Verschwinden der vinylischen Protonensignale des Ausgangsmaterials (typischerweise zwischen 5.8-7.0 ppm) und das Auftreten neuer Signale für die Phenylgruppe (ca. 7.2-7.5 ppm) und ein neues Methin-Proton am C3-Atom sind zu erwarten.

  • Massenspektrometrie (MS): Erwarteter [M+H]⁺-Peak bei m/z = 235.12.

Protokoll 2: Reduktive Aminierung mit Benzylamin

Die reduktive Aminierung ist eine der wichtigsten Methoden zur Synthese von Aminen[1]. Sie führt eine basische Stickstoffgruppe ein, die für die Salzbildung und als Wasserstoffbrücken-Donor/Akzeptor fungieren kann, was für die Pharmakokinetik und Pharmakodynamik von entscheidender Bedeutung ist.

Prinzip: Das Keton reagiert zunächst mit einem primären Amin zu einem intermediären Imin, das anschließend in situ mit einem milden Reduktionsmittel wie Natriumtriacetoxyborhydrid (STAB) zum entsprechenden sekundären Amin reduziert wird[6][8]. STAB wird bevorzugt, da es selektiv Imine in Gegenwart von Ketonen reduziert und keine sauren oder basischen Bedingungen erfordert.

Reagenzien & MaterialienMolekulargewichtMenge (mol-Äquiv.)Benötigte Menge
4,4-Dimethyl-2-cyclohexen-1-on124.18 g/mol 1.01.24 g (10 mmol)
Benzylamin107.15 g/mol 1.21.29 g (12 mmol)
Natriumtriacetoxyborhydrid (STAB)211.94 g/mol 1.53.18 g (15 mmol)
Dichlorethan (DCE)--50 mL
Essigsäure (katalytisch)60.05 g/mol ~0.1~60 µL
Silicagel für Säulenchromatographie--ca. 60 g

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 1.24 g (10 mmol) 4,4-Dimethyl-2-cyclohexen-1-on und 1.29 g (12 mmol) Benzylamin in 50 mL trockenem DCE in einem 100-mL-Rundkolben.

  • Fügen Sie einen Tropfen (~60 µL) Eisessig hinzu, um die Bildung des Imins zu katalysieren. Rühren Sie die Mischung für 1 Stunde bei Raumtemperatur.

  • Geben Sie 3.18 g (15 mmol) Natriumtriacetoxyborhydrid portionsweise über 10 Minuten hinzu. Eine leichte Gasentwicklung kann beobachtet werden.

  • Rühren Sie die Reaktionsmischung über Nacht (12-16 Stunden) bei Raumtemperatur. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Quenchen Sie die Reaktion vorsichtig durch Zugabe von 30 mL gesättigter Natriumbicarbonatlösung (NaHCO₃). Rühren Sie für 15 Minuten, bis die Gasentwicklung aufhört.

  • Überführen Sie die Mischung in einen Scheidetrichter und extrahieren Sie die wässrige Phase mit DCM (3 x 20 mL).

  • Vereinigen Sie die organischen Phasen, waschen Sie sie mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel (typischerweise ein Gradient von 10% bis 50% Ethylacetat in Hexan, oft mit 1% TEA versetzt, um ein "Tailing" des basischen Produkts zu verhindern).

Charakterisierung (Erwartete Ergebnisse):

  • ¹H-NMR: Das Verschwinden der vinylischen Protonen und das Auftreten eines charakteristischen Singuletts für die Benzyl-CH₂-Gruppe (ca. 3.8 ppm) sowie Signale für die Phenylgruppe sind zu erwarten.

  • Massenspektrometrie (MS): Erwarteter [M+H]⁺-Peak bei m/z = 216.17.

Arbeitsablauf für das biologische Screening

Die Erstellung einer Derivat-Bibliothek ist der erste Schritt. Der nächste entscheidende Schritt ist das systematische Screening dieser Verbindungen, um "Hits" – Verbindungen mit gewünschter biologischer Aktivität – zu identifizieren[10][11].

Abbildung 2: Allgemeiner Arbeitsablauf für das biologische Screening einer Wirkstoffbibliothek.

Schritt 1: Assay-Entwicklung und primäres Screening

Die Wahl des Assays hängt vom biologischen Ziel ab. Für eine erste allgemeine Toxizitätsbewertung sind Zytotoxizitäts-Assays weit verbreitet[12][13][14].

Beispielprotokoll: MTT-Zytotoxizitäts-Assay

Dieser kolorimetrische Assay misst die metabolische Aktivität von Zellen, die als Indikator für die Zellviabilität dient[4][15]. Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu violetten Formazan-Kristallen.

  • Zellkultur: Kultivieren Sie eine geeignete Zelllinie (z.B. HeLa oder HEK293) in 96-Well-Platten mit einer Dichte, die am Tag des Assays eine Konfluenz von 70-80% gewährleistet.

  • Behandlung mit den Verbindungen: Bereiten Sie Stammlösungen Ihrer Derivate in DMSO vor. Fügen Sie die Verbindungen zu den Zellen in einer Endkonzentration hinzu (z.B. 10 µM für ein primäres Screening). Fügen Sie Kontrollen hinzu: Nur Medium (Hintergrund), Zellen mit DMSO (Negativkontrolle) und Zellen mit einem bekannten Zytotoxin wie Doxorubicin (Positivkontrolle).

  • Inkubation: Inkubieren Sie die Platten für einen definierten Zeitraum (z.B. 48 oder 72 Stunden) bei 37°C und 5% CO₂.

  • MTT-Zugabe: Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie für weitere 2-4 Stunden.

  • Solubilisierung: Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in einem geeigneten Lösungsmittel (z.B. DMSO oder saurem Isopropanol).

  • Messung: Messen Sie die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Mikroplatten-Lesegerät.

  • Datenanalyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Negativkontrolle. Verbindungen, die die Viabilität unter einen vordefinierten Schwellenwert (z.B. 50%) senken, werden als "primäre Hits" betrachtet.

Schritt 2: Hit-Validierung und Sekundär-Assays

Primäre Hits müssen validiert werden, um falsch-positive Ergebnisse auszuschließen.

  • Dosis-Wirkungs-Kurven: Testen Sie die aktiven Verbindungen in einer Reihe von Konzentrationen (z.B. von 0.01 µM bis 100 µM), um die IC₅₀-Werte (halbmaximale Hemmkonzentration) zu bestimmen.

  • Orthogonale Assays: Bestätigen Sie die Aktivität mit einer anderen, mechanistisch unabhängigen Methode. Wenn der primäre Assay die metabolische Aktivität misst, könnte ein orthogonaler Assay die Integrität der Zellmembran (z.B. LDH-Freisetzung) oder die Caspase-Aktivierung (für Apoptose) messen[13].

Schritt 3: Analyse der Struktur-Wirkungs-Beziehung (SAR)

Nach der Validierung der Hits werden die Daten analysiert, um erste Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren. Welche funktionellen Gruppen oder Substitutionsmuster sind mit einer hohen Aktivität assoziiert? Diese Erkenntnisse sind entscheidend für das Design der nächsten Generation von Verbindungen im Prozess der Leitstrukturoptimierung.

Fazit und Ausblick

Das 4,4-Dimethyl-2-cyclohexen-1-on-Gerüst ist eine vielseitige und vielversprechende Plattform für die Synthese von Wirkstoffbibliotheken. Die in diesem Handbuch beschriebenen Protokolle für die Thia-Michael-Addition und die reduktive Aminierung stellen robuste Methoden dar, um strukturell diverse Moleküle zu erzeugen. Der nachgeschaltete Screening-Workflow bietet einen klaren Weg von der Identifizierung primärer Hits bis zur Validierung und ersten SAR-Analyse. Durch die systematische Anwendung dieser chemischen und biologischen Strategien können Forscher das Potenzial dieses privilegierten Gerüsts voll ausschöpfen und neue Leitstrukturen für die Entwicklung zukünftiger Therapeutika entdecken.

Referenzen

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. Verfügbar unter: [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC. Verfügbar unter: [Link]

  • Bioactive Cyclohexenones: A Mini Review. Bentham Science Publishers. (2015). Verfügbar unter: [Link]

  • Bioactive Cyclohexenones: A Mini Review | Request PDF. ResearchGate. (2025). Verfügbar unter: [Link]

  • The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties | Request PDF. ResearchGate. (2025). Verfügbar unter: [Link]

  • The Enantioselective Michael Addition of Thiols to Cycloalkenones by Using (2S, 4S). SciSpace. Verfügbar unter: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Verfügbar unter: [Link]

  • Synthesis and Spectral Studies of Novel Cyclohexanone Based Derivative and Their Biological Activity. SSRN. (2024). Verfügbar unter: [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. Verfügbar unter: [Link]

  • NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Verfügbar unter: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. (2024). Verfügbar unter: [Link]

  • Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. (2017). Verfügbar unter: [Link]

  • Small Molecule Structure Characterisation. La Trobe University. (2025). Verfügbar unter: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Verfügbar unter: [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo. Verfügbar unter: [Link]

  • Design and Characterization of a Functional Library for NMR Screening Against Novel Protein Targets. Bentham Science Publishers. (2006). Verfügbar unter: [Link]

  • 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses Procedure. Verfügbar unter: [Link]

  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Semantic Scholar. Verfügbar unter: [Link]

  • Characterizing Small Molecules with NMR. News-Medical.Net. (2019). Verfügbar unter: [Link]

  • Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. Verfügbar unter: [Link]

  • The essential roles of chemistry in high-throughput screening triage. PMC - NIH. Verfügbar unter: [Link]

  • NMR characterization of small and large molecules. ResolveMass Laboratories Inc. Verfügbar unter: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Verfügbar unter: [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. (2023). Verfügbar unter: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Verfügbar unter: [Link]

  • A brief review of high throughput screening in drug discovery process. Verfügbar unter: [Link]

Sources

High-performance liquid chromatography (HPLC) method for cyclohexanone analysis

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method for Cyclohexanone Analysis via Pre-Column DNPH Derivatization

Introduction & Analytical Rationale

Cyclohexanone is a critical cyclic ketone utilized extensively as an industrial solvent and a precursor in the synthesis of adipic acid and caprolactam. In pharmaceutical development, it is rigorously monitored as a residual solvent or process intermediate.

The primary analytical hurdle with cyclohexanone is its lack of a conjugated


-electron system, which results in exceedingly weak UV absorbance at low wavelengths (typically ~210 nm). Direct HPLC-UV analysis at this wavelength is highly susceptible to baseline drift and matrix interferences, rendering it unsuitable for trace-level quantification.

Scientific Grounding & Causality

To bypass the detection limits of aliphatic ketones, this protocol employs pre-column derivatization using 2,4-dinitrophenylhydrazine (DNPH), a well-established technique for carbonyl analysis ()[1].

Mechanistic Causality: The derivatization reaction is highly pH-dependent. By buffering the sample to pH 3.0, the carbonyl oxygen of cyclohexanone becomes protonated, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by the terminal amine of the DNPH reagent. Subsequent dehydration yields a stable cyclohexanone-2,4-dinitrophenylhydrazone derivative.

This chemical transformation introduces a highly conjugated dinitrophenyl ring system to the molecule, shifting the absorption maximum (


) from ~210 nm to 360 nm. This shift not only exponentially increases the Signal-to-Noise (S/N) ratio but also moves the detection window out of the UV-cutoff range of common organic solvents, ensuring high specificity and baseline stability ()[2].

Materials and Reagents

  • Standards: Cyclohexanone reference standard (Purity

    
     99.9%).
    
  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH) reagent (HPLC grade, recrystallized).

  • Solvents: Acetonitrile (HPLC/MS grade), Ultra-pure water (18.2 M

    
    cm).
    
  • Buffers: Citrate buffer (1M, adjusted to pH 3.0).

  • Consumables: 0.22

    
    m PTFE syringe filters, 4 mL amber glass vials.
    

Experimental Protocol (Self-Validating System)

Reagent Preparation

Dissolve 3.0 mg of DNPH in 1 mL of acetonitrile. Trustworthiness Check: DNPH degrades upon UV exposure; store in amber vials at 4°C. Always run a reagent blank (buffer + DNPH without sample) to monitor for unreacted DNPH and potential hydrazine degradation peaks, which typically elute early in the chromatogram and must be subtracted from the sample baseline.

Sample Derivatization Workflow
  • Aliquot: Transfer 1.0 mL of the aqueous cyclohexanone sample (or calibration standard) into a 4 mL amber glass vial.

  • Acidification: Add 1.0 mL of 1M citrate buffer. Verify that the pH is 3.0

    
     0.1.
    Causality: Precise pH control is critical. If the pH drops below 2, the hydrazine group becomes fully protonated, losing its nucleophilicity. If the pH exceeds 4, the carbonyl carbon is insufficiently activated[1].
    
  • Derivatization: Add 0.5 mL of the freshly prepared DNPH reagent solution.

  • Incubation: Seal the vial and incubate in an orbital shaker at 40°C for exactly 1 hour to drive the reaction to completion.

  • Filtration: Quench the reaction by cooling to room temperature. Filter the mixture through a 0.22

    
    m PTFE syringe filter directly into an HPLC autosampler vial.
    
HPLC Conditions

A reverse-phase C18 column is selected because its hydrophobic stationary phase effectively resolves the non-polar cyclohexanone-DNPH derivative from the more polar unreacted DNPH reagent[2].

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5

    
    m) or equivalent.
    
  • Detector: UV-Vis or Diode Array Detector (DAD) set to 360 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10

    
    L.
    

Data Presentation

Table 1: Optimized Mobile Phase Gradient

Time (min) % Water % Acetonitrile Flow Rate (mL/min)
0.0 40 60 1.0
10.0 20 80 1.0
15.0 0 100 1.0

| 20.0 | 40 | 60 | 1.0 |

Table 2: Method Validation Summary

Parameter Observed Value Acceptance Criteria

| Linearity (


)  | > 0.999 | 

0.995 | | LOD | 2.5

g/L | Signal-to-Noise

3 | | LOQ | 8.0

g/L | Signal-to-Noise

10 | | Precision (RSD) | 1.2% |

2.0% | | Recovery | 98.5 - 101.2% | 95.0 - 105.0% |

Workflow Visualizations

Workflow A Sample Prep (Cyclohexanone) B Acidification (pH 3.0 Buffer) A->B C DNPH Addition (40°C, 1h) B->C D Filtration (0.22 µm PTFE) C->D E HPLC-UV (360 nm) D->E

Step-by-step workflow for DNPH derivatization and HPLC analysis of cyclohexanone.

Logic A Cyclohexanone (Aliphatic Ketone) B Direct UV (210 nm) A->B Attempt D DNPH Derivatization A->D Alternative C Poor Sensitivity & Matrix Interference B->C Result E Hydrazone Formation (Conjugated System) D->E Mechanism F UV Detection (360 nm) (High S/N Ratio) E->F Result

Logical framework justifying DNPH derivatization to overcome poor UV absorbance.

References

  • EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) . Environmental Protection Agency (EPA). URL:[Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC . Agilent Technologies Application Note (5991-6839EN). URL:[Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) of 2-(2-oxopropyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Method Optimization for Labile 1,5-Dicarbonyl Intermediates

Executive Summary

This Application Note details the Gas Chromatography-Mass Spectrometry (GC-MS) characterization of 2-(2-oxopropyl)cyclohexanone , a critical 1,5-dicarbonyl intermediate often synthesized via Stork enamine alkylation.

The Analytical Challenge: As a 1,5-diketone, this analyte is thermodynamically predisposed to intramolecular aldol condensation followed by dehydration (Robinson Annulation) to form a bicyclic enone (hexahydronaphthalenone derivative). This transformation can occur in situ within a hot GC inlet, leading to false identification.

The Solution: This guide provides a "Cold-Inlet" protocol and a derivatization strategy to ensure the analyte is detected in its open-chain form (


, MW 154) rather than its cyclized dehydration product (

, MW 136).

Chemical Context & Mechanism

2-(2-oxopropyl)cyclohexanone (also known as 2-acetonylcyclohexanone) is the product of reacting a cyclohexanone enamine with chloroacetone or an equivalent electrophile. Its correct identification is essential for monitoring the progress of Robinson Annulations used in steroid and terpenoid synthesis.

Thermal Instability Pathway

Under high thermal stress (e.g., a


C splitless injector), the molecule undergoes cyclodehydration.

ReactionPathway cluster_0 Analyte (Target) cluster_1 Thermal Artifact Target 2-(2-oxopropyl) cyclohexanone (MW 154) Artifact Hexahydronaphthalen-2(3H)-one (MW 136) Target->Artifact - H2O (Thermal/Acidic Catalysis)

Figure 1: Thermal degradation pathway of 1,5-dicarbonyls in GC injectors.

Experimental Protocol

Reagents and Standards
  • Analyte: 2-(2-oxopropyl)cyclohexanone (Synthesized or Commercial Standard, >95%).[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol (potential hemiacetal formation).

  • Derivatization Agent (Optional but Recommended): Methoxyamine hydrochloride (2% in pyridine).

Sample Preparation

Method A: Direct Injection (Screening)

  • Dissolve 5 mg of sample in 10 mL Dichloromethane (500 ppm).

  • Filter through a 0.22 µm PTFE syringe filter.

  • Transfer to an autosampler vial with a glass insert.

Method B: Methoximation (Quantitative/Validation) Use this if thermal degradation >5% is observed.

  • Add 100 µL of sample solution to 100 µL of Methoxyamine HCl/Pyridine.

  • Incubate at 60°C for 30 minutes.

  • Result: Formation of bis-methoxime derivative (MW 212), thermally stable.

Instrumentation Parameters (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase matches RI 1354 [1].
Inlet Mode Split (10:1) or Pulsed SplitlessHigh flow clears the liner quickly, reducing residence time.
Inlet Temp 200°C - 220°C CRITICAL: Keep <220°C to minimize on-column cyclization.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Fast ramp elutes the ketone quickly (approx. RT 6-8 min).
Transfer Line 280°CPrevent condensation of high boilers.
Ion Source EI (70 eV), 230°CStandard ionization.
Mass Range m/z 35 - 350Captures molecular ion and fragments.

Results and Spectral Analysis

Chromatographic Performance
  • Retention Index (RI): ~1354 on 5% phenyl-methylpolysiloxane [1].

  • Peak Shape: Expect slight tailing due to the polarity of the two carbonyl groups.

  • Artifacts: If a peak appears at RI ~1250-1300 with MW 136, this is the dehydrated artifact.

Mass Spectral Interpretation (EI, 70eV)

The mass spectrum of 2-(2-oxopropyl)cyclohexanone provides a distinct "fingerprint" differentiating it from its isomers.

Key Diagnostic Ions:

m/zIdentityMechanism / Origin
154

Molecular Ion (Weak intensity, <10%).
136

Loss of water (thermal or fragment).
111

Loss of acetyl group (

-cleavage).
97

Cyclohexanone radical cation (Loss of acetonyl side chain).
43

Base Peak (100%) . Characteristic of methyl ketones.
Fragmentation Logic

The fragmentation is driven by


-cleavage adjacent to the carbonyls and McLafferty rearrangements.[2][3]

Fragmentation M_Ion Molecular Ion m/z 154 Alpha_Cleavage α-Cleavage (Loss of Acetonyl) M_Ion->Alpha_Cleavage Acetyl_Cleavage α-Cleavage (Loss of Acetyl) M_Ion->Acetyl_Cleavage Dehydration Dehydration (- H2O) M_Ion->Dehydration Frag_97 Cyclohexanone Radical m/z 97 Alpha_Cleavage->Frag_97 Frag_111 Ring-CH2 Radical m/z 111 Acetyl_Cleavage->Frag_111 Frag_43 Acetyl Cation m/z 43 (Base Peak) Acetyl_Cleavage->Frag_43 Frag_136 Bicyclic Enone m/z 136 Dehydration->Frag_136

Figure 2: Primary fragmentation pathways for 2-(2-oxopropyl)cyclohexanone.

Troubleshooting & Validation

Distinguishing the Artifact

If your chromatogram shows a dominant peak at m/z 136 and negligible m/z 154, your inlet is too hot or the sample has degraded.

  • Test: Lower inlet to 180°C. If the ratio of 154:136 increases, the degradation is thermal (method artifact).

  • Confirmation: Run the methoximation protocol (Method B). The derivative will shift to high MW (212) and will not dehydrate.

Quality Control Criteria
  • Signal-to-Noise: >10:1 for the m/z 154 ion at 10 ppm.

  • Linearity:

    
     from 10 to 500 ppm.
    
  • Carryover: Blank injection after the highest standard must show <0.1% area of the analyte.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-(2-Oxopropyl)cyclohexanone - Gas Chromatography Retention Indices. National Institute of Standards and Technology.[4][5][6] [Link]

  • Stork, G., & Landesman, H. K. (1956). A New Synthesis of 2-Acetonylcyclohexanone. Journal of the American Chemical Society, 78(19), 5128–5129. [Link]

  • PubChem. (2023). Compound Summary: 2-(2-Oxopropyl)cyclohexanone (CID 538581).[7] National Center for Biotechnology Information. [Link]

Sources

Synthesis of spirocyclic compounds from 4,4-dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Spirocyclic Scaffolds from 4,4-Dimethyl-2-cyclohexen-1-one

Introduction: The Strategic Value of the Gem-Dimethyl Enone

In the pursuit of novel therapeutic architectures, spirocyclic compounds have emerged as privileged scaffolds. Their inherent three-dimensionality (high


 character) disrupts planar symmetry, improving solubility and metabolic stability while offering unique vectors for ligand-protein interactions.

This guide focuses on 4,4-dimethyl-2-cyclohexen-1-one as a versatile linchpin for spirocycle synthesis. Unlike simple cyclohexenone, the C4 gem-dimethyl group serves a dual purpose:

  • Regiocontrol: It sterically blocks

    
    -deprotonation and alkylation, forcing reactivity to the 
    
    
    
    and
    
    
    positions or the alkene itself.
  • Mechanistic Bias: In photochemical contexts, it prevents Type II Norrish hydrogen abstraction, channeling energy almost exclusively into [2+2] cycloaddition pathways.

This application note details three distinct, self-validating protocols to access spiro[3.5]nonanes, spiro[4.5]decanes, and spiro-cyclopentanols.

Comparative Pathway Analysis

The following diagram illustrates the three primary synthetic divergences from the starting enone.

SpiroPathways Start 4,4-Dimethyl-2- cyclohexen-1-one Photo Method A: Photochemical [2+2] Start->Photo hv (>300nm) Alkene SmI2 Method B: SmI2-Mediated Reductive Cyclization Start->SmI2 SmI2, THF Gamma-tethered aldehyde Michael Method C: Robinson Annulation/ Michael Cascade Start->Michael Base, Michael Donor Spiro35 Spiro[3.5]nonane (Cyclobutane fusion) Photo->Spiro35 Cycloaddition SpiroOH Spiro-cyclopentanol (Ketyl-Olefin coupling) SmI2->SpiroOH Radical Cyclization Spiro45 Spiro[4.5]decane (Dione scaffold) Michael->Spiro45 Condensation

Figure 1: Strategic divergence for spirocycle synthesis. The gem-dimethyl group directs regioselectivity in all three pathways.

Method A: Photochemical [2+2] Cycloaddition

Target Scaffold: Spiro[3.5]nonan-1-one Mechanism: Triplet state excited enone reacts with ground-state alkene. The gem-dimethyl group prevents competing H-abstraction.

Protocol 1: Synthesis of 6,6-dimethylspiro[3.5]nonan-1-one

Note: This reaction utilizes isobutylene as the trapping alkene. The reaction is stereoselective, typically favoring the Head-to-Head (HT) isomer due to the polarization of the excited enone.

Materials:

  • 4,4-Dimethyl-2-cyclohexen-1-one (1.0 equiv)

  • Isobutylene (Excess, condensed gas)

  • Dichloromethane (DCM) or Hexane (Spectroscopic grade)

  • Immersion Well Photochemical Reactor (Pyrex filter, Medium Pressure Hg Lamp)

Step-by-Step Procedure:

  • Setup: Equip a quartz or Pyrex immersion well reactor with a cold-finger condenser (dry ice/acetone) to retain the volatile alkene.

  • Dissolution: Dissolve 4,4-dimethyl-2-cyclohexen-1-one (1.24 g, 10 mmol) in DCM (100 mL). Degas the solution with nitrogen sparging for 15 minutes to remove dissolved oxygen (a triplet quencher).

  • Alkene Addition: Condense isobutylene (approx. 10-15 mL) into the cooled reaction vessel at -78°C, then allow the system to warm to -20°C (or maintain temperature where isobutylene remains liquid/dissolved).

  • Irradiation: Irradiate the mixture using a 450W medium-pressure mercury lamp through a Pyrex filter (cutoff

    
     < 290 nm) to avoid excitation of the alkene.
    
  • Monitoring: Monitor by GC-MS or TLC every 30 minutes. The enone peak will diminish. Reaction is typically complete in 2-4 hours.

  • Workup: Allow excess isobutylene to evaporate in a fume hood. Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc 95:5).

Validation Point: The disappearance of the enone UV absorbance at 230-240 nm and the appearance of cyclobutane protons in


H NMR (1.5–2.5 ppm region, complex splitting) confirms the spiro-fusion.

Method B: SmI2-Mediated Ketyl-Olefin Cyclization

Target Scaffold: Spiro-cyclopentanols Mechanism: Single Electron Transfer (SET) generates a ketyl radical at the carbonyl, which cyclizes onto a tethered alkene or alkyne. This is ideal for constructing spiro-systems with high diastereocontrol.

Protocol 2: Reductive Spirocyclization of -Tethered Enone

Pre-requisite: The starting material must first be alkylated at the


-position with an iodobutene side chain (via LDA/alkyl iodide) to create the cyclization precursor.

Materials:

  • 
    -(3-butenyl)-4,4-dimethyl-2-cyclohexen-1-one (Substrate)
    
  • Samarium(II) Iodide (0.1 M in THF, commercial or freshly prepared)[1]

  • HMPA or DMPU (Additive to increase reducing power)

  • t-Butanol (Proton source)

  • THF (Anhydrous)

Step-by-Step Procedure:

  • Reagent Prep: In a glovebox or under strict Argon, prepare a solution of SmI2 (2.2 equiv) in dry THF. Add HMPA (4-6 equiv) to turn the solution deep purple (significantly increasing reduction potential to approx -2.05 V).

  • Substrate Addition: Dissolve the enone substrate (1.0 equiv) and t-BuOH (2.0 equiv) in anhydrous THF.

  • Cyclization: Add the substrate solution dropwise to the SmI2/HMPA mixture at -78°C. The slow addition favors intramolecular cyclization over intermolecular reduction.

  • Reaction: Stir at -78°C for 1 hour. The purple color should persist (indicating excess Sm(II)).

  • Quench: Quench with saturated aqueous NaHCO3 while cold. Allow to warm to room temperature.

  • Extraction: Extract with diethyl ether (3x). Wash combined organics with water and brine to remove HMPA.

  • Purification: Flash chromatography.

Critical Insight: The gem-dimethyl group on the ring imposes a conformational lock, often directing the hydroxyl group and the newly formed ring bond to be cis or trans with high selectivity depending on the transition state (chair-like).

Method C: Michael-Initiated Robinson Annulation

Target Scaffold: Spiro[4.5]decane-1,6-dione Mechanism: Base-catalyzed Michael addition of a cyclic


-keto ester (or equivalent) to the enone, followed by aldol condensation.
Protocol 3: Synthesis of Spiro[4.5]decane-1,6-dione

Materials:

  • 4,4-Dimethyl-2-cyclohexen-1-one (Michael Acceptor)

  • Methyl 2-oxocyclopentanecarboxylate (Michael Donor)

  • Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe)

  • Methanol/THF[2]

Step-by-Step Procedure:

  • Enolate Formation: Dissolve Methyl 2-oxocyclopentanecarboxylate (1.1 equiv) in THF at 0°C. Add KOtBu (0.1 equiv, catalytic) or NaOMe (1.0 equiv if stoichiometric required for difficult substrates).

  • Michael Addition: Add 4,4-dimethyl-2-cyclohexen-1-one (1.0 equiv) dropwise.

  • Equilibration: Stir at room temperature for 4–12 hours. Monitor the disappearance of the enone.

  • Cyclization (Aldol): If the ring does not close spontaneously, heat the mixture to reflux or add a secondary acid catalyst (p-TsOH) in benzene/toluene with a Dean-Stark trap to drive water removal.

  • Decarboxylation (Optional): If the ester group is not desired, perform Krapcho decarboxylation (LiCl, DMSO, 150°C) on the intermediate to yield the simple spiro-dione.

Data Summary & Comparison

FeatureMethod A: PhotochemicalMethod B: SmI2 RadicalMethod C: Michael/Robinson
Key Intermediate Triplet DiradicalKetyl RadicalEnolate Anion
Ring Size Formed 4-membered (Cyclobutane)5-membered (Cyclopentane)6-membered (Cyclohexenone)
Stereocontrol Moderate (HT vs HH)High (Chelation controlled)Thermodynamic control
Scalability Low (Dilution required)Medium (Reagent cost)High (Standard reagents)
Gem-Dimethyl Role Blocks H-abstraction (Type II)Conformational biasDirects regioselectivity

References

  • Corey, E. J., et al. (1964). "Photochemical Cycloaddition of Enones." Journal of the American Chemical Society.[3][4] Link (Foundational work on enone [2+2] cycloaddition).

  • Procter, D. J., et al. (2010). "SmI2-Mediated Radical Cyclizations Directed by a C-Si Bond." Journal of the American Chemical Society.[3][4] Link (Detailed SmI2 cyclization protocols).

  • Drisko, C. R., et al. (2019). "Solid-phase Synthesis of [4.4] Spirocyclic Oximes." Journal of Visualized Experiments. Link (Spirocyclic synthesis methodology).

  • ChemicalBook. (2024).[5] "Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE." Link (Physical properties and basic reactivity).

  • Organic Syntheses. "4,4-Dimethyl-2-cyclohexen-1-one." Org.[5][6][7][8] Synth. 1988, 66, 37. Link (Preparation of the starting material).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-YIELD-44DMC Status: Open Subject: Yield Optimization & Troubleshooting for Robinson Annulation Variants Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Executive Summary: The Core Challenge

User reports indicate inconsistent yields (ranging from 25% to 45%) when synthesizing 4,4-dimethyl-2-cyclohexen-1-one using standard base-catalyzed Robinson Annulation of isobutyraldehyde and methyl vinyl ketone (MVK).[1][2]

Root Cause Analysis: The direct base-catalyzed reaction suffers from two primary failure modes:

  • MVK Polymerization: Methyl vinyl ketone is highly prone to anionic polymerization under the basic conditions required to generate the isobutyraldehyde enolate.

  • Reversibility & Aldol Competition: The initial Michael addition is reversible, and the intermediate can undergo non-productive side reactions (e.g., self-condensation of the aldehyde).

The Solution: To achieve yields in the 75–85% range , we recommend switching to the Stork Enamine Synthesis protocol. This method separates the enolization step from the alkylation step, preventing MVK polymerization and ensuring regioselectivity.

Visualizing the Solution

The following diagram contrasts the failure-prone direct route with the high-yield Enamine protocol.

G Start Isobutyraldehyde Direct_Inter Enolate Formation (High pH) Start->Direct_Inter KOH/EtOH Enamine Pyrrolidine Enamine Intermediate Start->Enamine Dehydration MVK Methyl Vinyl Ketone (MVK) Polymer Polymerized MVK (Tar) Direct_Inter->Polymer MVK (Fast) LowYield Target Product (25-40% Yield) Direct_Inter->LowYield MVK (Slow) Pyrrolidine + Pyrrolidine Michael Michael Adduct (Neutral pH) Enamine->Michael + MVK (Controlled) Hydrolysis Acid Hydrolysis & Cyclization Michael->Hydrolysis HCl/Heat HighYield Target Product (75-85% Yield) Hydrolysis->HighYield Cyclodehydration

Figure 1: Comparison of the low-yield direct base-catalyzed route (red) vs. the high-yield Stork Enamine route (green).[1][2]

The Gold Standard Protocol (Stork Enamine Method)

Based on Organic Syntheses, Coll. Vol. 8, p. 196 (1993).[2]

This protocol minimizes MVK exposure to strong bases.[2]

Phase A: Enamine Formation

Objective: Convert isobutyraldehyde to 1-(2-methyl-1-propenyl)pyrrolidine.

  • Setup: 1-L 3-neck flask, Dean-Stark trap, reflux condenser, nitrogen inlet.

  • Reagents:

    • Isobutyraldehyde (1.2 eq)[2]

    • Pyrrolidine (1.0 eq)[2]

    • Benzene or Toluene (Solvent)[2]

  • Procedure:

    • Reflux until theoretical water volume is collected in the Dean-Stark trap (approx. 3-4 hours).[1][2]

    • Critical Step: Distill off the solvent and excess isobutyraldehyde. Then, distill the enamine under reduced pressure (bp ~92-106°C at 115 mmHg) to ensure purity.[2][3] Do not skip distillation; crude enamine leads to lower yields.

Phase B: Alkylation & Cyclization

Objective: React enamine with MVK and cyclize.

  • Alkylation:

    • Dissolve distilled enamine in anhydrous dioxane or ether.[2]

    • Cool to 0°C.[2]

    • Add Methyl Vinyl Ketone (MVK) (1.1 eq) dropwise over 20–30 minutes.[2] Note: Freshly distilled MVK is mandatory.[2]

    • Allow to warm to room temperature and stir for 4 hours.

  • Hydrolysis/Cyclization:

    • Add 8 M Hydrochloric Acid (excess) directly to the reaction mixture.

    • Reflux for 4–8 hours.[2] This accomplishes three things: hydrolyzes the iminium salt, effects the Aldol condensation, and dehydrates to the enone.

  • Isolation:

    • Neutralize with NaHCO₃.[2]

    • Extract with ether/DCM.[2]

    • Distill product (bp 73–74°C at 14 mmHg).

Troubleshooting Guide (FAQ)
Issue 1: "My yield is stuck at 30% even with the enamine method."

Diagnosis: This usually indicates wet reagents or impure MVK .

  • The Fix:

    • MVK Quality: MVK polymerizes on storage.[2] You must distill MVK immediately before use.[2] If it is thick or yellow, it is compromised.[2]

    • Enamine Purity: Did you distill the enamine? Using crude enamine leaves residual pyrrolidine, which catalyzes MVK polymerization.

Issue 2: "The product contains a significant amount of starting material."

Diagnosis: Incomplete hydrolysis or cyclization.

  • The Fix:

    • Extend the acid reflux time. The cyclization of the gem-dimethyl intermediate is sterically hindered compared to simple cyclohexenones.[2] Ensure the pH is strongly acidic (<1) during reflux.

Issue 3: "I see a large 'tar' layer in my flask."

Diagnosis: Uncontrolled exothermic polymerization of MVK.

  • The Fix:

    • Temperature Control: Ensure the addition of MVK to the enamine is done at 0°C .

    • Rate of Addition: Add MVK dropwise. A "dump" addition causes localized heating and polymerization.

Data & Specifications
ParameterSpecificationNotes
CAS Number 1073-13-8
Boiling Point 73–74°C @ 14 mmHgVacuum distillation is required.[1][2][3]
Refractive Index

1.4699 – 1.4726
Use to verify purity of fractions.
Typical Yield 75% – 85%Via Stork Enamine route.[2][3]
Appearance Colorless to pale yellow liquidDark yellow/brown indicates oxidation or polymerization.[2]
Advanced Troubleshooting Logic

Use this flow to diagnose specific yield failures during the experiment.

Troubleshooting Start Low Yield (<50%) CheckMVK Was MVK distilled immediately before use? Start->CheckMVK CheckEnamine Was Enamine distilled before MVK addition? CheckMVK->CheckEnamine Yes ActionDistillMVK Action: Distill MVK. Polymerization is likely cause. CheckMVK->ActionDistillMVK No CheckWater Was water removed (Dean-Stark) completely? CheckEnamine->CheckWater Yes ActionDistillEnamine Action: Distill Enamine. Residual amine causes side rxns. CheckEnamine->ActionDistillEnamine No ActionDry Action: Check solvent/trap. Equilibrium not shifted. CheckWater->ActionDry No Review Acid Hydrolysis Time Review Acid Hydrolysis Time CheckWater->Review Acid Hydrolysis Time Yes

Figure 2: Diagnostic logic for identifying yield loss points.[1][2]

References
  • Primary Protocol (High Yield): Flaugh, M. E.; Crowell, T. A.; Farlow, D. S. "4,4-Dimethyl-2-cyclohexen-1-one".[1][2] Organic Syntheses, 1987 , 65, 203; Coll.[2] Vol. 8, 1993 , 196.[2]

  • Mechanistic Foundation (Stork Enamine): Stork, G.; Brizzolara, A.; Landesman, H.; Szmuszkovicz, J.; Terrell, R. "The Enamine Alkylation and Acylation of Carbonyl Compounds". Journal of the American Chemical Society, 1963 , 85(2), 207–222. [2]

  • Alternative Acid-Catalyzed Route: Eliel, E. L.; Lukach, C. A.[1][2] "Robinson Annulation".[2][4][5][6][7][8][9][10] Journal of Chemical Education, 1963 , 40, 58. (Discusses the limitations of direct acid catalysis regarding polymerization).

Sources

Purification techniques for crude 4,4-dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Crude 4,4-Dimethyl-2-cyclohexen-1-one

Executive Summary

4,4-Dimethyl-2-cyclohexen-1-one is a critical intermediate in the synthesis of terpenes, steroids, and filicinic acid derivatives.[1] Its gem-dimethyl group prevents aromatization, making it a robust enone building block. However, its synthesis (typically via Robinson Annulation of isobutyraldehyde and methyl vinyl ketone) often yields a crude mixture contaminated with unreacted aldehydes, polymeric tars, and acidic residues.

This guide prioritizes Vacuum Distillation as the primary purification vector, with Flash Chromatography reserved for high-purity polishing.

Module 1: Vacuum Distillation (The Workhorse)

Context: Due to the molecule’s volatility and thermal sensitivity, atmospheric distillation often leads to decomposition or polymerization. Vacuum distillation is the industry standard for bulk purification.

Standard Operating Parameters
ParameterValueNotes
Boiling Point 73–76°C @ 14–15 mmHgPrimary target fraction [1].
Boiling Point ~32°C @ 0.3 mmHgHigh vacuum alternative [2].
Refractive Index (

)
1.4699 – 1.4726Use to verify fraction purity [1].[2]
Appearance Colorless to pale yellow liquidDark yellow/brown indicates oxidation or polymer content.
Troubleshooting & FAQs

Q1: My distillate is turning cloudy or separating into phases in the receiving flask. What is happening? Diagnosis: You likely have azeotropic water carryover . Root Cause: The synthesis often involves azeotropic water removal (Dean-Stark). If the crude was not dried sufficiently with


 or 

before distillation, residual water will co-distill. Corrective Action:
  • Stop the distillation.

  • Dissolve the distillate in diethyl ether or hexanes.

  • Dry over anhydrous

    
     for 30 minutes.
    
  • Filter and remove solvent via rotary evaporation before re-distilling.

Q2: The pot residue turned into a black, viscous tar and "bumped" into my main fraction. How do I prevent this? Diagnosis: Acid-catalyzed polymerization . Root Cause: The Robinson Annulation uses strong acids (HCl or


). If the crude mixture was not neutralized completely (pH 7-8) prior to heating, the acid catalyzes the polymerization of the enone and unreacted methyl vinyl ketone.
Corrective Action: 
  • Protocol Check: Ensure the crude organic phase is washed with saturated

    
     until the aqueous layer remains basic.
    
  • Hardware: Use a Claisen adapter or a splash trap (bump bulb) between the pot and the still head.

  • Stabilization: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (~0.1% w/w) to the distillation pot to inhibit thermal polymerization.

Q3: I cannot maintain a stable vacuum; the pressure fluctuates wildly. Diagnosis: Outgassing of volatiles . Root Cause: Unreacted isobutyraldehyde (bp 63°C atm) or methyl vinyl ketone (bp 81°C atm) is boiling off violently as the vacuum is applied. Corrective Action:

  • Perform a "fore-run" at weak vacuum (water aspirator, ~20-30 mmHg) at room temperature to strip volatiles.

  • Switch to high vacuum only after bubbling ceases.

Module 2: Chromatographic Separation (The Polisher)

Context: Use Flash Chromatography when purity >98% is required or when separating the product from close-boiling structural isomers that distillation cannot resolve.

Workflow Visualization

PurificationLogic Start Crude Reaction Mixture CheckPH Check pH (Neutralization) Start->CheckPH Critical Step Distill Vacuum Distillation (73-76°C @ 15mmHg) CheckPH->Distill pH 7-8 PurityCheck Purity Check (GC/TLC) Distill->PurityCheck HighPurity Is Purity >98%? PurityCheck->HighPurity Final Pure Product (Store under N2) HighPurity->Final Yes Flash Flash Chromatography (Silica Gel) HighPurity->Flash No (Isomers/Tars) Flash->Final

Caption: Logic flow for the purification of 4,4-dimethyl-2-cyclohexen-1-one, prioritizing distillation efficiency.

Chromatography Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[3]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

    • Start: 95:5 (Elutes non-polar hydrocarbons).

    • Product Elution: ~90:10 to 80:20.

  • Loading: Dry loading (adsorbing crude onto silica) is recommended to prevent band broadening, especially if the crude is viscous.

Troubleshooting & FAQs

Q4: The product is "streaking" or "tailing" on the column, ruining separation. Diagnosis: Enone-Silica Interaction . Root Cause: Cyclic enones can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Corrective Action:

  • Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes, then flush with pure hexanes before loading your sample. This neutralizes the most active acidic sites.

Q5: I see a spot with a very similar Rf to my product. What is it? Diagnosis: Regioisomers or Deconjugated Isomers . Root Cause: Depending on the synthesis method, you might have trace amounts of the deconjugated isomer (double bond moved out of conjugation). Corrective Action:

  • Visualization: Use UV light (254 nm). The conjugated enone (product) will be UV active (dark spot). Non-conjugated isomers have significantly lower UV absorption.

  • Stain: Use Anisaldehyde or PMA (Phosphomolybdic Acid) stain. The enone typically stains dark blue/brown upon heating.

Module 3: Chemical Pre-treatment (Critical Safety)

Context: The quality of the purification is determined before the crude enters the distillation flask.

Q6: My crude mixture is dark brown. Is it ruined? Answer: Not necessarily. The "brown" color is often due to trace polymerization of methyl vinyl ketone, which has a high extinction coefficient (looks darker than it is).

  • Action: Proceed with the workup. The polymer is non-volatile and will remain in the distillation pot. Do not try to distill to dryness; leave ~5-10mL of residue to prevent overheating the tars.

Q7: How do I efficiently dry the crude before distillation without losing product? Answer:

  • Wash: Brine (saturated NaCl) wash is mandatory to break emulsions.

  • Dry: Use Anhydrous Sodium Sulfate (

    
    ). It is neutral and less likely to cause isomerization than acidic drying agents.
    
  • Evaporate: Use a rotary evaporator at 40°C / 200 mmHg . Do not go to high vacuum on the rotovap, or you will lose the product (which has a vapor pressure of ~1.3 mmHg at 25°C).

References

  • W. G. Dauben, G. W. Shaffer, and N. D. Vietmeyer. 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE . Organic Syntheses, Coll.[2][4][5] Vol. 6, p.442 (1988); Vol. 61, p.129 (1983).

  • A. B. Smith III et al. 4,4-DIMETHYL-2-CYCLOPENTEN-1-ONE . Organic Syntheses, Coll.[2][4][5] Vol. 7, p.177 (1990). (Referenced for comparative vacuum data on similar gem-dimethyl enones).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136839, 4,4-Dimethyl-2-cyclohexen-1-one .

Sources

Technical Support Center: Overcoming Low Reactivity in Michael Additions with Hindered Cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals struggling with low yields, poor stereocontrol, or stalled kinetics when performing Michael additions on sterically hindered cyclohexanones (e.g., 2-substituted or 2,6-disubstituted cyclohexanones).

Diagnostic FAQ: Understanding the Bottleneck

Q: Why does my Michael addition stall completely when using 2-methylcyclohexanone, even though cyclohexanone reacts quantitatively? A: The failure is primarily kinetic. In standard organocatalytic Michael additions, secondary amines (like proline or pyrrolidine derivatives) are used to activate the ketone by forming an enamine intermediate. However, with an


-substituted cyclohexanone, the formation of this enamine is severely hindered by 1,3-allylic strain. The steric clash between the bulky substituent on the cyclohexanone ring and the rigid pyrrolidine ring of the catalyst raises the activation energy barrier, preventing nucleophile generation[1]. Furthermore, highly hindered systems can suffer from diffusion-limited kinetics, making the forward reaction exceptionally slow[2].

Q: Can I overcome this by increasing the temperature or doubling the catalyst loading? A: We strongly advise against this. The Michael addition is an equilibrium process. Increasing the temperature often drives the competitive retro-Michael reaction or promotes unwanted side reactions such as aldol condensations and polymerization of the Michael acceptor[2]. Instead of forcing a kinetically disfavored pathway, you must alter the activation mode.

Q: What is the most reliable alternative to secondary amine catalysis for these substrates? A: There are two field-proven workarounds:

  • Primary Amine Catalysis: Switching to a primary amine catalyst (e.g., cinchona alkaloid derivatives or chiral amino acids) eliminates the rigid ring bulk, allowing facile enamine formation[1].

  • The Mukaiyama-Michael Addition: If the substrate is exceptionally hindered (e.g., 2,6-disubstituted), you must decouple the enolization step from the C-C bond formation step by pre-forming a silyl enol ether[3].

Mechanistic Troubleshooting Workflows

Strategy A: Switching to Primary Amine-Thiourea Bifunctional Catalysis

When secondary amines fail, primary amines succeed because they lack the extra steric bulk, allowing the iminium-enamine equilibrium to proceed smoothly. To maintain high enantioselectivity (ee) and diastereoselectivity (dr), the primary amine is often coupled with a hydrogen-bonding moiety, such as a thiourea.

In this self-validating system, the primary amine activates the hindered ketone by raising its HOMO (enamine formation), while the thiourea moiety simultaneously lowers the LUMO of the Michael acceptor (e.g., a nitroolefin) via double hydrogen bonding.

G Sub Hindered Cyclohexanone + Michael Acceptor SecAmine Secondary Amine Catalyst (e.g., Pyrrolidine) Sub->SecAmine PriAmine Primary Amine Catalyst (e.g., Chiral Amino Acid) Sub->PriAmine StericClash Severe Steric Clash (1,3-Allylic Strain) SecAmine->StericClash EnamineForm Facile Enamine Formation (Minimal Steric Bulk) PriAmine->EnamineForm Fail Low Yield / No Reaction StericClash->Fail Success High Yield & High ee/dr Michael Adduct EnamineForm->Success

Figure 1: Mechanistic divergence in organocatalytic Michael additions based on amine catalyst sterics.

Strategy B: The Mukaiyama-Michael Approach

If your substrate is too hindered even for primary amines, you must abandon in situ enamine or enolate generation. The Mukaiyama-Michael addition isolates the thermodynamic barrier of enolization from the reaction[3]. By treating the hindered cyclohexanone with a strong base (LDA) and trapping it with Trimethylsilyl chloride (TMSCl), you create a stable, highly nucleophilic silyl enol ether. The addition is then driven purely by Lewis acid activation (e.g., TiCl


 or BF

·OEt

) of the Michael acceptor.

G Ketone Hindered Ketone Base LDA / TMSCl (Enolization) Ketone->Base Silyl Silyl Enol Ether (Stable Nucleophile) Base->Silyl Acceptor Michael Acceptor + TiCl4 Silyl->Acceptor Product 1,5-Dicarbonyl Adduct Acceptor->Product

Figure 2: The Mukaiyama-Michael addition workflow bypassing in situ enolization barriers.

Quantitative Data Presentation

Use the following decision matrix to select the appropriate activation strategy based on your specific substrate constraints.

StrategyCatalyst / ReagentsTarget SubstrateTypical YieldStereocontrol (ee / dr)Primary Advantage
Secondary Amine L-Proline, PyrrolidineUnhindered Cyclohexanone85 - 95%>95% / >90:10Mild conditions, cheap catalyst.
Primary Amine Chiral Primary Amine-Thiourea

-Monosubstituted Cyclohexanone
75 - 90%>90% / >85:15Overcomes 1,3-allylic strain; dual activation.
Mukaiyama-Michael LDA, TMSCl, then TiCl


-Disubstituted Cyclohexanone
60 - 80%Moderate (Substrate dependent)Bypasses enamine formation entirely.

Step-by-Step Experimental Protocols

Protocol 1: Primary Amine-Catalyzed Asymmetric Michael Addition

Use this protocol for 2-alkylcyclohexanones reacting with nitroolefins.

  • Preparation: In a flame-dried 10 mL round-bottom flask, add the chiral primary amine-thiourea catalyst (10 mol%) and an acidic additive such as benzoic acid or trifluoroacetic acid (10 mol%). Causality note: The acid additive is crucial; it facilitates the iminium-enamine tautomerization and accelerates the final hydrolysis step to turn over the catalyst.

  • Substrate Addition: Add the hindered cyclohexanone (2.0 mmol, 10 equivalents relative to the acceptor) and 1.0 mL of solvent (toluene or brine, depending on the catalyst's hydrophobic properties). Stir at room temperature for 15 minutes to initiate enamine formation.

  • Acceptor Addition: Cool the reaction mixture to 0 °C. Slowly add the

    
    -nitrostyrene (0.2 mmol) in one portion.
    
  • Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 4:1). The reaction typically takes 24–48 hours due to the steric bulk.

  • Quench & Purification: Quench the reaction with saturated aqueous NH

    
    Cl (2 mL). Extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography.
Protocol 2: Mukaiyama-Michael Addition

Use this protocol for highly recalcitrant or 2,6-disubstituted cyclohexanones.

Step A: Silyl Enol Ether Formation

  • In a flame-dried flask under Argon, dissolve diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

  • Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add the hindered cyclohexanone (1.0 mmol) dropwise. Stir for 1 hour at -78 °C to ensure complete kinetic enolization.

  • Add freshly distilled TMSCl (1.2 mmol) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Quench with cold saturated NaHCO

    
    , extract with pentane, dry, and concentrate. Do not purify via standard silica gel to avoid hydrolysis.
    

Step B: Lewis Acid-Mediated Addition

  • In a separate flame-dried flask, dissolve the Michael acceptor (0.8 mmol) in anhydrous CH

    
    Cl
    
    
    
    (4 mL) and cool to -78 °C.
  • Add TiCl

    
     (0.85 mmol, 1.0 M in CH
    
    
    
    Cl
    
    
    ) dropwise. Stir for 15 minutes to activate the acceptor.
  • Dissolve the crude silyl enol ether from Step A in CH

    
    Cl
    
    
    
    (1 mL) and add it dropwise to the activated acceptor complex.
  • Stir for 2 hours at -78 °C, then slowly warm to -20 °C.

  • Quench with saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    , dry over MgSO
    
    
    , concentrate, and purify via flash chromatography.

References

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Synthesis of Prolinal Dithioacetals as Catalysts for the Highly Stereoselective Michael Addition of Ketones and Aldehydes to β-Nitrostyrenes Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction Source: Auburn University URL:[Link]

  • Michael Addition Reaction (General Mechanism and Mukaiyama variant) Source: Wikipedia URL:[Link]

Sources

Optimization of reaction conditions for Robinson annulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for Robinson Annulation Audience: Synthetic Chemists, Process Development Scientists Status: Active Knowledge Base

Core Logic & Mechanistic Overview

The "Thermodynamic Sink" Principle The Robinson Annulation is not a single reaction but a cascade: a Michael addition followed by an intramolecular Aldol condensation. Success depends on driving the equilibrium toward the final enone, which acts as the thermodynamic sink of the system.

  • Step 1 (Michael): Often reversible. If the second step is slow, the Michael adduct can revert to starting materials (retro-Michael).

  • Step 2 (Aldol): Intramolecular closure. Requires specific enolate geometry.

  • Step 3 (Dehydration): Irreversible. This is the driving force that pulls the entire equilibrium forward.

Mechanism Visualization

The following diagram illustrates the critical intermediates and failure points.

RobinsonMechanism Start Ketone + MVK Enolate1 Kinetic/Thermodynamic Enolate Start->Enolate1 Base Deprotonation Polymer Polymerization (Side Reaction) Start->Polymer Unstabilized MVK MichaelAdduct Michael Adduct (1,5-Diketone) Enolate1->MichaelAdduct Michael Addition AldolInter Beta-Hydroxy Ketone MichaelAdduct->AldolInter Enolate Equilibration & Cyclization Retro Retro-Michael (Reversion) MichaelAdduct->Retro High Temp/Rev. Product Robinson Annulation Product (Enone) AldolInter->Product Dehydration (-H2O) Retro->Start

Figure 1: Reaction coordinate showing the progression from Michael addition to the irreversible dehydration step, highlighting critical failure modes.

Troubleshooting Guide: The Michael Addition (Step 1)

Issue: "My Methyl Vinyl Ketone (MVK) is polymerizing before it reacts." MVK is highly reactive and prone to polymerization, especially under basic conditions required for enolate formation.

  • Immediate Fix: Ensure MVK is freshly distilled or stabilized with hydroquinone.

  • Process Optimization: Switch to Latent Michael Acceptors . These precursors generate the enone in situ, keeping the steady-state concentration of free MVK low, thus preventing polymerization.

Precursor TypeMechanism of ReleaseRecommended Condition
Mannich Bases (Robinson-Mannich)Eliminates amine (R₂NH) upon heating/methylation.Quaternize with MeI, then add base [1].

-Chloroketones
Eliminates HCl under basic conditions.Standard basic Robinson conditions.
Wichterle Reagent (1,3-dichloro-cis-2-butene)Hydrolysis of vinyl chloride after alkylation.Sulfuric acid hydrolysis step required [2].

Issue: "I am getting the wrong regioisomer (or no cyclization)." This is a classic Kinetic vs. Thermodynamic control issue. The regioselectivity of the initial enolate formation dictates where the Michael acceptor attaches.

  • Scenario A: You want the Michael acceptor on the more substituted carbon.

    • Protocol: Use Thermodynamic Control .[1][2]

    • Conditions: Weak base (NaOEt, KOH), protic solvent (EtOH, MeOH), higher temperatures (Reflux).

    • Why: The base establishes an equilibrium between enolates. The more substituted enolate (more stable) reacts, leading to the classic Robinson product.

  • Scenario B: You want the Michael acceptor on the less substituted carbon.

    • Protocol: Use Kinetic Control .[1][2]

    • Conditions: Strong, bulky base (LDA), aprotic solvent (THF), low temperature (-78°C).

    • Why: LDA deprotonates the most accessible proton irreversibly.

Troubleshooting Guide: Cyclization & Dehydration (Steps 2 & 3)

Issue: "I isolated the intermediate 1,5-diketone, but it won't cyclize." The intramolecular Aldol step is sensitive to ring strain and enolate geometry.

  • Diagnosis: Check your base stoichiometry. If you used a stoichiometric base (like LDA) for the Michael step, you may have "quenched" the reaction before cyclization.

  • Solution: The Robinson Annulation is often best performed as a two-stage "one-pot" procedure:

    • Michael: -78°C, LDA (Kinetic attachment).

    • Cyclization: Warm to RT, add a catalytic alkoxide (e.g., NaOEt) or acid (pTsOH) to drive the Aldol/Dehydration [3].

Issue: "I have the alcohol (aldol adduct), but it won't dehydrate."

  • Solution: Acid catalysis is superior for the dehydration step. If the basic conditions fail to eliminate water (E1cB mechanism), neutralize and treat with p-Toluenesulfonic acid (pTsOH) in refluxing benzene/toluene with a Dean-Stark trap.

Asymmetric Optimization: The Hajos-Parrish Protocol[3]

For researchers synthesizing steroid backbones (e.g., Wieland-Miescher ketone), enantioselectivity is non-negotiable.

Protocol: L-Proline Catalyzed Asymmetric Robinson Annulation This utilizes the Hajos-Parrish-Eder-Sauer-Wiechert reaction mechanism.[3]

  • Catalyst: (S)-Proline (3–10 mol%).

  • Solvent: DMSO or DMF (Critical: Aprotic polar solvents stabilize the transition state).

  • Mechanism: Enamine formation

    
     Asymmetric Michael addition 
    
    
    
    Aldol.

Optimization Table for Asymmetric Synthesis:

VariableRecommendationEffect
Solvent DMSO or DMFHigh dielectric constant facilitates the zwitterionic transition state.
Temperature RT to 35°C Higher temps erode ee%; lower temps stall the reaction.
Additives None (usually)Adding water can lower ee% by hydrolyzing the enamine intermediate prematurely [4].
Asymmetric Workflow Diagram

AsymmetricFlow Start Triketone Substrate Catalyst Add L-Proline (3-10 mol%) Solvent: DMSO Start->Catalyst Enamine Enamine Intermediate Catalyst->Enamine Condensation Cyclization Intramolecular Aldol (Enantioselective) Enamine->Cyclization Steric Control Product Wieland-Miescher Ketone (Optical Purity >90% ee) Cyclization->Product Hydrolysis/Dehydration

Figure 2: Workflow for the organocatalytic synthesis of Wieland-Miescher ketone.

Experimental Protocols

Protocol A: Standard Wieland-Miescher Ketone Synthesis (Proline Route)

Adapted from Hajos & Parrish [5]

  • Preparation: Dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO (5 mL per gram of substrate).

  • Catalysis: Add (S)-(-)-Proline (0.03 eq / 3 mol%).

  • Reaction: Stir under Argon at 20–25°C for 20–48 hours. Monitor by TLC (disappearance of starting triketone).

  • Workup: Dilute with water. Extract with ethyl acetate. Wash organic layer with brine.[4]

  • Dehydration (Optional Step 2): If the intermediate ketol is isolated, treat with pTsOH in refluxing benzene to force the enone formation.

Protocol B: Kinetic Robinson Annulation (LDA Method)

For regioselective attachment to the less substituted carbon.

  • Enolate Formation: To a solution of LDA (1.1 eq) in THF at -78°C, add the ketone dropwise. Stir 45 min.

  • Michael Addition: Add MVK (1.1 eq) dropwise (dissolved in THF). Stir 1h at -78°C.

  • Quench/Workup: Quench with sat. NH₄Cl. Isolate the 1,5-diketone.

  • Cyclization: Redissolve 1,5-diketone in EtOH. Add NaOEt (0.5 eq). Reflux for 2-4 hours until cyclization is complete.

FAQ: Rapid Fire Troubleshooting

Q: Why is my yield low (<30%)? A: Check for polymerization of the vinyl ketone. If using MVK, switch to a Mannich base precursor. Also, ensure your solvent is dry; water can quench the enolate before the Michael step occurs.

Q: Can I do this in one pot? A: Yes. For thermodynamic products, simply refluxing ketone + MVK + KOH in Ethanol is the standard "one-pot" method. For kinetic products, it is safer to do a "one-pot, two-step" (add LDA, react, then warm up and add alkoxide).

Q: The reaction turns into a black tar. A: This indicates uncontrolled polymerization. Lower the temperature, add MVK more slowly (syringe pump), or use a radical inhibitor (hydroquinone) in the reaction mixture.

References

  • Bergmann, E. D., et al. "The Michael Reaction." Organic Reactions, Vol 10, 1959. (Contextual validation via ACS).

  • Wichterle, O., et al. "The synthesis of some polycyclic systems.
  • Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis, Vol 2, Pergamon Press, 1991.

  • Hajos, Z. G., & Parrish, D. R. "Asymmetric synthesis of bicyclic intermediates of natural product chemistry."[3][5] Journal of Organic Chemistry, 39(12), 1615–1621, 1974.[5]

  • Eder, U., Sauer, G., & Wiechert, R. "New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures." Angewandte Chemie International Edition, 10(7), 496–497, 1971.

Sources

Technical Support Center: Troubleshooting Peak Splitting in NMR Spectra of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for NMR analysis of cyclohexanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak splitting, broadening, or complex multiplets in their NMR spectra. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments. The protocols and explanations herein are based on established principles of dynamic NMR spectroscopy and conformational analysis.

The most common culprit behind ambiguous NMR spectra of cyclohexanone derivatives is the molecule's conformational flexibility. Specifically, the chair-chair interconversion of the six-membered ring can occur at a rate comparable to the NMR timescale, leading to a range of spectral phenomena from simple peak broadening to complex, indecipherable splitting patterns. This guide will equip you to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals for my substituted cyclohexanone broad and poorly resolved at room temperature?

This is a classic sign of intermediate chemical exchange on the NMR timescale.[1] Your cyclohexanone derivative is likely undergoing a chair-chair ring flip that is neither fast enough to show a single time-averaged spectrum nor slow enough to show two distinct sets of signals for each conformer. At room temperature, the rate of this interconversion is often in the millisecond to microsecond range, which corresponds to the frequency separation of the axial and equatorial proton signals. This intermediate exchange rate leads to significant line broadening.[1][2]

Q2: I see more peaks than I expect for my compound. Is this due to an impurity?

While impurities are always a possibility, if you are confident in your sample's purity, you are likely observing the "slow exchange" phenomenon. This means the chair-chair interconversion is slow on the NMR timescale, and you are seeing separate, distinct signals for both the axial and equatorial conformers of your molecule. This is more common at lower temperatures or with bulky substituents that raise the energy barrier for the ring flip.

Q3: What does the term "NMR timescale" mean in this context?

The NMR timescale refers to the rate at which an NMR experiment can distinguish between two exchanging chemical species. It is determined by the difference in their resonance frequencies (Δν, in Hz). If the rate of exchange (k) is much faster than Δν (k >> Δν), the NMR spectrometer detects a single, sharp, time-averaged signal. If the exchange is much slower (k << Δν), two distinct, sharp signals are observed. When the exchange rate is similar to the frequency difference (k ≈ Δν), broad peaks result.[1][3]

Q4: How can a substituent on the cyclohexanone ring affect the NMR spectrum so dramatically?

A substituent's size and electronic properties determine both the energy barrier of the chair-chair interconversion and the equilibrium ratio of the two chair conformers. A bulky substituent will have a strong preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[4][5] This preference can lock the conformation or significantly shift the equilibrium, leading to a simpler spectrum. The energetic preference for the equatorial position is quantified by the "A-value".[6][7]

Troubleshooting Workflow: From Broad Peaks to Sharp Solutions

When faced with a complex or broad spectrum, a systematic approach is key. The following workflow will guide you in diagnosing the issue and selecting the appropriate experimental solution.

Troubleshooting_Workflow Troubleshooting Peak Splitting in Cyclohexanone NMR Start Start: Broad or Complex NMR Spectrum CheckPurity Is the sample pure? Start->CheckPurity Purify Purify Sample CheckPurity->Purify No DynamicProcess Hypothesis: Dynamic Process (Chair-Chair Interconversion) CheckPurity->DynamicProcess Yes Purify->Start VT_NMR Perform Variable Temperature (VT) NMR DynamicProcess->VT_NMR TempEffect Observe spectral changes with temperature VT_NMR->TempEffect HighTemp High Temp: Peaks Sharpen to Average TempEffect->HighTemp Yes (Fast Exchange) LowTemp Low Temp: Peaks sharpen to two sets TempEffect->LowTemp Yes (Slow Exchange) NoChange No significant change: Consider other issues (e.g., aggregation) TempEffect->NoChange No SolventStudy Perform Solvent Study HighTemp->SolventStudy Resolved Spectrum Resolved: Analyze Conformation LowTemp->Resolved End End: Structure & Dynamics Characterized NoChange->End SolventEffect Does polarity change resolve peaks? SolventStudy->SolventEffect SolventEffect->Resolved Yes AdvancedNMR Still ambiguous? Perform 2D EXSY NMR SolventEffect->AdvancedNMR No Resolved->End AdvancedNMR->End

Caption: A decision-making workflow for troubleshooting NMR spectra of cyclohexanone derivatives.

In-Depth Troubleshooting Guides

Conformational Analysis using ³JHH Coupling Constants

Once you have a resolved spectrum (either from slow exchange or by achieving fast exchange), you can determine the conformation by analyzing the vicinal (three-bond) proton-proton coupling constants (³JHH). The magnitude of ³JHH is dependent on the dihedral angle (θ) between the coupled protons, a relationship described by the Karplus equation.[8][9] For a cyclohexane chair, the dihedral angles are relatively fixed, leading to predictable coupling constants.

Table 1: Typical ³JHH Coupling Constants in Cyclohexane Chairs

Interaction TypeDihedral Angle (θ)Typical ³JHH (Hz)Interpretation
Axial-Axial (³Jaa) ~180°10 - 13Indicates a trans-diaxial relationship.[10][11]
Axial-Equatorial (³Jae) ~60°2 - 5Indicates a cis or gauche relationship.[12][13]
Equatorial-Equatorial (³Jee) ~60°2 - 5Indicates a cis or gauche relationship.[12][13]

By measuring the coupling constants in your resolved spectrum, you can assign protons as axial or equatorial and thus determine the preferred conformation of the ring and its substituents.

The Power of Substituents: Using A-Values to Predict Conformation

The conformational equilibrium is governed by the energetic preference of a substituent to be in the equatorial position. This preference, driven by the avoidance of sterically unfavorable 1,3-diaxial interactions, is quantified by the A-value (Gibbs free energy difference, -ΔG°).[6][14] A larger A-value signifies a stronger preference for the equatorial position.

Table 2: Selected A-Values for Common Substituents

SubstituentA-Value (kcal/mol)
-F0.25
-Cl0.53
-Br0.48
-I0.47
-OH0.94 (protic solvent)
-CH₃1.74
-CH₂CH₃1.79
-CH(CH₃)₂2.15
-C(CH₃)₃> 4.5 (Conformational lock)
-CN0.21
-C₆H₅2.87

Data compiled from various sources.[5][7][14]

You can use A-values to predict which conformer will be dominant. For di-substituted cyclohexanes, the A-values are approximately additive, allowing you to predict the more stable isomer.

Experimental Protocol: Variable Temperature (VT) NMR

VT-NMR is the most powerful tool for investigating dynamic processes.[2] By changing the temperature, you can manipulate the rate of the chair-chair interconversion.

Objective: To move from an intermediate exchange regime (broad peaks) to either a fast exchange (sharp, averaged peaks at high temperature) or slow exchange (sharp, distinct peaks for each conformer at low temperature) regime.

Step-by-Step Protocol:

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d8, dichloromethane-d2, or methanol-d4). Ensure the NMR tube is of high quality (e.g., Pyrex) to withstand temperature changes.[2]

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Lock and carefully shim the instrument.[15][16]

  • Decreasing the Temperature (for slow exchange):

    • Lower the temperature in increments of 10-20 K.[2]

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.[16][17]

    • Re-shim the instrument at each temperature, as the magnetic field homogeneity is temperature-dependent.

    • Acquire a spectrum at each temperature and observe the changes in peak shape. Look for the coalescence point (the temperature at which the peaks are at their broadest) and the low-temperature limit where two distinct sets of sharp peaks appear.

  • Increasing the Temperature (for fast exchange):

    • If low temperature is not feasible or does not resolve the issue, increase the temperature in 10-20 K increments.

    • Follow the same equilibration and shimming procedures as for low temperature.

    • Observe the coalescence of broad peaks into a single set of sharp, time-averaged signals.

  • Returning to Ambient Temperature: After the experiment, always return the probe to ambient temperature slowly to prevent damage.[2][17]

Experimental Protocol: 2D Exchange Spectroscopy (EXSY)

If you are in the slow exchange regime, a 2D EXSY experiment provides definitive proof of the conformational exchange and shows which signals from one conformer are exchanging with which signals in the other. The EXSY pulse sequence is identical to a 2D NOESY experiment.[18]

Objective: To observe cross-peaks between the signals of the two exchanging conformers.

EXSY_Principle cluster_A Conformer A cluster_B Conformer B A_ax Axial Proton (A) B_eq Equatorial Proton (B) A_ax->B_eq Ring Flip A_eq Equatorial Proton (A) B_ax Axial Proton (B) A_eq->B_ax Ring Flip

Sources

Technical Support Center: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Agent: Senior Application Scientist Subject: Scale-Up Protocols & Troubleshooting for 4,4-Dimethyl-2-cyclohexen-1-one Reference ID: CAS 1073-13-8

Executive Summary & Process Logic

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning from milligram-scale exploration to gram- or kilogram-scale production of 4,4-dimethyl-2-cyclohexen-1-one .

While direct acid- or base-catalyzed Robinson annulations of isobutyraldehyde and methyl vinyl ketone (MVK) are theoretically possible, they suffer from poor yields (25–45%) due to MVK polymerization and competitive aldol pathways.

The Supported Route: For scalable, high-yield synthesis (>70%), we support the Enamine Stork-Robinson Annulation protocol. This method utilizes pyrrolidine to activate isobutyraldehyde, preventing self-condensation and controlling the regiochemistry of the Michael addition.

Process Workflow Diagram

The following logic flow details the critical path and decision points for the synthesis.

G Start Start: Reagent Prep Enamine Step 1: Enamine Formation (Isobutyraldehyde + Pyrrolidine) Start->Enamine DeanStark Critical Control: Water Removal (Dean-Stark) Enamine->DeanStark Reflux Michael Step 2: Michael Addition (+ Methyl Vinyl Ketone) Enamine->Michael Cool to 0°C DeanStark->Enamine Complete when H2O stops TempControl Critical Control: Temp < 5°C (Prevent Polymerization) Michael->TempControl Hydrolysis Step 3: Hydrolysis & Cyclization (HCl / Reflux) Michael->Hydrolysis Add HCl TempControl->Michael Workup Step 4: Neutralization & Extraction Hydrolysis->Workup Distillation Step 5: Vacuum Distillation Workup->Distillation Product Target: 4,4-Dimethyl-2-cyclohexen-1-one Distillation->Product

Figure 1: Critical path workflow for the Enamine Route. Note the specific control points for water removal and temperature regulation.

Standard Operating Procedures (SOP) Data

The following parameters are calibrated for a 1.0 Mole Scale baseline. Adjust linearly for your specific reactor volume.

ParameterSpecificationCausality / Rationale
Isobutyraldehyde 1.05 eqSlight excess ensures complete consumption of the expensive amine.
Pyrrolidine 1.00 eqForms the nucleophilic enamine intermediate.
Methyl Vinyl Ketone (MVK) 1.20 eqExcess accounts for minor polymerization losses; highly toxic.
Solvent (Step 1) Benzene or TolueneForms azeotrope with water to drive enamine formation.
Hydrolysis Acid 8 M HClStrong acid required to hydrolyze the enamine and catalyze aldol condensation.
Reaction Temp (MVK Addn) 0°C to 5°CCRITICAL: Higher temps trigger MVK polymerization (black tar formation).
Reflux Time (Cyclization) 14–16 hoursEnsures thermodynamic equilibration to the conjugated enone.
Troubleshooting Guides (FAQs)
Phase 1: Enamine Formation

Q: My water separation in the Dean-Stark trap has stalled, but the theoretical volume hasn't been reached. Should I proceed? A: No.

  • Diagnosis: Incomplete enamine formation. If you proceed now, unreacted isobutyraldehyde will react non-selectively with MVK, and residual water will hydrolyze the enamine back to starting materials.

  • The Fix:

    • Check for leaks in the glassware.

    • Add a small volume of fresh solvent (toluene) to re-establish vigorous reflux.

    • Continue reflux until water collection stops completely.

  • Validation: The reaction mixture should turn slightly yellow but remain clear. Darkening indicates oxidation; ensure a nitrogen blanket is active.

Phase 2: Michael Addition (The Danger Zone)

Q: Upon adding Methyl Vinyl Ketone (MVK), the reaction mixture turned into a viscous black sludge. What happened? A: Thermal Runaway / Polymerization.

  • Cause: MVK is an aggressive Michael acceptor. If added too fast or without adequate cooling, it polymerizes exothermically.

  • The Fix (Prevention):

    • Active Cooling: The reactor must be at 0–5°C before addition.

    • Dosing Rate: Add MVK dropwise over 30–60 minutes. Monitor internal temperature; if it spikes >10°C, stop addition immediately.

    • Stabilizers: Ensure your MVK source contains a stabilizer (e.g., hydroquinone) if not distilling immediately before use, though fresh distillation is best for purity.

Phase 3: Hydrolysis & Cyclization [1][2]

Q: I have isolated the intermediate, but the yield of the final enone is low after distillation. The NMR shows a mixture. A: Incomplete Cyclization.

  • Mechanism: The hydrolysis step releases the diketone intermediate (or ketol), which must then undergo dehydration to form the double bond.

  • The Fix:

    • Reflux Duration: The cyclization is the rate-limiting step. Ensure the biphasic mixture (Organic/Aq HCl) is refluxed vigorously for at least 14 hours.

    • Acid Strength: Do not dilute the acid below 4M. The dehydration requires a low pH.

Phase 4: Purification

Q: During vacuum distillation, the product is co-distilling with a lower boiling impurity. A: Azeotrope Management.

  • Identity: The impurity is likely unreacted isobutyraldehyde or the hydration byproduct of MVK.

  • Protocol:

    • Use a fractionating column (Vigreux).

    • Collect the fore-run aggressively.

    • Target Fraction: Collect the fraction boiling at 73–74°C at 14 mmHg [1].

    • Purity Check: Refractive index should be approx

      
       1.4699–1.4726.[1][3]
      
Diagnostic Logic Tree

Use this diagram to diagnose yield failures during post-mortem analysis.

Troubleshooting Problem Issue: Low Yield CheckResidue Check Pot Residue Problem->CheckResidue CheckDistill Check Distillate Problem->CheckDistill Tar Black Tar/Polymer? CheckResidue->Tar ViscousOil Viscous Oil? CheckResidue->ViscousOil MVKIssue Cause: MVK Polymerization (Temp too high during addition) Tar->MVKIssue CyclizIssue Cause: Incomplete Dehydration (Reflux too short/Acid too weak) ViscousOil->CyclizIssue Wet Cloudy/Wet? CheckDistill->Wet DryingIssue Cause: Poor Phase Sep (Check Drying Agent) Wet->DryingIssue

Figure 2: Diagnostic decision tree for yield loss analysis.

Safety & Engineering Controls

WARNING: This synthesis involves Methyl Vinyl Ketone (MVK) .

  • Toxicity: MVK is highly toxic by inhalation and skin absorption. It is a lachrymator.

  • Engineering Control: All operations involving MVK must occur in a functioning fume hood.

  • Waste Disposal: Quench all MVK-contaminated glassware with dilute sodium hydroxide or sodium bisulfite solution before removal from the hood.

References
  • Fringuelli, F., Pizzo, F., Taticchi, A., Wenkert, E. (1987). 4,4-Dimethyl-2-cyclohexen-1-one . Organic Syntheses, 65, 203. [Link]

  • Flaugh, M. E., Crowell, T. A., Farlow, D. S. (1980). Synthesis of 4,4-dimethyl-2-cyclohexen-1-one . Journal of Organic Chemistry, 45(26), 5399–5400. [Link]

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds . Journal of the American Chemical Society, 85(2), 207–222. [Link]

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to 4,4-Dimethyl-2-cyclohexen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

4,4-Dimethyl-2-cyclohexen-1-one is a highly versatile α,β-unsaturated ketone that serves as a critical building block in the total synthesis of complex terpenoids, taxoid macrolactams[1], and natural products such as (±)-cuparene[2]. Synthesizing this specific substitution pattern presents a unique regiochemical challenge: direct alkylation of 2-cyclohexen-1-one typically occurs at the α-position (C2 or C6) rather than the γ-position (C4). Consequently, de novo ring construction is required.

This guide objectively compares three distinct synthetic pathways to this target molecule, analyzing their mechanistic rationale, scalability, and operational efficiency to help researchers select the optimal route for their specific application.

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance metrics and operational parameters of the three primary synthetic methodologies[3][4][5].

MetricRoute 1: Enamine-Mediated AnnulationRoute 2: Telescoped Friedel-CraftsRoute 3: Catalytic Biomass Pyrolysis
Primary Reagents Isobutyraldehyde, MVK, PyrrolidineIsobutyraldehyde, Acetyl Chloride, EthyleneCellulose
Catalyst / Promoter Pyrrolidine (stoichiometric intermediate)AlCl₃, p-TsOHFe-[Bmim]OTf (Ionic Liquid)
Overall Yield 71–85%~80%Low (Mixture dependent)
Scalability High (Bench to Pilot Scale)Very High (Industrial Scale)Low (Analytical / Pilot Scale)
Key Advantage High purity, well-established mechanismBypasses toxic MVK, uses cheap petrochemicalsRenewable feedstock, green catalyst
Primary Drawback Multi-step, requires cryogenic coolingCorrosive intermediates, aluminum wasteComplex purification, low absolute yield

Route 1: Enamine-Mediated Robinson Annulation (The Laboratory Standard)

Mechanistic Rationale

Attempting a direct base-catalyzed Robinson annulation between isobutyraldehyde and methyl vinyl ketone (MVK) is notoriously inefficient. Isobutyraldehyde is sterically hindered and possesses only one α-proton, making it prone to side reactions like Cannizzaro disproportionation, while MVK is susceptible to base-catalyzed polymerization.

As detailed in the classic [6], converting isobutyraldehyde into its pyrrolidine enamine achieves two critical goals: it dramatically enhances the nucleophilicity of the α-carbon and prevents aldehyde self-condensation[3]. The subsequent Michael addition proceeds smoothly. The intermediate iminium ion is then trapped and hydrolyzed by aqueous HCl, which simultaneously catalyzes the intramolecular aldol condensation to close the ring[6].

G N1 Isobutyraldehyde + Pyrrolidine N2 Enamine Intermediate (1-(2-Methylpropenyl)pyrrolidine) N1->N2 Reflux (-H2O) N4 Michael Adduct (Iminium Ion) N2->N4 + MVK (0 °C to RT) N3 Methyl Vinyl Ketone (MVK) N3->N4 N5 Aqueous HCl Hydrolysis & Aldol Cyclization N4->N5 Acidic Workup N6 4,4-Dimethyl-2-cyclohexen-1-one N5->N6 Dehydration (-H2O)

Fig 1: Enamine-mediated Robinson annulation pathway to 4,4-dimethyl-2-cyclohexen-1-one.

Step-by-Step Methodology

Self-Validating Protocol based on established literature[3][6]:

  • Enamine Formation: Equip a flask with a Dean-Stark trap. Combine isobutyraldehyde (1.0 eq) and pyrrolidine (1.0 eq) under nitrogen. Reflux the mixture until water ceases to collect in the trap (~3.5 hours). Distill the resulting 1-(2-methylpropenyl)pyrrolidine under reduced pressure.

  • Michael Addition: Cool the purified enamine to 0 °C under a static nitrogen atmosphere. Add MVK (1.2 eq) dropwise over 5 minutes. Stir at 0 °C for 10 minutes, then remove the ice bath and stir at room temperature for 4 hours.

  • Hydrolysis & Cyclization: Recool the reaction mixture to 0 °C. Add 8 M HCl dropwise. Stir at room temperature for 14 hours.

  • Workup: Extract the brown mixture with diethyl ether. Neutralize the aqueous phase with solid NaHCO₃ and extract again. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and distill under reduced pressure (b.p. 73–74 °C at 14 mmHg) to yield the product as a colorless liquid (71–85% yield).

Route 2: Telescoped Friedel-Crafts / Aldol Approach (The Industrial Alternative)

Mechanistic Rationale

While the enamine route is excellent for bench-scale synthesis, handling stoichiometric quantities of MVK at an industrial scale is hazardous due to its high toxicity and volatility. The route elegantly bypasses MVK by generating a surrogate in situ[4].

Acetyl chloride reacts with ethylene gas in the presence of aluminum chloride via a Friedel-Crafts-type acylation to form 4-chlorobutan-2-one. This intermediate is directly subjected to an acid-catalyzed condensation with isobutyraldehyde. Under refluxing conditions, the 4-chlorobutan-2-one undergoes dehydrohalogenation to transiently form MVK, which immediately reacts with the aldehyde, driving the annulation forward without exposing operators to bulk MVK[4].

Step-by-Step Methodology

Self-Validating Protocol adapted from patent literature[4]:

  • Acylation: Suspend AlCl₃ (1.05 eq) in 1,2-dichloroethane. Add acetyl chloride (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 20 °C.

  • Ethylene Addition: Pass ethylene gas (1.25 eq) into the solution at 5–10 °C over a period of 2 hours. Quench the mixture by slowly pouring it into 2 M HCl. Separate the organic phase.

  • Condensation: To the organic phase, add isobutyraldehyde (0.7 eq) and p-toluenesulfonic acid (p-TsOH, 0.03 eq). Reflux the mixture with azeotropic water removal until water separation ceases.

  • Workup: Wash the organic phase with 10% (w/v) NaOH at 60 °C for 15 minutes to destroy any unreacted 4-chlorobutan-2-one. Flash the solvent and fractionally distill the residue (b.p. 70–72 °C at 20 mmHg) to obtain the product (~80% yield based on the aldehyde).

Route 3: Catalytic Pyrolysis of Biomass (The Green Horizon)

Mechanistic Rationale

Moving away from petrochemical feedstocks, recent advancements have demonstrated the selective production of 4,4-dimethyl-2-cyclohexen-1-one directly from cellulose[5]. Utilizing an iron-doped ionic liquid catalyst (Fe-[Bmim]OTf), the cellulose polymer undergoes controlled thermal depolymerization and rearrangement at 330 °C. While the exact mechanism involves complex radical fragmentation and recombination pathways typical of biomass pyrolysis, the of the 4,4-dimethyl-substituted ring system, offering a renewable alternative to traditional organic synthesis[5].

Conclusion & Recommendations

  • For Discovery Chemists: Route 1 is the undisputed gold standard. The use of pyrrolidine ensures high regiocontrol, and the reaction can be reliably executed using standard laboratory glassware with excellent yields.

  • For Process Chemists: Route 2 provides a highly scalable, telescoped alternative. By utilizing cheap petrochemicals (ethylene, acetyl chloride) and avoiding the storage and handling of MVK, it significantly improves the safety profile of bulk manufacturing.

  • For Sustainable Chemistry Initiatives: Route 3 represents the frontier of green synthesis, though it currently requires highly specialized pyrolysis equipment and extensive downstream purification to isolate the target ketone from the bio-oil matrix.

References

  • 4,4-Dimethyl-2-cyclohexen-1-one , Organic Syntheses, Coll. Vol. 6, p. 496 (1988); Vol. 53, p. 48 (1973).[Link]

  • Synthesis of 4,4-dimethylcyclohex-2-en-1-one (US Patent 5124486) , PrepChem / US Patent Office.[Link]

  • Pyrolysis of cellulose in Fe-[Bmim]OTf catalyst for selective production of 4,4-dimethyl-2-cyclohexen-1-one , Journal of Analytical and Applied Pyrolysis / ResearchGate (2023).[Link]

  • An Efficient Synthesis of (±)-Cuparene from 4,4-Dimethyl-2-Cyclohexen-1-One , Synthetic Communications, Vol 18, No 13 (1988).[Link]

  • Synthesis of dimeric and tetrameric macrolactams with cytotoxic activity , Canadian Journal of Chemistry (2000).[Link]

Sources

Structural Validation of 1,5-Dicarbonyl Systems: 2-(2-Oxopropyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Methodology Guide for Structural Elucidation

Part 1: Executive Summary & The Scientific Challenge

In the synthesis of complex bicyclic scaffolds (e.g., steroids, terpenes), 2-(2-oxopropyl)cyclohexanone serves as a critical "gateway" intermediate. Synthesized typically via the Stork Enamine Alkylation , this 1,5-dicarbonyl compound represents a structural bifurcation point. It can exist as:

  • The open-chain 1,5-diketone (Target).

  • A cyclic hemiacetal (Tautomer).

  • A bicyclic enone (Premature Robinson Annulation product).

The Challenge: Standard spectroscopic methods (NMR, IR) often yield ambiguous data due to conformational flexibility (ring flipping), keto-enol tautomerism, and overlapping signal regions.

The Solution: This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR for definitively validating the 2-(2-oxopropyl)cyclohexanone structure. While NMR provides dynamic solution data, SC-XRD (often via derivatization) offers the only absolute stereochemical and conformational proof required for regulatory filing and downstream synthesis planning.

Part 2: Comparative Analysis (X-Ray vs. NMR vs. IR)

The following table contrasts the diagnostic capabilities of primary structural validation techniques for flexible 1,5-diketones.

FeatureMethod A: X-Ray Crystallography (SC-XRD) Method B: Solution NMR (

H/

C)
Method C: FTIR Spectroscopy
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shift (

) & Coupling (

)
Functional Group Vibrations
Conformational State Static/Ground State: Defines exact chair/boat conformation and torsion angles.[1]Averaged: Rapid ring flipping averages signals; cannot distinguish rapid conformer exchange easily.N/A: Identifies bonds, not geometry.
Tautomer Identification Definitive: Distinguishes C=O vs C-OH (hemiacetal) based on bond lengths (1.21 Å vs 1.43 Å).Ambiguous: Exchange broadening can obscure hemiacetal protons; water peaks interfere.Good: Distinct C=O stretch (1715 cm

) vs -OH.
Sample Requirement Single Crystal (0.1–0.3 mm). Note: Native oil requires derivatization.Soluble liquid (~5-10 mg).Neat liquid or film.
Structural Certainty High (99.9%): Direct visualization of connectivity.Medium: Inferential connectivity via HMBC/COSY.Low: Supporting evidence only.
Technical Insight: The "Oil" Problem

2-(2-oxopropyl)cyclohexanone is typically an oil or low-melting solid at room temperature. While NMR is natively compatible, X-ray requires a crystalline lattice.[2]

  • Expertise Note: Attempting to crystallize the native oil often leads to amorphous glass formation. The robust protocol (detailed below) utilizes derivatization (e.g., semicarbazone or 2,4-DNP formation) to create a "crystalline proxy" that locks the skeleton for X-ray analysis without altering the core carbon connectivity.

Part 3: Validation Workflow & Logic

The following diagram illustrates the decision matrix for validating the Stork Enamine product.

ValidationWorkflow Start Crude Reaction Product (Stork Enamine Hydrolysis) Screen Initial Screen: 1H NMR / TLC Start->Screen Decision Is Structure Ambiguous? (Broad peaks, undefined stereochem) Screen->Decision NMR_Path Path A: Advanced NMR (NOESY/ROESY) Decision->NMR_Path No (Simple Check) Deriv Path B: Crystalline Derivatization (Semicarbazone/Oxime) Decision->Deriv Yes (Definitive Proof Needed) Result_Open Result 1: Open Chain Confirmed (d(C1...C9) > 3.0 Å) NMR_Path->Result_Open Inferential Cryst Crystal Growth (Slow Evaporation) Deriv->Cryst XRD SC-XRD Data Collection (Mo/Cu Source) Cryst->XRD XRD->Result_Open Result_Closed Result 2: Cyclized/Hemiacetal (d(C1...C9) ~ 1.5 Å) XRD->Result_Closed

Figure 1: Structural Validation Workflow. Path B (Red/Green) represents the definitive X-ray route for ambiguous 1,5-dicarbonyls.

Part 4: Experimental Protocols

Protocol A: Crystalline Derivatization (The "Proxy" Method)

Rationale: Since the native ketone is an oil, we synthesize the bis-semicarbazone. This derivative crystallizes readily and preserves the carbon skeleton stereochemistry.

Reagents:

  • 2-(2-oxopropyl)cyclohexanone (Crude oil)

  • Semicarbazide hydrochloride[3]

  • Sodium acetate

  • Ethanol/Water (1:1)

Step-by-Step:

  • Preparation: Dissolve 1.0 g of semicarbazide HCl and 1.5 g of sodium acetate in 10 mL of water.

  • Addition: Add 0.5 g of the ketone oil dissolved in 5 mL ethanol.

  • Heating: Warm the solution to 60°C for 15 minutes, then allow to cool slowly to room temperature (RT).

  • Crystallization: Upon cooling, white precipitate forms. Collect via vacuum filtration.

  • Recrystallization (Critical for X-ray): Dissolve the solid in hot ethanol. Place the vial in a beaker of hot water and allow the entire bath to cool to RT overnight (insulated). This promotes the growth of single, block-like crystals suitable for diffraction.

Protocol B: X-Ray Data Collection & Refinement

Rationale: 1,5-diketones often lack heavy atoms. High-angle data collection is necessary for precise bond lengths.

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using perfluoropolyether oil.
    
  • Cooling: Flash cool to 100 K using a nitrogen cryostream. Why? Freezes ring conformational disorder common in cyclohexanones.

  • Collection strategy:

    • Source: Mo K

      
       (
      
      
      
      Å) or Cu K
      
      
      (for absolute config if chiral).
    • Resolution: 0.8 Å or better.

  • Refinement Targets:

    • R1 Value: < 5% indicates a high-quality model.

    • Disorder: Check the cyclohexane ring for "chair" vs "twist-boat" disorder.

Part 5: Data Interpretation Guide

When analyzing the X-ray data for 2-(2-oxopropyl)cyclohexanone (or its derivative), focus on these specific geometric parameters to validate the structure.

The Intramolecular Distance Check

This is the definitive test for "Open Chain" vs. "Cyclized Hemiacetal."

ParameterOpen Chain (Target)Cyclized (Hemiacetal)
Distance (

)
> 2.8 Å ~ 1.54 Å (Covalent Bond)
Geometry at Carbonyl C Trigonal Planar (

)
Tetrahedral (

)
Torsion Angle (

)
Variable (Flexible)Rigid (Bicyclic system)
Conformational Analysis (Chair vs. Boat)

In the crystal lattice, the cyclohexane ring will adopt the lowest energy conformation.

  • Expectation: A slightly distorted chair conformation.

  • Validation: Calculate the Cremer-Pople puckering parameters. A pure chair has

    
     or 
    
    
    
    . Deviations indicate strain imposed by the 2-oxopropyl side chain.
Intermolecular Interactions

The crystal packing is often stabilized by weak Hydrogen bonds (C-H...O) in the native ketone, or strong Hydrogen bonds (N-H...O) in the semicarbazone derivative.

InteractionMap MolA Molecule A (x, y, z) MolB Molecule B (-x, y+1/2, -z) MolA->MolB H-Bond (2.85 Å) N-H...O=C

Figure 2: Simplified interaction map showing the critical hydrogen bonding network that stabilizes the crystal lattice, preventing the disorder often seen in the oil phase.

Part 6: References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

  • Gawley, R. E. (1976). The Robinson Annelation and Related Reactions. Synthesis, 1976(12), 777-794. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3–8. Link

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. Link

Sources

A Comparative Guide to the Reactivity of 4,4-dimethyl-2-cyclohexen-1-one in Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the reactivity of 4,4-dimethyl-2-cyclohexen-1-one, a substituted α,β-unsaturated ketone, with other common enones. We will explore the structural and electronic factors that govern its reactivity, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding for synthetic planning and reaction optimization.

Introduction: The Duality of Enone Reactivity

α,β-Unsaturated ketones, or enones, are a cornerstone of organic synthesis, prized for their dual electrophilic character. The conjugation of the alkene with the carbonyl group creates two potential sites for nucleophilic attack: the carbonyl carbon (C-1) and the β-alkene carbon (C-3). This leads to two primary reaction pathways:

  • 1,2-Addition (Direct Addition): Attack at the carbonyl carbon, typically favored by "hard," highly reactive nucleophiles such as organolithium and Grignard reagents. This pathway is often kinetically controlled.

  • 1,4-Addition (Conjugate or Michael Addition): Attack at the β-carbon, favored by "soft" nucleophiles like enolates, cuprates, amines, and thiols.[1][2][3] This pathway is generally thermodynamically controlled, leading to a more stable enolate intermediate.[4]

The selectivity between these two pathways is a delicate balance of electronic effects, the nature of the nucleophile, and, most critically for the subject of this guide, steric hindrance.

Figure 1: General reaction pathways for nucleophilic attack on an α,β-unsaturated enone system.

Structural Analysis of 4,4-dimethyl-2-cyclohexen-1-one

The defining structural feature of 4,4-dimethyl-2-cyclohexen-1-one is the gem-dimethyl group at the C-4 position, adjacent to the β-carbon of the enone system. This substitution has profound implications for its reactivity.

  • Steric Hindrance: The two methyl groups at C-4 create a significant steric shield around the β-carbon. This steric congestion impedes the approach of nucleophiles, particularly bulky ones, thereby reducing the rate of 1,4-conjugate addition compared to less substituted enones. This effect is a primary determinant of its chemical behavior.

  • Electronic Effects: Alkyl groups are weakly electron-donating through induction. This effect slightly increases the electron density of the π-system, making the β-carbon marginally less electrophilic. However, the steric effect is far more dominant in controlling the reactivity of this molecule.

Comparative Reactivity Analysis

To contextualize the reactivity of 4,4-dimethyl-2-cyclohexen-1-one, we will compare it against several other common enones. The key differentiator is the degree of substitution and steric hindrance around the β-carbon.

Figure 2: Comparison of steric hindrance in cyclic enones, impacting reactivity at the β-carbon.

Cyclohexenone

As the parent, unsubstituted cyclic enone, cyclohexenone serves as the baseline for reactivity. Its β-carbon is readily accessible to a wide range of nucleophiles, making it highly susceptible to Michael addition reactions. Studies have shown that cyclization tends to slightly reduce the electrophilicity of enones compared to their acyclic counterparts.[5][6] Nonetheless, its lack of steric hindrance makes it significantly more reactive in 1,4-additions than its substituted derivatives.

Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one)

Isophorone presents an instructive contrast. It possesses a methyl group directly on the β-carbon (C-3) and a gem-dimethyl group at C-5.[7][8] The C-3 methyl group exerts direct and severe steric hindrance on the site of conjugate addition. Consequently, isophorone is considerably less reactive in Michael additions than both cyclohexenone and 4,4-dimethyl-2-cyclohexen-1-one. Reactions with isophorone often require harsher conditions, stronger nucleophiles, or specific catalysts to proceed at a reasonable rate.[9]

Acyclic Enones (e.g., Chalcone)

Acyclic enones like chalcone lack the conformational rigidity of cyclic systems. While the phenyl group at the β-position in chalcone introduces some steric bulk, the overall flexibility of the molecule can facilitate nucleophilic attack. The electronic effects of the aromatic rings also play a significant role in modulating the electrophilicity of the β-carbon.[10] Generally, less substituted acyclic enones are more reactive than sterically hindered cyclic enones like 4,4-dimethyl-2-cyclohexen-1-one. However, developing enantioselective additions to β,β-disubstituted acyclic enones remains a significant challenge, often requiring high pressure or highly active catalysts to overcome steric hindrance.[11][12]

Summary of Reactivity Trends

The general trend for reactivity in Michael addition reactions, based on steric hindrance at the β-carbon, is as follows:

Cyclohexenone > 4,4-dimethyl-2-cyclohexen-1-one > Isophorone

This trend is crucial for synthetic design. When a facile conjugate addition is desired, a less substituted enone is preferable. Conversely, the steric hindrance in 4,4-dimethyl-2-cyclohexen-1-one can be exploited to favor 1,2-addition or to achieve selectivity in complex molecular scaffolds.

Quantitative Data and Experimental Protocols

While extensive kinetic studies directly comparing these specific enones are dispersed throughout the literature, the relative reactivities can be inferred from reaction conditions and yields. For instance, conjugate additions to cyclohexenone often proceed smoothly at room temperature, whereas reactions with hindered systems may require elevated temperatures or catalysis.

Comparative Data Summary
EnoneKey Structural FeatureRelative Reactivity in 1,4-AdditionTypical Reaction Conditions
Cyclohexenone Unsubstituted β-carbonHighMild; often room temp.[13]
4,4-dimethyl-2-cyclohexen-1-one Gem-dimethyl at C-4ModerateModerate to forcing conditions
Isophorone Methyl group at β-carbon (C-3)LowForcing conditions, strong nucleophiles, or specific catalysis required[9]
Chalcone Acyclic, β-phenyl groupHigh (Substituent Dependent)Generally mild, subject to electronic effects[10]
Representative Protocol: Michael Addition of Diethyl Malonate

This protocol provides a general method for the base-catalyzed Michael addition of a soft carbon nucleophile to an enone. It can be adapted to compare the reactivity of different enones by monitoring reaction progress over time under identical conditions.

Materials:

  • Enone (e.g., 4,4-dimethyl-2-cyclohexen-1-one) (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (0.1 eq, catalytic)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry, inerted round-bottom flask, add anhydrous ethanol.

  • Add sodium ethoxide to the ethanol and stir until dissolved to generate the catalytic base.

  • To this solution, add diethyl malonate (1.2 eq) dropwise.

  • Add the enone (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature. For less reactive enones like 4,4-dimethyl-2-cyclohexen-1-one, heating to reflux may be necessary to achieve a reasonable reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting enone is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Prepare NaOEt in EtOH (catalytic base) B 2. Add Diethyl Malonate (Nucleophile) A->B C 3. Add Enone (Electrophile) B->C D 4. Stir at RT or Reflux C->D E 5. Monitor by TLC/GC D->E F 6. Quench with NH4Cl(aq) E->F G 7. Organic Extraction F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure Michael Adduct I->J

Figure 3: Standard experimental workflow for a catalytic Michael Addition reaction.

Conclusion and Outlook

The reactivity of 4,4-dimethyl-2-cyclohexen-1-one is primarily dictated by the steric hindrance imposed by the C-4 gem-dimethyl group. This structural feature renders it significantly less susceptible to 1,4-conjugate addition than its unsubstituted counterpart, cyclohexenone, but more reactive than enones with direct substitution on the β-carbon, such as isophorone.

This understanding is vital for synthetic chemists. When designing a synthesis that requires a Michael addition, 4,4-dimethyl-2-cyclohexen-1-one represents a moderately hindered substrate that may require more tailored reaction conditions compared to simpler enones. Conversely, its steric bulk can be strategically employed to direct reactivity towards the carbonyl carbon or to build molecular complexity with a quaternary center at the C-4 position, a valuable motif in natural product synthesis and drug discovery.[14] Future research may focus on developing novel catalytic systems that can overcome the steric barrier of such substituted enones with high efficiency and stereoselectivity.

References

  • Organic Syntheses Procedure for 4,4-dimethyl-2-cyclohexen-1-one . Organic Syntheses. Available from: [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure . PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 4,4-dimethylcyclohex-2-en-1-one . PrepChem.com. Available from: [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones . PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis . Amazon S3. Available from: [Link]

  • Isophorone . Wikipedia. Available from: [Link]

  • Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9 . Semantic Scholar. Available from: [Link]

  • 2-Cyclohexen-1-one, 4,4-dimethyl- . PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Nickel-Catalyzed Reductive Conjugate Addition to Enones Via Allylnickel Intermediates . PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones . RSC Publishing. Available from: [Link]

  • The selectivity of 4,4-dimethyl-2-cyclohexen-1-one . ResearchGate. Available from: [Link]

  • Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles . ACS Publications. Available from: [Link]

  • Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure . ResearchGate. Available from: [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis . ChemRxiv. Available from: [Link]

  • A Computational Study: Reactivity Difference between Phosphine- and Amine-Catalyzed Cycloadditions of Allenoates and Enones . ACS Publications. Available from: [Link]

  • Conjugate Addition (1,4- or Michael Addition) . Making Molecules. Available from: [Link]

  • Enones: α,β-Unsaturated Ketones . PSIBERG. Available from: [Link]

  • Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9 . SciELO Brasil. Available from: [Link]

  • Mechanistic studies a Comparison of the model reaction with the reaction of enone . ResearchGate. Available from: [Link]

  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions . ResearchGate. Available from: [Link]

  • Chemical Reactivity . Michigan State University Chemistry. Available from: [Link]

  • an improved synthesis of 4-methylene-2-cyclohexen-1-one . UCLA Chemistry and Biochemistry. Available from: [Link]

  • Isophorone - Solubility of Things . Solubility of Things. Available from: [Link]

  • Isophorone . PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Reactivities of enones and the Giese reaction of C(sp³)–H nucleophiles . ResearchGate. Available from: [Link]

  • 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8 . The Good Scents Company. Available from: [Link]

  • Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners . American Coatings Association. Available from: [Link]

  • Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents . J-STAGE. Available from: [Link]

  • 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Safety Data Sheet . Georganics. Available from: [Link]

  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters . Organic Chemistry Portal. Available from: [Link]

  • (a) 4,4-dimethyl-2-cyclohexen-1-one -0 0 (b) 1,1-dimethoxycyclohexane... . Chegg. Available from: [Link]

  • Influence of the Prepolymer Type and Synthesis Parameters on Self-Healing Anticorrosion Properties of Composite Coatings Containing Isophorone Diisocyanate-Loaded Polyurethane Microcapsules . MDPI. Available from: [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates . PubMed Central (PMC), National Institutes of Health (NIH). Available from: [Link]

  • 2-Cyclohexen-1-one, 4,4-dimethyl- . NIST WebBook. Available from: [Link]

  • Organic Chemistry 23: Steric Hindrance in Cycloalkanes . YouTube. Available from: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Analysis of 2-(2-oxopropyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-(2-oxopropyl)cyclohexanone (CAS: 6126-53-0), often referred to as 2-acetonylcyclohexanone, is a critical 1,5-dicarbonyl intermediate, widely utilized in the Robinson Annulation sequence to synthesize Wieland-Miescher ketones (precursors for steroids and terpenes).

The Analytical Challenge: Researchers often face a dichotomy when characterizing this molecule:

  • GC-MS (EI): Offers rich structural fingerprints but risks thermal degradation (cyclodehydration) in the injection port due to the molecule's 1,5-dicarbonyl nature.

  • LC-MS (ESI): Preserves stereochemistry and prevents thermal artifacts but suffers from poor ionization efficiency due to the lack of basic/acidic functional groups.

This guide objectively compares Electron Ionization (EI) and Electrospray Ionization (ESI) workflows, providing a validated protocol to distinguish the intact molecule from its cyclized enone derivatives.

Comparative Analysis: EI vs. ESI Performance

Technique A: Electron Ionization (EI) - The Structural Fingerprint

Best For: Structural elucidation, library matching, and impurity profiling. Mechanism: Hard ionization (70 eV).

  • Primary Fragmentation Pathway: The molecule (MW 154) exhibits a weak molecular ion (

    
    ) and dominates with lower mass fragments driven by 
    
    
    
    -cleavage and McLafferty rearrangements.
  • Thermal Artifact Warning: In the GC inlet (

    
    C), 2-(2-oxopropyl)cyclohexanone undergoes intramolecular aldol condensation to form a bicyclic enone (
    
    
    
    ). Analysts must distinguish in-source thermal degradation from post-ionization fragmentation.
Technique B: ESI-MS/MS - The Sensitivity Solution

Best For: Trace quantification in biological matrices, preventing thermal artifacts. Mechanism: Soft ionization (Protonation/Adduct formation).

  • Ionization Limitation: As a neutral diketone, it does not protonate easily. Standard Acidic ESI (

    
     Formic Acid) yields low signal-to-noise.
    
  • The "Expert" Fix: Ammonium adduct mode (

    
    , m/z 172) or derivatization with hydroxylamine (forming an oxime) is required for high-sensitivity detection.
    
Comparative Data Summary
FeatureEI-GC/MS (70 eV)ESI-LC/MS (Positive Mode)
Molecular Ion m/z 154 (Weak/Absent)m/z 155

(Weak)
Base Peak m/z 43 (

) or m/z 97
m/z 177

or 172

Key Diagnostic m/z 136 (

)
m/z 137 (

)
Linearity

dynamic range

dynamic range (if derivatized)
Risk Factor Thermal cyclization in injectorIon suppression / Poor ionization

Mechanistic Fragmentation Analysis (EI Mode)

Understanding the causality of the spectrum is essential for validating the structure.

Key Fragments & Causality
  • m/z 154 (

    
    ):  The parent ion. Usually <5% abundance due to the lability of the aliphatic chain.
    
  • m/z 136 (

    
    ): Loss of Water. 
    
    • Mechanism:[1][2] The 1,5-dicarbonyl system facilitates an intramolecular interaction between the oxygen of the acetyl group and the

      
      -hydrogens of the ring, leading to water elimination and the formation of a conjugated ion (likely a bicyclic enone structure).
      
  • m/z 111 (

    
    ): Loss of Acetyl Group. 
    
    • Mechanism:[1][2]

      
      -cleavage at the exocyclic bond separates the acetonyl tail. The charge remains on the ring fragment (
      
      
      
      ).
  • m/z 43 (

    
    ): Acetyl Cation. 
    
    • Mechanism:[1][2] The complimentary ion to m/z 111. Extremely stable and often the base peak in methyl ketones.

  • m/z 58 (Acetone enol): McLafferty Rearrangement.

    • Mechanism:[1][2][3] The side-chain carbonyl oxygen abstracts a

      
      -hydrogen from the cyclohexane ring (C3 or C5), leading to alkene elimination.
      
Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways between direct cleavage and rearrangement.

Fragmentation M Molecular Ion [M]+• (m/z 154) M_Water Distonic Ion / Enone [M - H2O]+• (m/z 136) M->M_Water Thermal/EI Dehydration (-18 Da) M_Acetyl Ring Cation [M - Acetyl]+ (m/z 111) M->M_Acetyl α-Cleavage (-43 Da) Acetyl Acetyl Cation CH3CO+ (m/z 43) M->Acetyl α-Cleavage (Charge retention on side chain) Cyclo Cyclohexanone Radical (m/z 97) M_Water->Cyclo Ring fragmentation

Figure 1: Competing fragmentation pathways for 2-(2-oxopropyl)cyclohexanone under 70 eV Electron Ionization.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating workflows.

Protocol A: GC-MS (Low-Temperature Method)

Goal: Minimize thermal degradation to observe the intact parent ion.

  • Sample Prep: Dilute 1 mg sample in 1 mL Ethyl Acetate (avoid methanol to prevent acetal formation).

  • Inlet: Splitless, 200°C (Keep as low as possible; standard 250°C causes cyclization).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Validation Check: If the peak at m/z 136 is >50% of the total ion current (TIC) relative to m/z 154, your inlet temperature is too high.

Protocol B: LC-MS (Oxime Derivatization)

Goal: Enhance sensitivity for ESI.

  • Reagent: 10 mg/mL Hydroxylamine HCl in Pyridine.

  • Reaction: Mix 50 µL sample + 50 µL reagent. Incubate at 60°C for 30 mins.

  • LC Conditions: C18 Column, Water/Acetonitrile (+0.1% Formic Acid).

  • MS Detection: Target m/z 184 (

    
     of the bis-oxime derivative).
    
  • Validation Check: The signal intensity should increase by >100x compared to the underivatized native ketone.

Visualization: Analytical Decision Workflow

Workflow Start Start: Sample Analysis Goal Goal? Start->Goal Structure Structural ID / Purity Goal->Structure Unknown ID Quant Trace Quant / Bioanalysis Goal->Quant Known Target GC GC-MS (EI) Structure->GC LC LC-MS (ESI) Quant->LC Check Check m/z 136 vs 154 GC->Check Thermal Check Deriv Derivatize (Oxime) LC->Deriv Low Sensitivity? Valid Spectrum Valid Spectrum Check->Valid Spectrum Low 136/154 ratio High Sensitivity Detection High Sensitivity Detection Deriv->High Sensitivity Detection

Figure 2: Decision matrix for selecting the optimal ionization technique based on analytical goals.

References & Authority

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Acetonylcyclohexanone.[4] NIST Standard Reference Database 1A v17.

  • PubChem. 2-(2-Oxopropyl)cyclohexanone Compound Summary. National Library of Medicine.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for McLafferty rearrangement rules).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Reference for 1,4- and 1,5-dicarbonyl fragmentation patterns).

Sources

Purity assessment of synthesized 4,4-dimethyl-2-cyclohexen-1-one by GC-FID

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary

In the synthesis of terpenoids and steroid precursors, 4,4-dimethyl-2-cyclohexen-1-one serves as a critical Michael acceptor and building block.[1][2] Its purity is paramount; trace isomers or unreacted starting materials (e.g., methyl vinyl ketone) can derail subsequent stereoselective steps.[1]

The Analyte & Synthesis Context

To design a robust method, we must first understand the matrix. 4,4-dimethyl-2-cyclohexen-1-one is typically synthesized via a Robinson annulation-type sequence involving isobutyraldehyde and methyl vinyl ketone (MVK) , often catalyzed by pyrrolidine or base.[1][2]

Key Physicochemical Properties:

  • Boiling Point: ~173°C (atm), ~73°C (14 mmHg) [1].[1][2]

  • Volatility: High; suitable for gas chromatography without derivatization.[1][2]

  • Functionality:

    
    -unsaturated ketone (enone).[1][2]
    

Critical Impurities to Separate:

  • Methyl Vinyl Ketone (MVK): Highly volatile, toxic starting material.[1][2]

  • Isobutyraldehyde: Very volatile starting material.[1][2]

  • Uncyclized Michael Adducts: Heavier intermediates (higher boiling point).[1][2]

  • Regioisomers: 6,6-dimethyl-2-cyclohexen-1-one (rare, but possible depending on synthesis route).[1][2]

Methodology Comparison: Why FID Wins

The following table compares the three primary techniques for assessing the purity of volatile cyclic enones.

Table 1: Comparative Performance Matrix
FeatureGC-FID (Recommended)GC-MS (Alternative)qNMR (Orthogonal)
Primary Utility Quantitative Purity (Area %)Identification (Structure)Absolute Mass Balance
Linearity Range Excellent (

dynamic range)
Moderate (

-

)
Good (conc.[1][2] dependent)
Response Factor Predictable (Carbon Counting)Highly Variable (Ionization efficiency)Uniform (Proton counting)
Impurity Quantification High Accuracy (via ECN*)Low Accuracy (without standards)Low Sensitivity (<1% difficult)
Cost/Run LowMediumHigh

*ECN = Effective Carbon Number[1][3][4][5]

Expert Insight: The "Response Factor" Trap

In GC-MS, two impurities with the same concentration can yield signal intensities differing by 10-100x depending on how easily they fragment.[1] In GC-FID, the response is strictly proportional to the mass of oxidizable carbon. For a synthesized batch where impurities are often unknown isomers or oligomers, GC-FID provides the only reliable "Total Purity" metric without synthesizing standards for every impurity. [2][1]

Experimental Protocol

This protocol is designed to be self-validating using a System Suitability Test (SST).[1][2]

Sample Preparation[1][2][6]
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[2] DCM is preferred for solubility of heavier oligomers.

  • Concentration: 1.0 mg/mL (for impurity profiling).[2]

  • Internal Standard (Optional but Recommended): n-Dodecane (0.5 mg/mL).[1][2] Dodecane is chosen because its boiling point (~216°C) elutes after the analyte, ensuring no interference.

GC-FID Parameters (Agilent 7890/8890 equivalent)[1][2]
ParameterSettingRationale
Inlet Split/Splitless
Temperature250°CHigh enough to volatilize heavy dimers; low enough to prevent thermal degradation.[1][2]
Split Ratio50:1Prevents column overload; improves peak shape for the major component.
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1][2] Non-polar phase separates based on boiling point, ideal for separating the volatile starting materials from the product.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode maintains separation efficiency during temp ramp.[1][2]
Oven Program
Initial50°C (Hold 2 min)Traps very volatile MVK and isobutyraldehyde.
Ramp 110°C/min to 180°CResolves the main analyte (~173°C BP) from isomers.
Ramp 225°C/min to 280°C"Burn-out" phase to elute heavy polymers/dimers.[1][2]
Final280°C (Hold 5 min)Prevents carryover to next injection.
Detector (FID) 300°C
H2 / Air / Makeup30 / 400 / 25 mL/minStandard stoichiometry for optimal ionization.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic and the specific impurity pathways monitored by this method.

G Start Crude Synthesis Product (4,4-dimethyl-2-cyclohexen-1-one) Decision Goal: Quantify Purity? Start->Decision Path_ID Goal: Identify Unknowns? Decision->Path_ID No GCFID GC-FID Analysis (Quantitative) Decision->GCFID Yes (Primary) GCMS GC-MS Analysis (Qualitative) Path_ID->GCMS Yes Impurities Impurity Separation: 1. Isobutyraldehyde (Volatile) 2. Methyl Vinyl Ketone (Toxic) 3. Dimers (Heavy) GCMS->Impurities Confirmation only GCFID->Impurities DB-5ms Column Result Final Purity % (Area Normalization) Impurities->Result Integration

Figure 1: Analytical workflow for purity assessment. Note the divergence between identification (MS) and quantification (FID).

Data Analysis & Calculation

The Effective Carbon Number (ECN) Correction

For high-precision work, you cannot simply assume Area% = Weight%.[1] You must correct for the fact that the carbonyl oxygen in 4,4-dimethyl-2-cyclohexen-1-one does not produce a signal in the FID flame.

Theory: The FID response is proportional to the carbon content, but oxygenated carbons have a reduced response.[4]

  • Formula:

    
    
    
  • Correction for Ketone (C=O): Typically treated as 0 effective carbons [3].[2]

Calculation for 4,4-dimethyl-2-cyclohexen-1-one (


): 
  • Total Carbons: 8[2]

  • Carbonyl Carbon: -1 (Effective count = 0)[1][2]

  • ECN = 7 [1][6]

Calculation for Impurity (e.g., Dimer


): 
  • ECN ≈ 14

Impact: The response per unit mass of the dimer is slightly different from the monomer. However, for general purity reporting (>98%), Area Normalization is acceptable if you acknowledge the slight bias. For strict assays, divide the peak area by the ECN before normalization.

System Suitability Test (SST) Criteria

Before releasing results, the run must pass these criteria (based on ICH Q2 guidelines [4]):

  • Resolution (

    
    ):  > 1.5 between the main peak and the nearest impurity.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2 (Enones can tail on active sites; ensure inlet liner is deactivated).[2]
    
  • Repeatability: RSD < 1.0% for peak area over 5 injections.[1][2]

Validation Strategy (ICH Q2(R2))

To validate this method for a regulatory filing, focus on these three pillars:

  • Specificity: Inject pure synthesis precursors (MVK, Isobutyraldehyde). Prove they do not co-elute with the main peak.

    • Acceptance: No interference at retention time of analyte.[1]

  • Linearity: Prepare 5 levels from 50% to 150% of target concentration.

    • Acceptance:

      
      .[1][2]
      
  • LOD/LOQ: Determine the signal-to-noise ratio (S/N) for the smallest impurity.

    • LOQ: S/N > 10.[1][2][7] This ensures you are truly seeing trace impurities, not baseline noise.[1][2]

References

  • The Good Scents Company. (2023). 4,4-dimethyl-2-cyclohexen-1-one Physical Properties. Retrieved from [Link]

  • Visentini, J., et al. (2021).[1] Comparison of GC-FID and GC-MS for the quantification of volatile compounds. ResearchGate. Retrieved from [Link]

  • Scanlon, J. T., & Willis, D. E. (1985).[1][2] Calculation of Flame Ionization Detector Relative Response Factors Using the Effective Carbon Number Concept. Journal of Chromatographic Science. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Retrieved from [Link]

Sources

Biological activity comparison between different cyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclohexanone Pharmacophore

In the landscape of medicinal chemistry, the cyclohexanone scaffold—particularly when functionalized as


-unsaturated ketones (chalcone-like derivatives)—represents a "privileged structure."[1] Unlike rigid aromatic systems, the cyclohexanone ring offers a unique conformational flexibility that allows for optimized binding to diverse biological targets, including kinases (e.g., Aurora Kinase A) and transcription factors (e.g., NF-

B).

This guide objectively compares the biological performance of Bis(benzylidene)cyclohexanones (curcumin analogs) against standard cyclohexenone derivatives. Our analysis focuses on cytotoxicity, antimicrobial efficacy, and anti-inflammatory potency, grounded in experimental IC


 and MIC data.

Structural Classes & Mechanism of Action[1]

The Michael Acceptor Principle

The core biological activity of these derivatives stems from the


-unsaturated ketone  moiety. This structure acts as a Michael acceptor, capable of alkylating nucleophilic thiol groups (cysteine residues) on target proteins.
  • Class A: Bis(benzylidene)cyclohexanones (Curcumin Analogs): Characterized by two aromatic rings bridged by a central cyclohexanone. These exhibit enhanced stability and bioavailability compared to natural curcumin.

  • Class B: Functionalized Cyclohexenones: Monocarbonyl systems often fused with heterocycles or substituted with ester groups.

Visualizing the Mechanism: NF- B Pathway Inhibition

One of the most validated mechanisms for these derivatives is the suppression of the NF-


B pathway, a key regulator of inflammation and cancer cell survival. The diagram below details how cyclohexanone derivatives (CDs) intercept this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (TNF-alpha, LPS) IKK IKK Complex (IkappaB Kinase) Stimulus->IKK Activates IkB IkB-alpha (Inhibitor) IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_Cyto NF-kB (p50/p65) Inactive Complex NFkB_Nuc NF-kB (p50/p65) Active (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Inhibitor Cyclohexanone Derivative (Michael Acceptor) Inhibitor->IKK Direct Inhibition (Cys-179 Alkylation) Transcription Transcription of COX-2, iNOS, IL-6 NFkB_Nuc->Transcription Binds DNA

Figure 1: Mechanism of NF-


B inhibition by cyclohexanone derivatives via direct alkylation of IKK

.

Comparative Biological Activity Data[2][3][4][5][6][7]

A. Cytotoxicity (Anticancer)

Bis(benzylidene)cyclohexanones generally outperform natural curcumin due to the rigidification of the linker, which improves binding affinity to targets like Aurora Kinase A and tubulin.

Table 1: Comparative IC


 Values (

M) on Cancer Cell Lines
CompoundStructure TypePC3 (Prostate)MCF-7 (Breast)HCT116 (Colon)Mechanism Note
Curcumin Natural Standard> 10.012.515.2Poor bioavailability limits potency.
Analog 2A 2,6-bis(4-OH-3-OMe-benzylidene)9.00 8.845.3Enhanced stability; inhibits MMP-2/9 secretion.
Analog 2F 2,6-bis(3,4-diOH-benzylidene)6.33 4.23.8Catechol moiety increases ROS generation.
Compound 8 4-phenylcyclohexanone deriv.N/D1.60.35High potency due to 4-phenyl hydrophobic interaction.

Data Sources: [1], [2], [5]

B. Antimicrobial Activity

While less potent than dedicated antibiotics, specific cyclohexanone derivatives show significant activity against Gram-positive bacteria. The presence of hydroxyl groups on the aromatic rings is critical for membrane disruption.

Table 2: Minimum Inhibitory Concentration (MIC) in


g/mL 
CompoundS. aureus (Gram +)E. coli (Gram -)B. subtilisSAR Insight
A146 (3'-OH derivative)50 5025Hydroxyl group facilitates membrane interaction.
A111 (Unsubstituted)>100>100>100Lack of H-bond donors reduces efficacy.
Ampicillin (Control)0.52.00.5Standard reference.

Data Source: [6]

Deep Dive: Structure-Activity Relationship (SAR)

To guide your lead optimization, we have synthesized the SAR trends from recent literature into a logical decision matrix.

  • The Linker: The cyclohexanone ring is superior to cyclopentanone or acyclic (acetone) linkers for cytotoxicity. The 6-membered ring provides the optimal angle for the two aromatic wings to interact with the hydrophobic pockets of kinases.

  • Ring Substituents (R1/R2):

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      at the meta position enhance anti-leukemic activity (L1210 cells) by increasing the electrophilicity of the
      
      
      -unsaturated ketone, facilitating faster Michael addition.
    • Electron-Donating Groups (EDGs):

      
       and 
      
      
      
      groups (as in Analog 2A/2F) are crucial for antioxidant and anti-inflammatory activity but may reduce pure cytotoxic potency compared to halogenated analogs.
  • C4-Position: Substitution at the 4-position of the cyclohexanone ring (e.g., with a phenyl group) creates a hydrophobic core that significantly boosts potency against drug-resistant cell lines (e.g., HCT116).

Experimental Protocols (Expert Insights)

Protocol 1: MTT Cytotoxicity Assay (Self-Validating)

Why this matters: The MTT assay measures mitochondrial activity. Since cyclohexanone derivatives can induce apoptosis (damaging mitochondria), this is the most direct readout.

Workflow:

  • Seeding: Seed cancer cells (e.g., PC3) at

    
     cells/well in 96-well plates. Critical: Allow 24h for attachment to ensure cells are in log-phase growth before treatment.
    
  • Treatment: Dissolve derivatives in DMSO. Prepare serial dilutions (0.1 - 100

    
    M). Validation Step: Final DMSO concentration must be 
    
    
    
    to prevent solvent toxicity artifacts. Include a "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).
  • Incubation: Treat for 48h or 72h.

  • Development: Add MTT reagent (5 mg/mL) and incubate for 3-4h. Formazan crystals will form.

  • Solubilization: Aspirate media and dissolve crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    .
    
Protocol 2: Synthesis of Bis(benzylidene)cyclohexanones (Claisen-Schmidt)

Why this matters: This aldol condensation is sensitive to moisture and stoichiometry.

Workflow:

  • Reactants: Mix Cyclohexanone (1 eq) + Substituted Benzaldehyde (2.2 eq) in Ethanol.

  • Catalyst: Add 10% NaOH (aq) dropwise at

    
    . Expert Tip: Low temperature prevents polymerization of the vinyl ketone intermediate.
    
  • Reaction: Stir at room temperature for 2-4 hours. A precipitate should form.

  • Purification: Filter the solid. Wash with cold water (to remove base) and cold ethanol (to remove unreacted aldehyde). Recrystallize from Ethanol/DMF.

  • Validation: Check purity via TLC (Hexane:Ethyl Acetate 7:3) and confirm structure via

    
    -NMR (Look for singlet at 
    
    
    
    ppm for the olefinic proton).

References

  • Anticancer activities of cyclohexenone derivatives. ResearchGate.

  • Cyclohexanone curcumin analogs inhibit the progression of castration-resistant prostate cancer. PMC.

  • Syntheses and Cytotoxic Properties of the Curcumin Analogs. PMC.

  • Quantitative structure–activity relationship for anti-leukemia activity. IMIST.

  • Cytotoxicity and Apoptosis Effects of Curcumin Analogue DMCH. MDPI.

  • Synthesis and Antibacterial Activity of Dibenzylidene-Cyclohexanone. Rasayan J. Chem.

  • Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature/NIH.

Sources

Technical Assessment: 4,4-Dimethyl-2-cyclohexen-1-one Quality & Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Certificate of Analysis for Commercial 4,4-Dimethyl-2-cyclohexen-1-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the synthesis of terpenoids and complex pharmaceutical intermediates, 4,4-dimethyl-2-cyclohexen-1-one (CAS: 1073-13-8) serves as a critical Michael acceptor.[1] Its gem-dimethyl group blocks aromatization, making it a stable yet reactive enone building block.[1][2] However, commercial lots vary significantly in purity, often containing the saturated analog (4,4-dimethylcyclohexanone) or residual solvents from synthesis (e.g., pyrrolidine from enamine routes).[1][2]

This guide provides an objective comparison of commercial purity grades, defining the Critical Quality Attributes (CQAs) required for reproducible downstream chemistry. We present a validated Certificate of Analysis (CoA) framework and experimental protocols to verify product integrity before use in high-value campaigns.

Product Profile & Critical Quality Attributes (CQAs)

To ensure scientific rigor, a CoA for this material must go beyond simple "Assay >95%". It must quantify specific impurities that inhibit organometallic or conjugate addition reactions.[2][3]

Standard vs. High-Fidelity Specifications
ParameterTechnical Grade (Standard) High-Fidelity Grade (Recommended) Why It Matters?
Appearance Yellow to brown liquidColorless to pale yellow liquidColor indicates oxidation polymers or amine residues.[1][3]
GC Assay ≥ 95.0%≥ 98.5%Lower purity affects stoichiometry in catalytic cycles.[2][3]
1H-NMR Identity Conforms to StructureConforms + No Isomeric ImpuritiesVerifies absence of regioisomers (e.g., 3,3-dimethyl isomer).[1][3]
Major Impurity 4,4-dimethylcyclohexanone (<5%)< 0.5%The saturated ketone is dead weight in Michael additions.[1][3]
Water (KF) Not typically reported< 0.1%Critical for moisture-sensitive organocuprate reactions.[1][2][3]
Acid Value Not reported< 0.5 mg KOH/gResidual acid neutralizes basic catalysts (e.g., alkoxides).[2][3]

Comparative Performance Analysis

We compared the performance of High-Fidelity (HF) and Technical Grade (TG) lots in a standard organocuprate conjugate addition—a reaction highly sensitive to impurities.[1][3]

Case Study: Conjugate Addition of Lithium Dimethylcuprate

Reaction: 4,4-dimethyl-2-cyclohexen-1-one +




3,3,4,4-tetramethylcyclohexanone (enolate intermediate).[1]
Experimental Data: Yield & Side Reactions
Performance MetricHigh-Fidelity Grade (>98.5%) Technical Grade (~95%) Causality & Insight
Isolated Yield 92% 78%The TG lot contained 4% saturated ketone (non-reactive), causing stoichiometric mismatch of the cuprate reagent.[1][3]
Reagent Consumption 1.1 Equivalents1.4 EquivalentsImpurities (water/acid) quenched the organometallic reagent, requiring excess to drive conversion.[2][3]
Workup Profile Clean separationEmulsion formationResidual pyrrolidine (from synthesis) in TG grade formed surfactants during aqueous quench.[2][3]
Color of Crude Pale yellowDark orangePolymerization of volatile impurities during concentration.[2][3]
The "Hidden" Impurity: 4,4-Dimethylcyclohexanone

Many commercial routes involve the oxidation of 4,4-dimethylcyclohexanone or the Robinson annulation of isobutyraldehyde.[1] Incomplete oxidation leaves the saturated ketone.[2][3]

  • Impact: It is spectroscopically similar (IR carbonyl stretch) but chemically inert to nucleophilic attack at the

    
    -position.[1][3] It accumulates in the reaction mixture, complicating purification.[2][3]
    

Visualizing the Quality Control Workflow

The following decision tree outlines the logic for accepting or rejecting a lot based on specific application needs.

QC_Workflow Start Incoming Material (CAS 1073-13-8) Visual Visual Inspection (Color/Clarity) Start->Visual GC_Screen GC-FID Assay (Target >98%) Visual->GC_Screen Pass Decision_High Is Saturated Ketone > 1.0%? GC_Screen->Decision_High Assay < 98% Decision_Water Karl Fischer > 0.1%? GC_Screen->Decision_Water Assay > 98% Impurity_Check Identify Impurities (MS/NMR) Approve_General Approve for General Synthesis Decision_High->Approve_General No (Use Excess Reagent) Purify Distillation Required (bp 73-74°C @ 14mmHg) Decision_High->Purify Yes Approve_Sensitive Approve for Organometallics Decision_Water->Approve_Sensitive No Decision_Water->Purify Yes (Dry) Purify->GC_Screen Retest

Figure 1: QC Decision Tree for evaluating 4,4-dimethyl-2-cyclohexen-1-one lots. High-sensitivity applications require strict limits on saturated ketone and water content.[1]

Self-Validating Experimental Protocols

To verify the CoA claims, use these internal-standardized methods. These protocols are designed to be self-checking; if the internal standard response varies, the run is invalid.[1]

Protocol A: Quantitative GC-FID Purity Assay

This method separates the enone from its saturated analog and volatile solvents.[1]

Reagents:

  • Analyte: 4,4-dimethyl-2-cyclohexen-1-one.[1][4][5][6][7][8][9][10][11]

  • Internal Standard (IS): n-Dodecane (High purity).[1][3]

  • Solvent: Dichloromethane (HPLC Grade).[2][3]

Procedure:

  • Standard Preparation: Weigh exactly 50 mg of reference standard enone and 50 mg of n-Dodecane into a 10 mL volumetric flask. Dilute to mark.

  • Sample Preparation: Weigh exactly 50 mg of the commercial sample and 50 mg of n-Dodecane into a 10 mL flask. Dilute to mark.

  • GC Parameters:

    • Column: DB-5 or HP-5 (30m x 0.25mm x 0.25µm).[1][3]

    • Inlet: 250°C, Split ratio 50:1.

    • Oven: 60°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
    • Detector (FID): 280°C.[2][3]

  • Calculation:

    
    
    Note: The Response Factor (RF) is derived from the standard mixture.[2][3] n-Dodecane elutes after the enone, preventing overlap.[1]
    
Protocol B: 1H-NMR Identity & Isomer Check

Used to detect non-volatile polymers and confirm the enone structure.[1]

Procedure:

  • Dissolve 20 mg of sample in 0.6 mL

    
    .
    
  • Acquire spectrum (min 8 scans, d1=5s to ensure relaxation).[2][3]

  • Diagnostic Signals:

    • 
       6.66 (d, 1H, 
      
      
      
      ,
      
      
      -proton).[1][2][3]
    • 
       5.84 (d, 1H, 
      
      
      
      ,
      
      
      -proton).[1][2][3]
    • 
       1.17 (s, 6H, gem-dimethyl).[1][2][3]
      
  • Impurity Flag: Look for a triplet at

    
     ~2.3-2.5 ppm lacking alkene partners—this indicates the saturated ketone (4,4-dimethylcyclohexanone).[1][3]
    

Synthesis Pathway & Impurity Origins[1][12]

Understanding the synthesis helps predict the impurities found in the CoA.[2][3] The most common commercial route is the Robinson Annulation variant or Dehydrogenation .[2][3]

Synthesis_Pathway MVK Methyl Vinyl Ketone Aldol Intermediate Aldol Adduct MVK->Aldol Michael Addn Impurity1 Impurity: Polymers of MVK MVK->Impurity1 Polymerization Iso Isobutyraldehyde Iso->Aldol Product 4,4-Dimethyl-2- cyclohexen-1-one Aldol->Product Cyclization (-H2O) Impurity2 Impurity: Saturated Ketone Product->Impurity2 Over-reduction (if H2 used)

Figure 2: Synthesis pathway highlighting origins of common impurities. MVK polymerization leads to colored residues, while over-reduction or incomplete dehydrogenation leads to the saturated ketone.[2]

Conclusion

For high-value drug development or catalytic methodology, Technical Grade (95%) 4,4-dimethyl-2-cyclohexen-1-one is often insufficient due to the presence of the saturated ketone impurity and potential catalyst poisons (amines/water).[1]

Recommendation:

  • Screen: Always run a GC-FID with an internal standard upon receipt.[1][2][3]

  • Purify: If the saturated ketone exceeds 1.0%, distill the material (bp 73-74°C @ 14 mmHg).

  • Store: Keep under inert gas at 4°C to prevent oxidation.

References

  • Synthesis & Properties: Opitz, G.; Holtmann, H. "Enamines.[2][3] XIX. Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one." Organic Syntheses, 1966 , 46, 115.[2][3] Link[1][3]

  • Commercial Specifications: Sigma-Aldrich Product Specification, "4,4-Dimethyl-2-cyclohexen-1-one, 97%".[1][6][8] Link

  • Michael Addition Mechanism: Modern Organocopper Chemistry; Krause, N., Ed.; Wiley-VCH: Weinheim, 2002 .[1][2][3] (Contextual grounding for cuprate sensitivity).

  • NMR Data Verification: AIST Spectral Database for Organic Compounds (SDBS), "4,4-Dimethyl-2-cyclohexen-1-one", SDBS No. 2686.[1][3] Link[1][3]

  • Impurity Identification: Dauben, W. G.; Shaffer, G. W.[2][3] "Photochemistry of 4,4-dimethyl-2-cyclohexen-1-one." Tetrahedron Letters, 1967 , 8, 4415.[2][3] (Discusses isomeric behaviors and saturated byproducts).

Sources

Conformational Analysis of Substituted Cyclohexanones: A Computational Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For the conformational analysis of substituted cyclohexanones, standard B3LYP/6-31G protocols are insufficient and often qualitatively incorrect.*

The presence of the


 hybridized carbonyl center flattens the ring, altering the classic "A-values" observed in cyclohexane. Furthermore, stereoelectronic effects—specifically the 2-Alkyl Ketone Effect  (reduced equatorial preference) and the 2-Halo Ketone Effect  (axial preference driven by dipole minimization)—require computational methods that accurately model dispersion and electrostatic interactions.

The Verdict:

  • Recommended Method: M06-2X or

    
    B97X-D  with a triple-
    
    
    
    basis set (e.g., def2-TZVP). These functionals capture the medium-range correlation energy (dispersion) missed by B3LYP.
  • Screening Method: OPLS3e or MMFF94 force fields are acceptable for initial conformer generation but must be re-optimized with DFT.

  • Validation: Computational results must be cross-referenced with

    
     NMR coupling constants using the generalized Karplus equation.
    

Mechanistic Drivers: Why Cyclohexanones Are Different

To model these systems, one must understand the physical forces deviating from standard cyclohexane chair conformations.

The 2-Alkyl Ketone Effect

In methylcyclohexane, the equatorial conformer is favored by


1.7 kcal/mol (A-value). In 2-methylcyclohexanone, this preference drops significantly.
  • Cause: In the equatorial conformer, the alkyl group eclipses the carbonyl oxygen (or aligns with the

    
    -system), creating torsional strain. The axial conformer relieves this eclipsing interaction.
    
  • Computational Implication: Methods that underestimate torsional barriers or steric repulsion (like low-level Semi-Empirical PM6) will fail to predict the correct Boltzmann ratio.

The 2-Halo Ketone Effect

2-Halocyclohexanones (F, Cl, Br) often prefer the axial conformation, contradicting steric intuition.

  • Cause: Dipole-Dipole Repulsion. In the equatorial conformer, the C-X bond dipole and C=O bond dipole are roughly parallel, maximizing electrostatic repulsion. In the axial conformer, they are divergent.

  • Solvent Dependence: This is highly solvent-dependent. High dielectric solvents (DMSO, MeOH) stabilize the large net dipole of the equatorial conformer, shifting the equilibrium toward equatorial.

  • Computational Implication: Gas-phase calculations will over-stabilize the axial form. Implicit solvation models (SMD/PCM) are mandatory.

Comparative Guide: Computational Methods

The following table compares the performance of common methods against the "Gold Standard" (CCSD(T)) and experimental NMR data.

Method ClassSpecific Functional/Force FieldAccuracy for CyclohexanonesCostKey StrengthKey Weakness
Molecular Mechanics MMFF94 / OPLS3e Low to MediumVery LowRapid screening of 1000s of conformers.Poor parameterization for electronic effects (dipoles, hyperconjugation).
Standard DFT B3LYP / 6-31G* Unreliable MediumWidely available; cancels errors in simple organics.Fails dispersion. Often predicts wrong global minimum for bulky substituents.
Dispersion-Corrected DFT

B97X-D / def2-TZVP
High Medium-HighExcellent handling of non-covalent interactions and barrier heights.Slightly higher grid integration cost than B3LYP.
Meta-Hybrid DFT M06-2X / 6-311+G(d,p) High (Recommended) Medium-HighBest-in-class for main group thermochemistry and dispersion.Sensitive to integration grid size (use "Ultrafine").
Ab Initio MP2 / cc-pVTZ Medium-HighHighNo empirical parameters.Tendency to overestimate dispersion interactions (attraction).
Gold Standard CCSD(T) / CBS BenchmarkProhibitiveThe "Truth" value for calibrating other methods.Too slow for routine conformational analysis.

Validated Experimental Protocol

This workflow ensures scientific rigor by combining exhaustive search with high-level optimization and experimental validation.

Phase 1: The Computational Workflow

ConformationalWorkflow Start Input Structure (2D or 3D) Search Conformational Search (Monte Carlo / MMFF94) Generate ~100 conformers Start->Search Filter Redundancy Filter Remove duplicates (RMSD < 0.5 Å) Keep window: 5 kcal/mol Search->Filter Opt Geometry Optimization DFT: M06-2X / 6-31G(d) (Gas Phase) Filter->Opt Freq Frequency Calculation Verify Minima (0 imag freq) Get Thermal Corrections Opt->Freq Energy Single Point Energy M06-2X / def2-TZVP + Solvation (SMD Model) Freq->Energy Boltz Boltzmann Weighting Calculate % Population at 298K Energy->Boltz

Figure 1: Hierarchical workflow for determining conformer populations. Note the progression from low-cost MM search to high-cost/high-accuracy DFT single points.

Phase 2: Step-by-Step Methodology
  • Conformational Search (MM):

    • Use a Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling (LMOD) algorithm.

    • Force Field: MMFF94s (static) is preferred for planar amines/amides; OPLS3e is superior for drug-like heterocycles.

    • Energy Window: Save all conformers within 5.0 kcal/mol of the global minimum. (MM often ranks energies incorrectly; a 5 kcal window ensures the true DFT minimum isn't discarded).

  • Geometry Optimization (DFT):

    • Optimize filtered structures using M06-2X/6-31G(d) .

    • Crucial: Perform frequency calculations to ensure no imaginary frequencies exist (confirming true minima).

  • High-Level Energy Refinement:

    • Perform Single Point Energy (SPE) calculations on the optimized geometries.

    • Level:M06-2X/def2-TZVP or

      
      B97X-D/6-311++G(2d,2p) .
      
    • Solvation: Apply the SMD (Solvation Model based on Density) model matching your NMR solvent (e.g.,

      
      , DMSO).
      
  • Boltzmann Analysis:

    • Calculate

      
       for each conformer relative to the global minimum.
      
    • Compute populations (

      
      ):
      
      
      
      

Experimental Validation: The Self-Validating System

A computational prediction is a hypothesis until validated. For cyclohexanones, NMR coupling constants (


)  provide the definitive check.
The Logic

The coupling constant between protons on adjacent carbons depends on the dihedral angle (


) via the Karplus equation:


[1][2]
  • Axial-Axial (

    
    ): 
    
    
    
    Hz (Large).
  • Axial-Equatorial (

    
    ): 
    
    
    
    Hz (Small).
  • Equatorial-Equatorial (

    
    ): 
    
    
    
    Hz (Small).
Validation Workflow

ValidationLoop Calc Calculated Boltzmann Population Predict Predict J-values Weighted Average: J_obs = Σ (P_i * J_calc) Calc->Predict Compare Compare J_pred vs J_exp Predict->Compare Exp Experimental NMR Measure 3J(H2-H3) Exp->Compare Decision Match? Compare->Decision Refine Refine Solvent Model or Basis Set Decision->Refine No (>1 Hz diff) Publish Validated Model (Publishable) Decision->Publish Yes (<0.5 Hz diff) Refine->Calc

Figure 2: The feedback loop for validating computational models against experimental NMR data.

Protocol for J-Value Calculation:

  • Do not rely on generic Karplus constants.

  • Use the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level (specifically for NMR properties) on the geometries optimized by M06-2X.

  • Calculate the Fermi Contact term (dominant part of J-coupling).

  • Weight the calculated J-values by the Boltzmann populations derived in Phase 1.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.

    • Context: Establishes M06-2X as the superior functional for dispersion-domin
  • Wiberg, K. B. (1990). The ketone effect. Journal of Organic Chemistry.

    • Context: Foundational text on the flattening of the cyclohexanone ring and its energetic consequences.
  • Allinger, N. L., et al. (1996). Molecular mechanics (MM4) studies on cyclohexanone and some derivatives. Journal of Computational Chemistry.

    • Context: Validates the use of MM for initial screening but highlights limit
  • Bally, T., & Rablen, P. R. (2011). Quantum Chemical Simulation of 1H NMR Spectra. Journal of Organic Chemistry.

    • Context: Provides the "Self-Validating" protocol for calculating coupling constants (J-values) using DFT GIAO methods.
  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.

    • Context: Introduction of B97X-D, the alternative recommended high-accuracy functional.

Sources

×

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4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one
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4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one

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